Ethyl 2-(piperidin-3-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-piperidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFIWCWTENIBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983549 | |
| Record name | Ethyl (piperidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64995-88-6 | |
| Record name | Ethyl (piperidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(piperidin-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Ethyl 2-(piperidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(S)-Ethyl 2-(piperidin-3-yl)acetate is a valuable chiral building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its stereospecific synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this enantiomerically pure compound, detailing the underlying principles, step-by-step protocols, and critical process considerations.
The synthesis of chiral piperidines, such as (S)-Ethyl 2-(piperidin-3-yl)acetate, is a significant focus in synthetic organic chemistry due to their prevalence in natural products and pharmaceuticals. The stereocenter at the C3 position of the piperidine ring is crucial for the biological activity of many drug candidates. Therefore, robust and efficient methods for the enantioselective synthesis of this scaffold are in high demand. This guide will explore two primary strategies for the synthesis of (S)-Ethyl 2-(piperidin-3-yl)acetate: Asymmetric Hydrogenation of a Prochiral Precursor and Chiral Resolution of a Racemic Mixture .
Strategy 1: Asymmetric Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate
This approach represents a highly efficient and atom-economical route to (S)-Ethyl 2-(piperidin-3-yl)acetate. The core of this strategy is the enantioselective reduction of the pyridine ring of a readily available prochiral starting material, ethyl 2-(pyridin-3-yl)acetate. The success of this method hinges on the use of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, to induce stereoselectivity.
Mechanistic Rationale
The asymmetric hydrogenation of pyridinium salts or activated pyridines proceeds through the coordination of the substrate to the chiral metal catalyst. The chiral ligand environment dictates the facial selectivity of the hydride transfer from the metal to the substrate, leading to the preferential formation of one enantiomer. The use of an organic base is often crucial to facilitate the reaction and achieve high enantiomeric excess (ee).[1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of 3-substituted pyridinium salts.[1]
Materials:
-
Ethyl 2-(pyridin-3-yl)acetate
-
Benzyl bromide
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R)-Josiphos ligand (or a similar chiral bisphosphine ligand)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of the N-benzylpyridinium salt:
-
To a solution of ethyl 2-(pyridin-3-yl)acetate (1.0 eq) in anhydrous DCM, add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylpyridinium bromide salt, which can be used in the next step without further purification.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a high-pressure autoclave with [Rh(COD)₂]BF₄ (0.01 eq) and the (R)-Josiphos ligand (0.011 eq).
-
Add anhydrous, degassed DCM and stir for 30 minutes to form the catalyst complex.
-
Add the N-benzylpyridinium bromide salt (1.0 eq) and triethylamine (1.2 eq).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar) and stir at room temperature for 24-48 hours.
-
Carefully release the pressure and purge the autoclave with nitrogen.
-
-
Deprotection and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add 10% Pd/C (0.1 eq by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours to effect debenzylation.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-Ethyl 2-(piperidin-3-yl)acetate.
-
Data Summary
| Parameter | Value | Reference |
| Catalyst | [Rh(COD)₂]BF₄ / (R)-Josiphos | [1] |
| Base | Triethylamine | [1] |
| Hydrogen Pressure | 50 bar | [1] |
| Temperature | Room Temperature | [1] |
| Enantiomeric Excess (ee) | Up to 90% | [1] |
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Strategy 2: Chiral Resolution of Racemic Ethyl 2-(piperidin-3-yl)acetate
Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds, especially at an industrial scale. This strategy involves the synthesis of the racemic this compound, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.
Mechanistic Rationale
The principle behind chiral resolution is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral, enantiomerically pure resolving agent. Diastereomers have different physical properties, such as solubility, which allows for their separation. In this case, the basic nitrogen of the piperidine ring of the racemic ester reacts with a chiral acid to form diastereomeric salts.
A highly effective resolving agent for related piperidine derivatives is di-benzoyl-L-tartaric acid.[2][3] This agent forms a less soluble salt with the (S)-enantiomer of the piperidine derivative, allowing for its selective precipitation.[2][3]
Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
This protocol is adapted from established procedures for the resolution of ethyl nipecotate, a close structural analog.[2][3]
Materials:
-
Racemic this compound
-
Di-benzoyl-L-tartaric acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of Racemic this compound:
-
The racemic starting material can be prepared by the hydrogenation of ethyl 2-(pyridin-3-yl)acetate using a non-chiral catalyst such as Platinum on carbon (Pt/C) or Raney Nickel.
-
-
Formation and Crystallization of the Diastereomeric Salt:
-
Dissolve racemic this compound (1.0 eq) in ethanol.
-
In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5 eq) in ethanol, heating gently if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic ester with stirring.
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial to induce crystallization.
-
Stir the resulting slurry at room temperature for several hours to allow for complete precipitation of the less soluble diastereomeric salt.
-
Collect the precipitated solid by filtration and wash with cold ethanol. This solid is the di-benzoyl-L-tartrate salt of (S)-Ethyl 2-(piperidin-3-yl)acetate.
-
-
Liberation of the Free Base:
-
Suspend the collected diastereomeric salt in a mixture of ethyl acetate and water.
-
Add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8) and all solids have dissolved.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield enantiomerically enriched (S)-Ethyl 2-(piperidin-3-yl)acetate.
-
The enantiomeric purity can be determined by chiral HPLC or GC analysis.
-
Data Summary
| Parameter | Value | Reference |
| Resolving Agent | Di-benzoyl-L-tartaric acid | [2][3] |
| Crystallization Solvent | Ethanol | [2][3] |
| Stoichiometry (Ester:Acid) | 2:1 | [2][3] |
| Optical Purity | >98% ee achievable | [2][3] |
Workflow Diagram
Caption: Chiral Resolution Workflow.
Conclusion
Both asymmetric hydrogenation and chiral resolution offer viable and effective pathways to (S)-Ethyl 2-(piperidin-3-yl)acetate. The choice of method will often depend on factors such as the scale of the synthesis, the availability and cost of catalysts and resolving agents, and the desired level of enantiopurity. Asymmetric hydrogenation is a more modern and atom-economical approach, while classical resolution is a well-established and often highly scalable technique. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.
References
- 1. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Ethyl 2-(piperidin-3-yl)acetate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-(piperidin-3-yl)acetate: Properties, Structure, and Synthetic Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a highly privileged structure due to its prevalence in a vast array of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] Within this important class of heterocycles, this compound emerges as a particularly valuable chiral building block. Its structure combines the foundational piperidine ring with a reactive ethyl acetate side chain at the C3 position, presenting multiple handles for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, structural features, spectroscopic profile, a representative synthetic protocol, and its applications in the landscape of modern drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted piperidine derivative. The presence of a chiral center at the C3 position means it can exist as a racemic mixture or as individual (R) or (S) enantiomers. Its hydrochloride salt is also commonly used to improve handling and solubility.[3]
| Identifier | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₇NO₂ | [4][5] |
| Molecular Weight | 171.24 g/mol | [4][5][6] |
| CAS Number | 188883-57-0 ((R)-enantiomer) | [4] |
| 16780-05-5 (Hydrochloride salt) | [7] | |
| Synonyms | (R)-Piperidin-3-YL-acetic acid ethyl ester | [4] |
Precise physical property data for the 3-substituted isomer is not widely published. However, data for the closely related structural isomer, Ethyl 2-(piperidin-2-yl)acetate, can provide useful estimates.
| Physical Property | Value (for Ethyl 2-(piperidin-2-yl)acetate) | Source |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 232.8 °C at 760 mmHg | [6] |
| Density | 0.969 g/cm³ | [6] |
| Flash Point | 94.6 °C | [6] |
| Refractive Index | 1.442 | [6] |
Molecular Structure and Stereochemistry
The structure of this compound is defined by a saturated six-membered piperidine ring with an ethyl acetate substituent at the C3 position. This substitution creates a stereogenic center, a critical feature for designing enantiomerically pure active pharmaceutical ingredients (APIs).
Caption: 2D structure of this compound.
Key Structural Features:
-
Piperidine Ring: A conformationally flexible saturated heterocycle. The nitrogen atom (pKa ≈ 8.5-9.0) acts as a basic center and a hydrogen bond donor/acceptor.[3]
-
Ester Functional Group: The ethyl ester provides a site for nucleophilic attack, enabling reactions such as hydrolysis, transesterification, amidation, or reduction to the corresponding alcohol.[3]
-
Chiral Center (C3): The asymmetric carbon allows for stereospecific interactions with biological targets, a fundamental principle in modern pharmacology. The ability to synthesize specific enantiomers, such as the (R)-isomer, is crucial for developing selective drugs.[4]
Spectroscopic Profile
While specific spectra are proprietary or must be generated experimentally, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are vital for researchers to confirm the identity and purity of synthesized material.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | ~0.9-1.2 ppm (t, 3H): -CH₃ of the ethyl group. ~1.5-2.5 ppm (m): Piperidine ring protons (CH₂, CH). ~2.6-3.5 ppm (m): Piperidine ring protons adjacent to nitrogen. ~4.1 ppm (q, 2H): -OCH₂ of the ethyl group. Variable (br s, 1H): N-H proton. |
| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~25-55 ppm: Piperidine ring carbons. ~60 ppm: -OCH₂ of the ethyl group. ~172 ppm: Carbonyl carbon (C=O) of the ester. |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (secondary amine). ~2850-2950 cm⁻¹: C-H stretches (aliphatic). ~1735 cm⁻¹: C=O stretch (ester), strong absorption. ~1150-1250 cm⁻¹: C-O stretch (ester). |
| Mass Spec (EI) | m/z 171: Molecular ion (M⁺). Key Fragments: Loss of the ethoxy group (-OC₂H₅) or the entire ester side chain. |
Synthesis and Reactivity
A robust and common method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[1] This approach is often high-yielding and can be adapted for stereoselective outcomes with the appropriate chiral catalysts or auxiliaries.
Representative Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from its commercially available precursor, ethyl 2-(pyridin-3-yl)acetate.
Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using high-pressure hydrogen gas in the presence of a noble-metal catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C). Acetic acid is often used as the solvent as it protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
-
Reagents:
-
Ethyl 2-(pyridin-3-yl)acetate (1 equivalent)
-
Platinum(IV) oxide (PtO₂) (0.02-0.05 equivalents) or 5% Rhodium on Carbon
-
Glacial Acetic Acid (solvent)
-
Sodium Hydroxide (aq. solution for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
-
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: In a suitable high-pressure vessel, dissolve ethyl 2-(pyridin-3-yl)acetate in glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 50-100 psi. Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) until hydrogen uptake ceases (typically 12-24 hours). The progress can be monitored by TLC or GC-MS by analyzing a small, worked-up aliquot.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid or methanol.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Cool the residue in an ice bath and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain pure this compound.
-
-
Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
Applications in Drug Discovery and Development
This compound is not typically an active agent itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which allows for its incorporation into larger, more complex molecules.
-
Scaffold for Lead Optimization: The secondary amine allows for the introduction of diverse substituents through N-alkylation or N-acylation, enabling the exploration of the structure-activity relationship (SAR) around a core scaffold.
-
Intermediate for Key Pharmacophores: The acetic acid side chain can be further modified. The ester can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced to a primary alcohol, providing access to a wide range of other functional groups.
-
Access to Novel Therapeutics: Building blocks with similar substitution patterns, like (S)-Ethyl piperidine-3-carboxylate, are used to synthesize inhibitors of enzymes such as Dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors.[8] This strongly suggests that this compound is a valuable precursor for analogous therapeutic targets.
Handling and Storage
-
Safety: As with many amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood. Related compounds are known to be irritants.[6]
-
Storage: The free base is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable, less volatile, and easier to handle as a solid.[3][7]
Conclusion
This compound is a versatile and synthetically valuable chiral building block. Its combination of a flexible piperidine core, a reactive secondary amine, and a modifiable ester side chain makes it an important intermediate for the construction of complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties, reactivity, and synthesis is essential for leveraging its full potential in the creation of novel and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-3-yl acetate hydrochloride (1219949-48-0) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Cas 2739-99-3,ETHYL 2-PIPERIDINEACETATE | lookchem [lookchem.com]
- 7. This compound hydrochloride, CasNo.16780-05-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 8. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to (S)-Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS Number: 188883-58-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Piperidine Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals due to its favorable physicochemical properties and diverse biological activities[1]. Within this privileged scaffold lies (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride, a chiral building block with significant potential in drug discovery. This technical guide serves as a comprehensive resource for researchers, providing a deep dive into its chemical characterization, synthesis, and potential biological relevance. By understanding the nuances of this molecule, from its spectroscopic signature to its functional implications, scientists can better leverage its potential in the design of novel therapeutics.
Physicochemical and Structural Characterization
(S)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is the hydrochloride salt of the (S)-enantiomer of ethyl 2-(piperidin-3-yl)acetate. The presence of the chiral center at the 3-position of the piperidine ring is a critical feature, as stereochemistry often dictates biological activity[2].
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 188883-58-1 | |
| Molecular Formula | C₉H₁₈ClNO₂ | For the hydrochloride salt |
| Molecular Weight | 207.70 g/mol | For the hydrochloride salt[3] |
| Appearance | White to off-white crystalline powder | Based on related piperidine derivatives[2] |
| Melting Point | 132-134 °C (racemic mixture) | Data for the racemate (CAS 16780-05-5)[4][5]. The melting point of the pure enantiomer may differ. |
| Solubility | Highly soluble in water and polar organic solvents like methanol[2]. | The hydrochloride salt form enhances aqueous solubility. |
| Storage | Store at room temperature in an inert atmosphere[4]. | The compound is likely hygroscopic. |
Synthesis and Purification: A Stereoselective Approach
Proposed Synthetic Pathway
The synthesis initiates from 3-pyridine acetic acid hydrochloride and proceeds through several key steps:
-
Esterification: The starting material is esterified to yield the corresponding ethyl ester.
-
Quaternization and Reduction: The pyridine ring is activated by forming a quaternary ammonium salt, which facilitates the reduction of the aromatic ring to a piperidine. This reduction is often carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[6].
-
Chiral Resolution: This is the critical step for isolating the desired (S)-enantiomer. The racemic this compound is treated with a chiral resolving agent. For the synthesis of the (R)-enantiomer, L-(+)-mandelic acid is used[6]. Logically, for the (S)-enantiomer, D-(-)-mandelic acid would be the resolving agent of choice. The diastereomeric salts formed will have different solubilities, allowing for their separation by fractional crystallization.
-
Liberation of the Free Base and Salt Formation: The resolved diastereomeric salt is then treated with a base to liberate the free (S)-ethyl 2-(piperidin-3-yl)acetate. Subsequent treatment with hydrochloric acid yields the final hydrochloride salt.
digraph "Synthetic Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
Start [label="3-Pyridine Acetic Acid HCl"];
Ester [label="Ethyl 3-pyridylacetate"];
Quat_Red [label="Racemic this compound"];
Resolution [label="Diastereomeric Salts"];
Free_Base [label="(S)-Ethyl 2-(piperidin-3-yl)acetate"];
Final_Product [label="(S)-Ethyl 2-(piperidin-3-yl)acetate HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Ester [label="Esterification"];
Ester -> Quat_Red [label="Quaternization & Reduction"];
Quat_Red -> Resolution [label="Chiral Resolution\n(D-(-)-Mandelic Acid)"];
Resolution -> Free_Base [label="Base Treatment"];
Free_Base -> Final_Product [label="HCl Salt Formation"];
}
Figure 2: A typical analytical workflow for the characterization and quality control of a synthesized chemical entity.
Biological Activity and Therapeutic Potential
The piperidine moiety is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including as central nervous system (CNS) agents, antimicrobials, and anticancer therapeutics.[1] The specific biological activity of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride is not extensively documented in publicly available literature, suggesting it is primarily utilized as a versatile intermediate in the synthesis of more complex drug candidates.
Potential as a Synthetic Building Block
The true value of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride lies in its utility as a chiral building block. The secondary amine of the piperidine ring and the ester functionality provide two reactive handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of piperidine-containing compounds, several SAR principles can be inferred:
-
Stereochemistry: The (S)-configuration at the 3-position is likely a key determinant for specific interactions with biological targets.[2]
-
Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring can significantly influence potency and selectivity for a given target.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing a route to modulate pharmacokinetic properties and introduce additional points of interaction with a biological target.
Potential Therapeutic Areas of Interest
Given the prevalence of the piperidine scaffold in CNS-active drugs, it is plausible that derivatives of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride could be investigated for their potential as:
-
Neuromodulators: Targeting receptors and transporters in the brain.
-
Enzyme Inhibitors: Acting on enzymes involved in neurological pathways.
Furthermore, the antimicrobial properties of some piperidine derivatives suggest that this scaffold could be explored for the development of new anti-infective agents.[2]
Conclusion and Future Directions
(S)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a valuable chiral intermediate with significant potential in drug discovery. While detailed characterization and biological activity data for this specific compound are not extensively published, this guide provides a comprehensive overview based on its chemical structure and the known properties of related piperidine derivatives.
Future research efforts should focus on:
-
Publication of Detailed Spectroscopic Data: Providing a public reference for the complete characterization of this compound.
-
Exploration of Biological Activity: Screening of (S)-ethyl 2-(piperidin-3-yl)acetate hydrochloride and its derivatives against a panel of biological targets to uncover novel therapeutic applications.
-
Development of Novel Synthetic Methodologies: Investigating more efficient and scalable synthetic routes to this chiral building block.
By continuing to explore the chemistry and biology of such versatile scaffolds, the scientific community can pave the way for the discovery of the next generation of innovative medicines.
References
Spectroscopic data (NMR, IR, MS) for Ethyl 2-(piperidin-3-yl)acetate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(piperidin-3-yl)acetate
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and understanding the precise structure and purity of its derivatives is paramount for reproducible research and development.[1] This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a foundational resource for its identification and characterization.
As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a predictive but technically sound analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind experimental design and data interpretation for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular skeleton and define the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: Predicting the ¹H NMR Spectrum
The structure of this compound contains several distinct proton environments. The ethyl group will present as a characteristic quartet and triplet. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, further complicated by the ring's conformational flexibility.[2] The methylene protons adjacent to the ester will appear as a doublet, coupled to the proton at the C3 position of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | ~7.1 |
| Piperidine Ring CH₂ | ~1.50 - 1.90 | Multiplet (m) | - |
| Piperidine Ring CH | ~2.20 - 2.40 | Multiplet (m) | - |
| -CH₂-COO- | ~2.45 | Doublet (d) | ~7.5 |
| Piperidine Ring CH₂-N | ~2.90 - 3.10 | Multiplet (m) | - |
| -NH- | ~3.30 (variable) | Broad Singlet (br s) | - |
| -O-CH₂-CH₃ | ~4.15 | Quartet (q) | ~7.1 |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. Data for ethyl acetate and various piperidine derivatives were used for these estimations.[3]
Experimental Protocol: ¹H NMR Spectrum Acquisition
A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field, maximizing resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift axis to the TMS signal.
-
Integrate the peaks to determine the relative ratios of protons in each environment.
-
Trustworthiness: Self-Validating Workflow
The integrity of this protocol is confirmed by the internal TMS standard, which provides a constant reference point, and the integration values, which must correspond to the number of protons in the molecular structure.
Diagram: ¹H NMR Experimental Workflow
References
- 1. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(piperidin-3-yl)acetate
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1][2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. This compound, specifically, is a critical building block for synthesizing more complex molecules, including precursors to important drugs like the PARP inhibitor Niraparib and the dopaminergic agent Preclamol.[1][4][5]
However, the synthesis of 3-substituted piperidines, such as this compound, presents distinct challenges. Direct functionalization of the piperidine ring often leads to mixtures of isomers, while constructing the ring with the desired substitution pattern requires careful strategic planning. This guide provides a detailed exploration of the primary synthetic routes, focusing on the selection of starting materials and the underlying chemical principles that govern each approach. We will delve into methodologies starting from pyridine derivatives, piperidone intermediates, and chiral pool precursors, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Pyridine-to-Piperidine Route: A Direct but Challenging Approach
The most conceptually straightforward pathway to this compound is through the reduction of its aromatic precursor, Ethyl 2-(pyridin-3-yl)acetate. This strategy leverages commercially available pyridine derivatives but hinges on the critical step of selectively and completely hydrogenating the pyridine ring without causing unwanted side reactions.
Synthesis of the Key Intermediate: Ethyl 2-(pyridin-3-yl)acetate
The immediate precursor for this route is Ethyl 2-(pyridin-3-yl)acetate. While commercially available, its synthesis is often undertaken from more fundamental starting materials like 3-pyridylacetic acid or its derivatives.[6] A common laboratory-scale preparation involves the standard Fischer esterification of 3-pyridylacetic acid in ethanol with a catalytic amount of strong acid.
Core Transformation: Catalytic Hydrogenation of the Pyridine Ring
The dearomatization of the pyridine ring is an energetically demanding process that requires catalytic hydrogenation under pressure.[3][4] The choice of catalyst and reaction conditions is paramount to achieving high yield and purity, primarily by avoiding two major pitfalls: incomplete reduction and over-reduction (hydrogenolysis).
-
Incomplete Reduction: Failure to fully saturate the ring results in tetrahydropyridine intermediates, which can be difficult to separate from the desired piperidine product.
-
Over-reduction/Hydrogenolysis: This is a more severe issue where the C-N bonds within the newly formed piperidine ring are cleaved by hydrogen, leading to ring-opened byproducts like pentylamines.[7]
Catalyst Selection: The choice of metal catalyst profoundly influences the reaction's success.
-
Palladium (Pd) and Platinum (Pt): Catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are effective but often require harsh conditions (high pressure and temperature) and can be prone to causing hydrogenolysis.[7]
-
Rhodium (Rh): Rhodium-based catalysts, particularly Rhodium on carbon (Rh/C), are frequently reported to be highly selective for pyridine ring hydrogenation while minimizing C-N bond cleavage, making them a preferred choice for this transformation.[7][8]
-
Raney Nickel (Ra-Ni): While cost-effective, Raney Nickel is highly active and can aggressively promote over-reduction if conditions are not meticulously controlled.[7]
Reaction Conditions: The hydrogenation is typically performed in an acidic solvent, such as acetic acid or an ethanolic solution containing hydrochloric acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction. However, care must be taken, as acidic conditions can promote side reactions, especially with sensitive functional groups. A patent describes the successful hydrogenation of pyridylalkylcarboxylic acids in the presence of aqueous ammonia using a rhodium-on-carbon catalyst at low pressure, avoiding the decarboxylation seen in acidic media.[9]
Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate
-
Step 1: Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with Ethyl 2-(pyridin-3-yl)acetate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Step 2: Catalyst Addition: 5% Rhodium on carbon (Rh/C) is added as a slurry (typically 1-5 mol%). The vessel is sealed.
-
Step 3: Hydrogenation: The atmosphere is replaced with hydrogen by purging the system multiple times. The vessel is then pressurized with hydrogen gas (typically 50-100 psi, but can vary significantly).
-
Step 4: Reaction: The mixture is stirred vigorously at a set temperature (e.g., 40-80 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Step 5: Workup: After cooling and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Step 6: Isolation: The solvent is removed under reduced pressure. The resulting crude product is then basified (e.g., with NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the target compound, which can be further purified by distillation or chromatography.
Data Summary: Hydrogenation of Pyridine Derivatives
| Starting Material | Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield | Reference |
| Pyridine | 10% Rh/C | 75 (5 atm) | 80 | Water | High | [8] |
| Nicotinic Acid | 5% Rh/C | 37 (2.5 atm) | Room Temp | Water/Ammonia | Good | [9] |
| Pyridine | SmI₂/H₂O | Atmospheric | Room Temp | THF | Excellent | [10] |
Visualization: Pyridine-Based Synthetic Pathway
Caption: Synthetic route from the aromatic precursor.
Part 2: The Piperidone Route: Building the Ring First
An alternative strategy involves constructing a functionalized piperidine ring, specifically a piperidone, and then elaborating it to introduce the acetate side chain. This approach can offer superior control over stereochemistry at the 3- and 4-positions.
Starting Material: N-Protected 4-Piperidinones
The key starting materials for this route are N-protected 4-piperidinones. The nitrogen protecting group (e.g., Boc, Cbz, or a sulfonyl group) is crucial for several reasons:
-
It deactivates the amine, preventing unwanted side reactions.
-
It enhances solubility in organic solvents.
-
It can influence the stereochemical outcome of subsequent reactions.
Key Transformations: Side Chain Installation
A novel and concise synthesis of 3-substituted 4-piperidinones has been developed via a tandem oxidation-cyclization-oxidation process of unsaturated alcohol precursors.[2] Once the 3-substituted 4-piperidinone is formed, the synthesis can proceed. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed on a 3-formyl-4-oxopiperidine derivative to install the ethyl acetate moiety. Subsequent reduction of the ketone at the 4-position and deprotection would yield the target scaffold. The stereoselectivity of the ketone reduction can be controlled by the choice of reducing agent, affording either cis or trans 3,4-disubstituted piperidines with high diastereoselectivity.[2]
Visualization: Piperidone-Based Synthetic Workflow
Caption: General workflow starting from a piperidone core.
Part 3: Chiral Pool Synthesis: An Enantioselective Approach from L-Glutamic Acid
For applications requiring high enantiopurity, synthesizing the target molecule from a naturally occurring chiral starting material is a powerful strategy. L-glutamic acid, a readily available amino acid, serves as an excellent five-carbon precursor for the piperidine ring.
Starting Material: L-Glutamic Acid
This route leverages the inherent chirality of L-glutamic acid to establish the stereocenter at the 3-position of the piperidine ring. A facile, multi-step synthesis has been reported that converts L-glutamic acid into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives with overall yields of 44-55%.
Core Synthetic Sequence
The synthesis involves a linear, five-step sequence:
-
Diesterification: Both carboxylic acid groups of L-glutamic acid are esterified.
-
N-Protection: The primary amine is protected, typically as a tert-butoxycarbonyl (Boc) carbamate.
-
Reduction: The two ester groups are reduced to a diol using a mild reducing agent like sodium borohydride.
-
Tosylation: The primary hydroxyl groups of the diol are converted into good leaving groups by tosylation.
-
Cyclization: The final piperidine ring is formed via an intramolecular cyclization, where an amine displaces the ditosylate to yield the desired substituted piperidine. The Boc-protected amine at the 3-position can then be further manipulated to achieve the target structure.
Experimental Protocol: Synthesis of Diol from L-Glutamic Acid (Illustrative Steps)
-
Step 1 (Diesterification & Protection): To a suspension of L-glutamic acid (1.0 eq) in methanol, thionyl chloride (2.2 eq) is added dropwise at 0 °C. The mixture is refluxed for 4 hours. After removing the solvent, the residue is dissolved in a solvent like dichloromethane, and Boc-anhydride (1.1 eq) and a base (e.g., triethylamine) are added to protect the amine, yielding the N-Boc protected diester.
-
Step 2 (Reduction to Diol): The purified diester is dissolved in a suitable solvent (e.g., methanol or THF). Sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted to yield the chiral diol intermediate.
Visualization: Chiral Pool Synthesis Pathway
Caption: Enantioselective route from L-glutamic acid.
Conclusion and Outlook
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges.
-
The pyridine-based route is the most direct for producing racemic material and is well-suited for large-scale synthesis, provided that the catalytic hydrogenation step is carefully optimized to prevent hydrogenolysis, often favoring rhodium catalysts.
-
The piperidone-based route offers a platform for building highly functionalized piperidines and can provide excellent diastereocontrol through strategic selection of reagents for ketone reduction.
-
Chiral pool synthesis , exemplified by the route from L-glutamic acid, represents a robust and reliable method for obtaining enantiomerically pure material, which is often a critical requirement in pharmaceutical development.
The optimal choice of starting material and synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and the need for stereochemical control. As synthetic methodologies continue to advance, new and even more efficient routes to this valuable building block will undoubtedly emerge.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Commercial Availability and Application of Ethyl 2-(piperidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(piperidin-3-yl)acetate is a heterocyclic building block of significant interest in the pharmaceutical industry. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases[1]. The structural and physicochemical properties of the piperidine ring—such as its ability to modulate lipophilicity and aqueous solubility, and to act as a hydrogen bond donor or acceptor—make it a versatile component in drug design[1]. These properties enhance the "druggability" of molecules by improving metabolic stability and facilitating transport across biological membranes[1].
This guide provides a comprehensive overview of this compound for professionals in research and drug development. We will delve into its commercial availability, key suppliers, quality control considerations, and its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The compound is commercially available in various forms, including as a free base, a hydrochloride salt for improved solubility and stability, and as specific enantiomers for stereoselective synthesis[2][3].
Commercial Availability and Sourcing
This compound and its derivatives are readily available from a range of chemical suppliers, catering to needs from discovery research (milligram scale) to process development (kilogram scale). The most common form available is the hydrochloride salt, which is typically a white solid with enhanced stability and handling characteristics[2][4].
When procuring this starting material, it is crucial to consider not just the price but also the purity, the availability of comprehensive analytical data (Certificate of Analysis), and the supplier's ability to provide larger quantities for scale-up.
Key Commercial Suppliers
The following table summarizes a selection of commercial suppliers for this compound and its common variants. Purity levels are as stated by the supplier and should always be independently verified upon receipt.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |
| Chem-Impex | 2-(Piperidin-3-yl)acetic acid ethyl ester hydrochloride | 16780-05-5 | ≥ 95% (NMR) | 250 mg - 25 g |
| ENAO Chemical | This compound hydrochloride | 16780-05-5 | 95+% | Small scale to bulk |
| ChemScene | Ethyl (R)-2-(piperidin-3-yl)acetate | 188883-57-0 | ≥98% | Custom |
| BLD Pharm | 2-(Piperidin-3-yl)ethyl acetate hydrochloride | 1220031-2-75 | - | Inquire |
| Crysdot LLC | This compound hydrochloride | 16780-05-5 | - | Inquire |
| Advanced ChemBlocks | ethyl 2-(piperidin-2-yl)acetate | 2739-99-3 | 97% | Inquire |
| Biosynce | This compound hydrochloride | 16780-05-5 | >95% | Gram to kg scale |
Note: This table is not exhaustive but represents a sample of available suppliers. Researchers should conduct their own due diligence before procurement.
Quality Control and Analytical Methods for Researchers
For any application in drug discovery and development, rigorous quality control of starting materials is non-negotiable. The purity and identity of this compound will directly impact the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).
Recommended Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major organic impurities. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for quantifying the purity of the material and detecting non-volatile impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and regioisomers.
-
Certificate of Analysis (CoA) : Always request and review the supplier's CoA. This document should provide lot-specific data on purity (usually by HPLC or NMR), identity, and appearance.
Typical Quality Control Workflow
The following diagram illustrates a standard workflow for the quality control of an incoming chemical intermediate like this compound.
Caption: A typical quality control workflow for incoming raw materials.
Protocol: HPLC Purity Assessment
This protocol is a general guideline and should be optimized for the specific equipment and column available.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate for synthesizing a range of pharmaceutical agents, particularly those requiring a substituted piperidine core. Its utility is noted in research areas such as neuroscience and the development of anti-inflammatory drugs and analgesics[2]. The piperidine nitrogen can be readily functionalized, and the ethyl acetate group provides a handle for further chemical transformations, such as amide bond formation or reduction.
Synthetic Utility in Pharmaceutical Synthesis
The compound is a building block for more complex molecules. For instance, it can be used in the synthesis of compounds that interact with specific biological targets where the piperidine ring plays a key role in binding or orientation within a receptor pocket.
The following diagram illustrates a generalized synthetic pathway where this compound is a key starting material.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound hydrochloride, CasNo.16780-05-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
Ethyl 2-(piperidin-3-yl)acetate: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Enduring Importance of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most significant and frequently employed heterocyclic scaffolds.[1] This six-membered nitrogen-containing heterocycle is a ubiquitous structural motif found in a multitude of natural products and clinically approved drugs.[1][2][3] Its prevalence stems from a combination of favorable physicochemical properties: a non-planar, chair-like conformation that allows for precise three-dimensional orientation of substituents, a basic nitrogen atom that can be crucial for target engagement or modulating solubility, and general metabolic stability.[3]
The true power of the piperidine core, however, lies in its capacity for functionalization. The specific placement of substituents on the ring dictates the molecule's shape, polarity, and ability to interact with biological targets, making it a cornerstone in the design of therapeutic agents across diverse disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4][5] Among the vast array of available piperidine-based building blocks, Ethyl 2-(piperidin-3-yl)acetate emerges as a particularly valuable and versatile intermediate. Its unique trifunctional nature—a reactive secondary amine, a modifiable ethyl ester, and a chiral center at the C3 position—provides medicinal chemists with multiple handles to strategically build molecular complexity and explore chemical space. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this pivotal building block in the pursuit of novel therapeutics.
Part 1: Core Molecular Attributes
Understanding the inherent properties of this compound is fundamental to its effective application. The molecule's structure presents three key features for synthetic elaboration, each offering a distinct opportunity for diversification.
Physicochemical Properties
A summary of the key computed physicochemical properties for the parent structure is presented below. These values are critical for initial assessments in drug design, influencing factors like solubility, permeability, and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [6] |
| Molecular Weight | 171.24 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [6] |
| Computed LogP (XLogP3) | 0.9 - 1.08 | [7][8] |
| Hydrogen Bond Donors | 1 | [6][8] |
| Hydrogen Bond Acceptors | 3 | [6][8] |
| Rotatable Bonds | 3 | [6][8] |
Key Structural Features & Reactivity
The synthetic utility of this compound is rooted in its distinct functional groups.
-
The Secondary Amine (N1): As a nucleophilic center, the piperidine nitrogen is the primary site for introducing substituents. This is most commonly achieved through N-alkylation or N-arylation reactions, allowing for the appendage of diverse chemical moieties to modulate pharmacology and pharmacokinetics.[9]
-
The Ethyl Ester: The ester group provides a latent carboxylic acid. It can be readily hydrolyzed to unmask the acid, which then serves as a handle for amide bond formation—one of the most frequent reactions in medicinal chemistry for linking molecular fragments.[10][11]
-
The C3 Acetic Acid Side Chain: The placement of the side chain at the 3-position is critical. Unlike the 2- or 4-positions, this substitution pattern breaks the molecule's symmetry, creating a chiral center. This chirality is often paramount for achieving selective interaction with biological targets.[12][13] The acetic acid linker also provides optimal spacing and flexibility for the terminal ester (or subsequent amide) to engage with target proteins.
Part 2: Core Synthetic Transformations
The strategic value of this compound lies in its predictable and high-yielding transformations. Mastery of these core reactions allows researchers to efficiently generate libraries of analogs for structure-activity relationship (SAR) studies.
N-Functionalization: Building the Core
The piperidine nitrogen is typically the first site of modification. Protecting this nitrogen with groups like tert-butyloxycarbonyl (Boc) can be a useful strategy if other reaction conditions are harsh, but direct functionalization is often preferred for efficiency.[9]
-
Reductive Amination: This is a robust and widely used method for N-alkylation. The piperidine nitrogen reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This one-pot procedure is highly efficient for installing a wide variety of alkyl groups.
-
Buchwald-Hartwig Amination: For N-arylation, palladium-catalyzed cross-coupling reactions are the state-of-the-art. This method allows the formation of a bond between the piperidine nitrogen and an aryl halide or triflate, providing access to compounds with significantly different electronic and conformational properties.
Ester Hydrolysis and Amide Coupling
The transformation of the ethyl ester into an amide bond is a cornerstone of its use in medicinal chemistry, enabling the connection to other complex fragments.
-
Step 1: Saponification (Ester Hydrolysis): The ethyl ester is typically hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) in a polar solvent mixture like THF/water or methanol/water. This reaction cleanly affords the corresponding carboxylic acid, which is the immediate precursor for the amide coupling step.
-
Step 2: Amide Bond Formation: The resulting carboxylic acid is then coupled with a primary or secondary amine. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[10][14] Common and reliable coupling systems include:
The choice of coupling reagent is often dictated by the complexity of the substrates, the potential for racemization, and the desired reaction conditions.[11][15]
Part 3: Application in Drug Discovery - The Tofacitinib Case Study
The strategic importance of the 3-substituted piperidine scaffold is powerfully illustrated by its role in the synthesis of Tofacitinib (Xeljanz®) . Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[16][17]
A retrosynthetic analysis of Tofacitinib reveals two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a chiral 3-amino-4-methylpiperidine fragment.[16] The latter is often constructed using intermediates that are structurally analogous to or derived from piperidine-3-yl acetate derivatives.
The synthesis of Tofacitinib demands precise control over the stereochemistry at the C3 and C4 positions of the piperidine ring, as only the (3R, 4R) isomer exhibits the desired pharmacological activity.[18] Many reported syntheses focus on developing efficient, stereoselective routes to this crucial piperidine intermediate.[17][18] While Tofacitinib itself uses a 3-amino-4-methyl derivative, the fundamental synthetic logic of functionalizing the 3-position of a piperidine ring is perfectly exemplified by the reactivity of this compound. The transformations discussed—N-functionalization and modification of the C3 side chain—are precisely the types of reactions employed in building such complex targets.
For instance, a common synthetic strategy involves coupling the piperidine nitrogen to a suitable precursor, followed by manipulation of the C3 substituent to install the required methylamino group, often via reductive amination or other C-N bond-forming reactions.[19][20] The principles demonstrated with this compound are directly transferable to these more advanced synthetic challenges.
Part 4: Detailed Experimental Protocols
The following protocols are provided as self-validating, field-proven methodologies for the key transformations of this compound.
Protocol 1: N-tert-Butoxycarbonylation (Boc Protection)
-
Rationale: This protocol is used to protect the secondary amine, rendering it unreactive to certain reagents (e.g., strong bases or nucleophiles) while other parts of the molecule are being modified. The Boc group is stable under many conditions but can be easily removed with acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[9]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) to the solution. If an organic solvent is used, add a base such as triethylamine (TEA, 1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.[9]
-
Protocol 2: N-Alkylation via Reductive Amination
-
Rationale: This one-pot procedure is a highly efficient method for creating C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reducing the iminium ion intermediate formed in situ, minimizing side reactions.[9]
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-alkylated piperidine derivative.[9]
-
Protocol 3: Amide Coupling via EDC/HOBt
-
Rationale: This protocol first requires hydrolysis of the ethyl ester to the carboxylic acid. The subsequent coupling uses EDC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization, before it reacts with the amine.[15]
-
Procedure (Two Steps):
-
A. Ester Hydrolysis:
-
Dissolve the N-protected this compound derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.
-
-
B. Amide Coupling:
-
Dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) and a base such as DIPEA or TEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the final amide product.[11][15]
-
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile entry point into the vast and pharmacologically rich chemical space of 3-substituted piperidines. Its trifunctional character provides a robust platform for generating molecular diversity through well-established, high-yielding chemical transformations. As demonstrated by its conceptual relationship to the synthesis of complex drugs like Tofacitinib, the synthetic principles enabled by this scaffold are central to modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for the efficient design and synthesis of the next generation of therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Ethyl 2-[methyl(piperidin-3-yl)sulfamoyl]acetate | C10H20N2O4S | CID 55248361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.unl.pt [research.unl.pt]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 20. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
The Pharmacological Potential of Piperidine Acetic Acid Esters: A Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] When functionalized with an acetic acid ester moiety, this privileged scaffold gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of piperidine acetic acid esters. We will delve into their roles as modulators of key central nervous system targets, including GABA and NMDA receptors, and their promise as analgesic, anticonvulsant, nootropic, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols to facilitate the advancement of next-generation therapeutics based on this versatile chemical motif.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine nucleus, a six-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of clinically successful drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to confer water solubility and engage in crucial hydrogen bonding interactions within biological targets. The incorporation of an acetic acid ester functional group introduces a new dimension of chemical and biological diversity, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic combination has led to the discovery of piperidine acetic acid esters with potent activities across a spectrum of therapeutic areas, particularly in the realm of neuroscience. This guide will provide a comprehensive overview of the current landscape of piperidine acetic acid ester research, with a focus on their potential to address unmet medical needs in neurological and psychiatric disorders.
Synthesis of Piperidine Acetic Acid Esters: A General Overview
The synthesis of piperidine acetic acid esters can be achieved through various synthetic routes, often tailored to the desired substitution pattern on the piperidine ring. A common and straightforward approach involves the N-alkylation of a pre-existing piperidine derivative with a haloacetic acid ester.
A general synthetic workflow is depicted below:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of Ethyl 2-(piperidin-3-yl)acetate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1][2][3] The introduction of stereocenters into this heterocyclic framework profoundly influences pharmacological activity, with individual stereoisomers often exhibiting distinct potency, efficacy, and safety profiles. This technical guide provides a comprehensive exploration of the stereochemistry of ethyl 2-(piperidin-3-yl)acetate, a key building block and potential pharmacophore. We will delve into the synthesis of its racemic and enantiomerically enriched forms, analytical techniques for stereoisomer separation and characterization, and the underlying principles that govern its stereochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Chirality in Piperidine-Based Drug Candidates
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes. For piperidine-containing drugs, the orientation of substituents on the piperidine ring can dramatically alter binding affinity and functional activity.[3] this compound possesses a chiral center at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)-ethyl 2-(piperidin-3-yl)acetate and (S)-ethyl 2-(piperidin-3-yl)acetate. The synthesis, separation, and characterization of these stereoisomers are paramount for understanding their structure-activity relationships (SAR) and for the development of stereochemically pure drug candidates with optimized therapeutic profiles.
Synthesis of this compound Stereoisomers
The preparation of enantiomerically pure 3-substituted piperidines can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Racemic Synthesis of this compound
A common and scalable approach to racemic this compound involves the hydrogenation of the corresponding pyridine precursor, ethyl 2-(pyridin-3-yl)acetate.
Experimental Protocol: Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate
-
Reaction Setup: To a solution of ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol, add a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Palladium on carbon).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a high-pressure reactor.
-
Reaction Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel to afford racemic this compound.
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum and Palladium are highly effective catalysts for the reduction of the pyridine ring. The choice between them can influence reaction times and selectivity.
-
Solvent: Protic solvents like methanol and ethanol are commonly used as they are good solvents for the starting material and do not interfere with the hydrogenation process.
-
Pressure: Higher hydrogen pressure increases the rate of reaction.
Chiral Resolution of Racemic this compound
Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a robust and widely used method for obtaining enantiomerically pure amines.
Experimental Protocol: Resolution with Di-p-toluoyl-L-tartaric Acid
-
Salt Formation: A solution of racemic this compound (1 equivalent) in a suitable solvent (e.g., a mixture of methanol and water) is treated with a solution of a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid (0.5 equivalents), in the same solvent system.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration, washed with a cold solvent, and dried. The enantiomeric excess (e.e.) of the salt can be determined at this stage.
-
Liberation of the Free Base: The resolved diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to liberate the enantiomerically enriched free amine.
-
Extraction and Purification: The free amine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
-
Resolution of the Other Enantiomer: The mother liquor from the initial crystallization, which is now enriched in the other enantiomer, can be treated similarly with the opposite enantiomer of the resolving agent (Di-p-toluoyl-D-tartaric acid) to isolate the other enantiomer.
Trustworthiness of the Protocol: This protocol is self-validating as the optical purity of the resolved enantiomers can be readily assessed at multiple stages using the analytical techniques described in the following section. The success of the resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent.
Analytical Techniques for Stereochemical Characterization
Accurate determination of the stereochemical purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][5][6] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for the separation of piperidine enantiomers.[4][5]
-
Mobile Phase Optimization: A systematic screening of mobile phases is necessary. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic compounds like piperidines.
-
Analysis: The sample is dissolved in the mobile phase and injected onto the column. The separation is monitored using a UV detector. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
Data Presentation: Representative Chiral HPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Heptane:Ethanol:Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Column Temperature | 25 °C | 30 °C |
Visualization of Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for each enantiomer.
Experimental Protocol: NMR with Chiral Shift Reagents
-
Sample Preparation: A solution of the enantiomerically enriched or racemic this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: A standard ¹H NMR spectrum is acquired.
-
Addition of Chiral Shift Reagent: A chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added portion-wise to the NMR tube.
-
Spectral Analysis: After each addition, a ¹H NMR spectrum is acquired. The signals corresponding to the protons near the chiral center will shift, and separate signals for the two enantiomers may become visible.
-
Quantification: The enantiomeric excess can be determined by integrating the separated signals.
Stereochemical Assignment and Conformation
The absolute configuration of the enantiomers is typically determined by single-crystal X-ray crystallography of a suitable derivative, often the diastereomeric salt formed during resolution. The piperidine ring exists in a chair conformation, and the substituent at the C3 position can adopt either an axial or an equatorial orientation. The preferred conformation is influenced by steric and electronic factors, and this can have a significant impact on the molecule's biological activity.
Visualization of Stereoisomers and Chair Conformations
Caption: Stereoisomers and Conformational Isomers of this compound.
Pharmacological Implications of Stereochemistry
The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology. For CNS-active piperidine derivatives, one enantiomer often exhibits significantly higher affinity for the target receptor or transporter and is responsible for the desired therapeutic effect, while the other enantiomer may be inactive, have a different activity profile, or contribute to side effects.[7] For example, in many piperidine-based dopamine reuptake inhibitors, the stereochemistry at the C3 position is critical for potent activity.[7] A thorough understanding of the pharmacological properties of the individual stereoisomers of this compound is therefore essential for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for its application in drug discovery and development. This guide has provided a comprehensive overview of the synthesis of its racemic and enantiomerically pure forms, the analytical methodologies for their separation and characterization, and the fundamental principles governing their stereochemical properties. A thorough understanding and control of the stereochemistry of this and other piperidine-based molecules are indispensable for the rational design of safe and effective new medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(piperidin-3-yl)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(piperidin-3-yl)acetate is a heterocyclic compound featuring a piperidine ring, a common scaffold in medicinal chemistry, and an ethyl ester functional group. Understanding its fundamental physicochemical properties, particularly solubility in common laboratory solvents and stability under various stress conditions, is a critical prerequisite for its advancement in any research or drug development pipeline. This guide provides a comprehensive technical overview of these characteristics, detailing both theoretical considerations and practical, field-proven experimental protocols. The objective is to equip researchers with the foundational knowledge required for effective formulation, handling, and the design of robust, stability-indicating analytical methods.
Physicochemical Properties
A molecule's behavior in solution is governed by its intrinsic physicochemical properties. This compound possesses a secondary amine within the piperidine ring, making it basic, and an ethyl ester group, which is susceptible to hydrolysis. These features are central to its solubility and stability profiles.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
|---|---|---|
| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Appearance | Varies (Typically a liquid or low-melting solid) | General chemical knowledge |
| pKa (predicted) | ~11.12 (for the piperidinium ion) | The pKa of the conjugate acid of piperidine is approximately 11.12.[3][4] The substituent may cause a slight deviation. |
| LogP (predicted) | 0.7 - 1.08 | Predicted values vary slightly by algorithm.[1][2] Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [1][2] |
| Hydrogen Bond Donors | 1 (the secondary amine) | [1] |
| Hydrogen Bond Acceptors | 3 (the nitrogen and two ester oxygens) |[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of developing various formulations. The dual nature of this compound—possessing both a polar, basic amine and a moderately nonpolar ester chain—results in a varied solubility profile.
Theoretical Considerations
-
Effect of the Piperidine Ring: The secondary amine is a hydrogen bond donor and acceptor and can be protonated to form a salt. As a free base, it enhances solubility in polar organic solvents. When protonated (e.g., as a hydrochloride salt), its aqueous solubility is expected to increase significantly.
-
Effect of the Ethyl Acetate Group: The ester group contributes to the molecule's polarity and allows for hydrogen bonding with protic solvents. However, the ethyl group adds lipophilic character, influencing solubility in less polar environments.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This technique ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the samples to stand to let undissolved solids sediment. Centrifuge the vials at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a supernatant aliquot from the clear, saturated solution.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the compound's concentration using a validated analytical method, such as HPLC-UV.
Illustrative Solubility Data
While exact quantitative data must be determined experimentally, a qualitative and semi-quantitative profile can be predicted based on the molecule's structure.
Table 2: Predicted Solubility of this compound (Free Base)
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water (pH 7) | Sparingly Soluble | Amine offers some polarity, but the overall molecule is moderately lipophilic. |
| Water (pH < 4) | Freely Soluble | Protonation of the piperidine nitrogen forms a highly polar salt. | |
| Methanol, Ethanol | Very Soluble | Excellent hydrogen bonding potential with both the amine and ester groups. | |
| Polar Aprotic | DMSO, DMF | Very Soluble | Strong dipole moments effectively solvate the polar functional groups. |
| Acetonitrile | Soluble | Capable of solvating the molecule, though less effective than DMSO or alcohols. | |
| Nonpolar | Toluene, Hexane | Slightly to Very Slightly Soluble | Lack of polarity and hydrogen bonding capability limits interaction. |
| Chlorinated | Dichloromethane | Soluble | Acts as an intermediate polarity solvent, effectively dissolving the molecule. |
Stability Profile
Ensuring the chemical stability of a compound is paramount for maintaining its potency, purity, and safety. The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester and oxidation of the piperidine ring. Forced degradation (stress testing) studies are essential to identify these pathways and potential degradants.[5]
Key Degradation Pathways
The ester linkage is the most probable site of degradation. This reaction can be catalyzed by both acid and base.[6][7]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of an acid catalyst, yielding the parent carboxylic acid (2-(piperidin-3-yl)acetic acid) and ethanol.[8] To drive the reaction, a large excess of water is typically used.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[8] The ester reacts with a base (e.g., NaOH) to produce the carboxylate salt (sodium 2-(piperidin-3-yl)acetate) and ethanol.
The piperidine ring, particularly the carbon atoms adjacent to the nitrogen (alpha-carbons), can be susceptible to oxidation. Oxidizing agents can lead to the formation of various products, including N-oxides or ring-opened species.
Exposure to high-energy light or extreme heat can also induce degradation, though specific pathways are less predictable without experimental data. Photostability testing should be conducted according to ICH Q1B guidelines.[9]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation products.[5] The goal is typically to achieve 10-20% degradation of the parent compound.
-
Solution Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature (this reaction is often rapid).
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Heat a solution (and a solid sample) at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Storage and Handling Recommendations
Based on the compound's structural liabilities, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C).[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry place or desiccator to prevent hydrolysis.
-
Light: Protect from light by using amber vials or storing in the dark.[2]
Analytical Method for Quantification
A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and suitable technique.
-
Principle: HPLC separates the compound of interest from impurities and degradants based on its affinity for a stationary phase (column) and a mobile phase.
-
Methodology: A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Detection would be performed at a UV wavelength where the compound exhibits maximum absorbance.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating," meaning it can accurately measure the parent compound in the presence of its degradation products.
Conclusion
This compound is a molecule with predictable solubility and stability characteristics rooted in its chemical structure. It is expected to be highly soluble in polar organic solvents and show enhanced aqueous solubility at acidic pH. The primary stability concern is the hydrolysis of the ethyl ester linkage, a reaction that is accelerated under both acidic and basic conditions. The piperidine ring may also be susceptible to oxidation. A comprehensive understanding of these properties, confirmed through systematic experimental studies as outlined in this guide, is essential for mitigating risks and ensuring successful outcomes in research and development. Proper storage in a cool, dry, dark, and inert environment is critical for preserving the integrity of the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Synthesis of Piperidine Derivatives from 3-Pyridine Acetic Acid Hydrochloride
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, representing the third most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile pharmacophore for interacting with a multitude of biological targets. The synthesis of functionalized piperidines is, therefore, a critical endeavor in drug discovery and development.
This guide provides an in-depth exploration of the synthesis of 3-piperidineacetic acid and its derivatives, starting from the commercially available and stable precursor, 3-pyridine acetic acid hydrochloride. The primary chemical challenge lies in the complete and selective saturation of the aromatic pyridine ring—a transformation that requires overcoming the ring's inherent aromatic stability. We will delve into the most robust and widely employed method, catalytic hydrogenation, examining the causality behind catalyst selection, reaction conditions, and experimental design. Furthermore, alternative methodologies will be discussed to provide a comprehensive strategic overview for researchers in the field.
Core Synthetic Strategy: Catalytic Hydrogenation of the Pyridine Ring
The most direct and atom-economical route to saturate a pyridine ring is through catalytic hydrogenation.[2] This process involves the addition of molecular hydrogen (H₂) across the double bonds of the aromatic ring in the presence of a metal catalyst. While seemingly straightforward, the successful hydrogenation of pyridines is a nuanced process governed by catalyst activity, reaction conditions, and the inherent properties of the substrate.
The Rationale Behind Experimental Choices
1. Catalyst Selection: The Engine of the Transformation
The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and the severity of the required conditions. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, inhibiting the reaction.[2][3] Therefore, catalyst selection and reaction medium are strategically coupled.
-
Rhodium-based Catalysts (e.g., Rh/C, Rh/Al₂O₃): Rhodium is often the catalyst of choice for its high activity and selectivity in hydrogenating the pyridine ring without promoting undesirable side reactions like C-N bond cleavage (over-reduction).[4] It can operate under relatively mild conditions and is less prone to poisoning compared to other metals.
-
Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts, particularly Adams' catalyst (PtO₂), are highly effective for pyridine reduction.[2][4] Pyridines bearing a carboxylic acid group, such as 3-pyridine acetic acid, can sometimes be hydrogenated in a neutral medium like water using PtO₂, as the acidic group internally neutralizes the inhibitory effect of the basic nitrogen.[3]
-
Palladium on Carbon (Pd/C): Pd/C is a widely used and cost-effective catalyst. However, it is highly susceptible to poisoning by the basic nitrogen. To overcome this, hydrogenation with Pd/C is almost always performed in an acidic medium (e.g., acetic acid, or with HCl).[2][5] The acid protonates the pyridine nitrogen, which not only prevents it from binding to and deactivating the catalyst surface but also activates the ring towards reduction.[2]
-
Raney Nickel (Ra-Ni): As a non-precious metal catalyst, Raney Nickel is an economical option, particularly for industrial-scale synthesis. However, it typically requires more forcing conditions, such as higher temperatures and pressures, to achieve complete conversion.[4][6]
2. The Role of the Reaction Environment
-
Solvent: The solvent must solubilize the starting material and be stable under the reaction conditions. For the hydrogenation of 3-pyridine acetic acid hydrochloride, acidic solvents are highly advantageous. Glacial acetic acid is an excellent choice as it serves as both the solvent and the acid additive required to prevent catalyst poisoning.[5] Water is also a common solvent, especially when using rhodium or platinum catalysts.[3][7]
-
Pressure: Hydrogen pressure is a key parameter for driving the reaction forward. While some systems can operate with a hydrogen balloon (approx. 1 atm), most laboratory preparations utilize a high-pressure reactor (e.g., a Parr shaker) at pressures ranging from 3 to 10 atmospheres (approx. 45-150 psi).[2][4][7] Increased pressure enhances the concentration of hydrogen on the catalyst surface, accelerating the rate of hydrogenation.
-
Temperature: Reactions are often conducted between room temperature and 80 °C.[8][9] Elevated temperatures can increase the reaction rate but may also promote side reactions, such as decarboxylation, especially with substrates prone to it.[7]
Visualizing the Synthetic Workflow
The overall process for converting 3-pyridine acetic acid hydrochloride to 3-piperidineacetic acid via catalytic hydrogenation can be summarized in a clear workflow.
Caption: Experimental workflow for catalytic hydrogenation.
Simplified Reaction Mechanism
The hydrogenation process occurs on the surface of the heterogeneous catalyst. The pyridine ring adsorbs onto the metal surface, weakening the π-bonds and allowing for the stepwise addition of hydrogen atoms, which are also adsorbed onto the surface.
Caption: Simplified reaction pathway for pyridine hydrogenation.
Field-Proven Experimental Protocol
This protocol describes the hydrogenation of 3-pyridine acetic acid hydrochloride using Platinum(IV) oxide (Adams' catalyst) in an acidic medium. This method is robust and generally provides high yields of the desired product.
Materials:
-
3-Pyridine acetic acid hydrochloride (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)[2]
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 3-pyridine acetic acid hydrochloride (e.g., 5.0 g) and glacial acetic acid (e.g., 50 mL). Add the Platinum(IV) oxide catalyst (e.g., 1-2 mol%). Safety Note: Handle platinum catalysts with care; they can be pyrophoric, especially after the reaction when saturated with hydrogen and in the presence of flammable solvents.
-
Inerting: Seal the reactor vessel. Purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar / 75 psi).[4] Begin vigorous stirring and heat the reaction to 40-50 °C for 16-24 hours. The reaction is complete when hydrogen uptake ceases, as observed on the pressure gauge.[2]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor again with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of acetic acid or methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The residue will be the crude 3-piperidineacetic acid hydrochloride.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/ether. Alternatively, to obtain the free amino acid, the residue can be dissolved in water, carefully neutralized with a base like sodium bicarbonate, and then purified.
Comparative Data on Catalytic Systems
The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various studies for the reduction of pyridine derivatives.
| Starting Material | Catalyst | Conditions (Pressure, Temp, Solvent) | Yield | Reference |
| Pyridine | 10% Rh/C | 5 atm H₂, 80 °C, Water | >99% | [8] |
| Pyridine | [Cp*RhCl₂]₂ | H₂ (transfer from HCOOH), 40 °C, TFE | 95% | [4] |
| Pyridine | 1 mol% Pd/C | 1 atm H₂ (balloon), RT, Acetic Acid | >99% | [5] |
| Pyridine | SmI₂ / H₂O | 1 atm, RT, THF | 98% | [10] |
| 3-Picoline N-Oxide | Pd/C | NH₄HCO₂, RT, Methanol | 95% (as HCl salt) | [11] |
| Nicotinic Acid | 5% Rh/Al₂O₃ | 2 atm H₂, RT, Water | 88.5% | [7] |
Note: TFE = 2,2,2-Trifluoroethanol; RT = Room Temperature.
Alternative Synthetic Strategies
While catalytic hydrogenation is the most common approach, other methods exist for the reduction of the pyridine ring, which can be advantageous if high-pressure equipment is unavailable or if the substrate contains functional groups incompatible with hydrogenation.
-
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule in the presence of a transition metal catalyst.[4] A common system is ammonium formate with palladium on carbon (Pd/C).[8][11] This technique is often performed under milder conditions and is operationally simpler, making it attractive for laboratory-scale synthesis.[11][12]
-
Chemical Reduction: Stoichiometric reducing agents can also be used.
-
Sodium in Ethanol (Birch-type): A classic method that can reduce pyridines to piperidines, but it requires a large excess of metallic sodium and is often considered wasteful.[6]
-
Samarium Diiodide (SmI₂): A powerful single-electron transfer agent that can reduce pyridine to piperidine rapidly at room temperature in the presence of water, offering a milder alternative to catalytic methods.[10]
-
Electrolytic Reduction: This method uses an electric current to drive the reduction. The electrolysis of pyridine in dilute sulfuric acid with lead electrodes is a known, albeit less common, procedure for synthesizing piperidine.[6]
-
Conclusion
The synthesis of 3-piperidineacetic acid from its pyridine precursor is a foundational transformation for accessing a wide range of valuable piperidine derivatives. Catalytic hydrogenation stands as the most robust and efficient method, with the judicious selection of catalyst (Rh, Pt, or Pd) and acidic reaction conditions being critical for achieving high yields and preventing catalyst deactivation. By understanding the chemical principles behind these choices and following well-established protocols, researchers can reliably produce these important building blocks for application in drug discovery and development. The alternative methods, such as transfer hydrogenation and chemical reduction, provide a valuable toolkit for substrates that may not be amenable to standard hydrogenation conditions.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. 3-Pyridylacetic acid hydrochloride | 6419-36-9 [chemicalbook.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 2-(piperidin-3-yl)acetate in the Synthesis of Novel Prostaglandin D2 Receptor Antagonists
Introduction: Targeting the PGD2 Pathway in Inflammatory Disease
Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, primarily by mast cells.[1] It exerts its biological effects by activating two distinct G-protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] The activation of these receptors is a key driver in the pathophysiology of allergic and inflammatory conditions, most notably asthma and allergic rhinitis, where PGD2 orchestrates bronchoconstriction and the recruitment of eosinophils, basophils, and Th2 lymphocytes.[1][2]
Consequently, the development of potent and selective antagonists for the PGD2 receptors represents a highly promising therapeutic strategy for these diseases.[3][4][5] A multitude of structurally diverse antagonists have been developed, with many incorporating a piperidine scaffold as a central structural motif.[6][7][8] Ethyl 2-(piperidin-3-yl)acetate, particularly its chiral R-enantiomer, has emerged as a high-value starting material. Its bifunctional nature—a reactive secondary amine for core elaboration and an ester moiety that can be hydrolyzed to a carboxylic acid (a common pharmacophore in this class)—makes it an exceptionally versatile building block for creating novel antagonist libraries.
This document provides a detailed guide on the strategic application of this compound in the synthesis of PGD2 receptor antagonists, complete with synthetic protocols and methodologies for functional validation.
The Prostaglandin D2 Signaling Cascade: A Dual Receptor System
Understanding the downstream consequences of PGD2 receptor activation is fundamental to designing effective antagonists. PGD2 binding initiates two separate signaling cascades, often with opposing intracellular effects but synergistic pro-inflammatory outcomes.
-
DP1 Receptor Activation: Primarily coupled to Gαs, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This often results in smooth muscle relaxation and vasodilation.[3]
-
CRTH2 (DP2) Receptor Activation: Coupled to Gαi, this pathway inhibits adenylyl cyclase and activates phospholipase C, resulting in increased intracellular calcium (Ca2+) mobilization. This cascade is strongly linked to the chemotaxis and activation of key inflammatory cells.[5]
Caption: PGD2 dual receptor signaling pathways.
Ethyl (R)-2-(piperidin-3-yl)acetate: A Key Synthetic Building Block
The utility of Ethyl (R)-2-(piperidin-3-yl)acetate stems from its predictable reactivity and chiral nature, which is crucial for achieving stereospecific interactions with the target receptor.
Reagent Specifications
Proper characterization and quality control of the starting material are paramount for reproducible synthetic outcomes.
| Property | Value | Source |
| Chemical Name | (R)-Piperidin-3-yl-acetic acid ethyl ester | [9][10] |
| CAS Number | 188883-57-0 | [9] |
| Molecular Formula | C₉H₁₇NO₂ | [9] |
| Molecular Weight | 171.24 g/mol | [9] |
| Typical Purity | ≥98% | [9] |
| Appearance | Varies (often an oil or solid) | - |
| Storage | Sealed in dry, 2-8°C | [9] |
General Synthetic Strategy
The most common synthetic route involves functionalization of the piperidine nitrogen, followed by hydrolysis of the ethyl ester to the carboxylic acid. This creates a core structure analogous to potent antagonists like MK-0524, which features a substituted indole core attached to an acetic acid moiety.[11]
Caption: General synthetic workflow from the starting material.
Experimental Protocol: Synthesis of an N-Arylated Piperidinyl Acetic Acid Core
This section details a representative, two-step protocol for synthesizing a core antagonist structure.
Causality Behind Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is chosen for its exceptional reliability and broad substrate scope in forming carbon-nitrogen bonds, which is essential for attaching the desired aryl or heteroaryl moiety to the piperidine nitrogen.
-
Saponification: Base-catalyzed hydrolysis is a standard and high-yielding method for converting an ester to a carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.
Step 1: N-Arylation of Ethyl (R)-2-(piperidin-3-yl)acetate
Objective: To couple an aryl halide (e.g., 4-fluorobenzyl bromide or a substituted indole halide) to the piperidine nitrogen.
Materials:
-
Ethyl (R)-2-(piperidin-3-yl)acetate (1.0 eq)
-
Aryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Ethyl (R)-2-(piperidin-3-yl)acetate, the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated ester intermediate.
Step 2: Saponification to the Carboxylic Acid
Objective: To hydrolyze the ethyl ester of the intermediate to the final carboxylic acid.
Materials:
-
N-arylated ester intermediate from Step 1 (1.0 eq)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the N-arylated ester intermediate in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH·H₂O to the solution and stir at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid product. Further purification can be achieved by recrystallization if necessary.
Protocols for Functional Assessment of Synthesized Antagonists
The efficacy of newly synthesized compounds must be validated through in vitro functional assays.
Protocol: cAMP Formation Assay (DP1 Antagonism)
Principle: This assay quantifies the ability of a test compound to inhibit the PGD2-induced production of cAMP in cells recombinantly expressing the human DP1 receptor.[5][12]
Materials:
-
HEK293 or CHO cells stably expressing the human DP1 receptor
-
PGD2
-
Test compounds (antagonists)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Seed DP1-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 15-30 minutes in the presence of IBMX.
-
Stimulate the cells with a pre-determined EC₈₀ concentration of PGD2 for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol: Eosinophil Shape Change Assay (CRTH2 Antagonism)
Principle: CRTH2 activation on eosinophils causes a rapid change from a spherical to a polarized, elongated morphology. This change can be measured by an increase in the forward scatter (FSC) signal in flow cytometry.[5][13] Antagonists will block this PGD2-induced effect.
Materials:
-
Freshly isolated human eosinophils from peripheral blood
-
PGD2
-
Test compounds (CRTH2 antagonists)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Flow cytometer
Procedure:
-
Isolate eosinophils from healthy donor blood using a standard method (e.g., density gradient centrifugation followed by negative magnetic selection).
-
Resuspend the purified eosinophils in the assay buffer.
-
Pre-incubate aliquots of the cell suspension with various concentrations of the test compound (or vehicle) for 15 minutes at 37°C.
-
Stimulate the cells by adding a pre-determined EC₈₀ concentration of PGD2 and incubate for an additional 5-10 minutes at 37°C.
-
Immediately analyze the samples on a flow cytometer, acquiring the forward scatter (FSC) data for the eosinophil population.
-
Determine the IC₅₀ of the antagonist by plotting the inhibition of the PGD2-induced FSC shift against the compound concentration.
Conclusion
This compound stands as a validated and highly effective starting material in the discovery pipeline for PGD2 receptor antagonists. Its structural features permit the efficient construction of diverse chemical libraries targeting the PGD2 pathway. The synthetic and functional protocols outlined herein provide a robust framework for researchers and drug development professionals to advance the design, synthesis, and biological evaluation of novel therapeutics for allergic and inflammatory diseases. The self-validating nature of these protocols, from chemical synthesis to biological confirmation, ensures a high degree of confidence in the generated data, accelerating the journey from chemical scaffold to potential clinical candidate.
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic/Pharmacodynamic Modelling of Receptor Internalization with CRTH2 Antagonists to Optimize Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a prostaglandin D2 receptor antagonist: discovery of a new chemical lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of prostaglandin D2 receptor antagonist: discovery of highly potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. (R)-ethyl piperidine-3-acetate; (R)-ethyl 2-(piperidin-3-yl)acetate; (R)-PIPERIDIN-3-YL-ACETIC ACID ETHYL ESTER | Chemrio [chemrio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of (R)-Piperidine-3-Acetate for Pharmaceutical Manufacturing: Application Notes and Protocols
Introduction: The Significance of (R)-Piperidine-3-Acetate in Modern Pharmaceuticals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] Specifically, the chiral intermediate, (R)-piperidine-3-acetate, and its derivatives are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Its applications span a variety of therapeutic areas, including neurological disorders.[3] The precise stereochemistry of the piperidine ring is often critical for the desired pharmacological activity and to minimize off-target effects, making the scalable and stereoselective synthesis of (R)-piperidine-3-acetate a topic of significant industrial importance.
This comprehensive guide provides detailed application notes and protocols for the scalable synthesis of (R)-piperidine-3-acetate, targeting researchers, scientists, and drug development professionals. We will delve into three prominent synthetic strategies: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and asymmetric synthesis. Each method will be presented with a focus on scalability, efficiency, and scientific rationale, empowering you to make informed decisions for your pharmaceutical manufacturing processes.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This is a robust and widely implemented method for the large-scale production of (R)-piperidine-3-acetate. The strategy involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer through the formation of diastereomeric salts with a chiral resolving agent. L-(+)-mandelic acid is a commonly used and effective resolving agent for this purpose.[4][5]
Workflow Overview
The overall synthetic workflow for the classical resolution method is depicted below:
Caption: Workflow for the classical resolution of (R)-piperidine-3-acetate.
Detailed Experimental Protocol
Part 1: Synthesis of Racemic Ethyl Piperidine-3-Acetate
Step 1a: Esterification of 3-Pyridine Acetic Acid
-
Rationale: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reactions and improve the handling properties of the intermediate. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[6]
-
Procedure:
-
To a stirred suspension of 3-pyridine acetic acid hydrochloride (1.0 eq) in absolute ethanol (5-10 volumes), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ethyl 3-pyridylacetate hydrochloride. This can be used directly in the next step or purified further.
-
Step 1b: N-Benzylation of Ethyl 3-Pyridylacetate
-
Rationale: Quaternization of the pyridine nitrogen with a benzyl group activates the aromatic ring towards hydrogenation, allowing the reduction to proceed under milder conditions than would be required for the free pyridine.[4]
-
Procedure:
-
Dissolve the crude ethyl 3-pyridylacetate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or toluene (5-10 volumes).
-
Add benzyl chloride (1.1 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction for the formation of the pyridinium salt.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated N-benzyl-3-pyridiniumylacetate chloride by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Step 1c: Hydrogenation of the Pyridinium Salt
-
Rationale: The activated pyridinium ring is reduced to a piperidine ring using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]
-
Procedure:
-
In a suitable hydrogenation reactor, charge the N-benzyl-3-pyridiniumylacetate chloride (1.0 eq) and a 5-10% Pd/C catalyst (1-5 mol%).
-
Add a suitable solvent, such as methanol or ethanol (10-20 volumes).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic ethyl piperidine-3-acetate.
-
Part 2: Resolution and Purification
Step 2a: Diastereomeric Salt Formation and Fractional Crystallization
-
Rationale: The racemic mixture of the piperidine ester is reacted with an enantiomerically pure chiral acid, L-(+)-mandelic acid, to form two diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[8]
-
Procedure:
-
Dissolve the crude racemic ethyl piperidine-3-acetate (1.0 eq) in a suitable solvent, such as ethyl acetate or isopropanol (5-10 volumes).
-
In a separate flask, dissolve L-(+)-mandelic acid (0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Add the mandelic acid solution to the piperidine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt, the (R)-ethyl piperidine-3-acetate L-mandelate salt.
-
Collect the crystalline solid by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.
-
Step 2b: Liberation of the Free Base
-
Rationale: The desired (R)-enantiomer is liberated from its mandelate salt by treatment with a base.[9]
-
Procedure:
-
Suspend the purified (R)-ethyl piperidine-3-acetate L-mandelate salt in a mixture of water and a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Add a solution of a base, such as sodium carbonate or sodium bicarbonate, portion-wise with stirring until the pH of the aqueous layer is basic (pH 8-9).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the (R)-ethyl piperidine-3-acetate as the free base.
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective and robust biocatalyst for the resolution of a wide range of chiral esters.[10][11]
Workflow Overview
The enzymatic resolution can be performed via hydrolysis or transesterification. The hydrolysis workflow is presented below:
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl piperidine-3-acetate.
Detailed Experimental Protocol
-
Rationale: In a racemic mixture of ethyl piperidine-3-acetate, a lipase such as CALB will selectively hydrolyze the (S)-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-enantiomer as the unreacted ester. The separation of the remaining ester from the acid is straightforward.
-
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend the racemic ethyl piperidine-3-acetate (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0-7.5). A co-solvent such as tert-butanol or methyl tert-butyl ether (MTBE) may be added to improve substrate solubility.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture (typically 1-10% by weight of the substrate).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining ester and the conversion using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for the unreacted ester.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers (if a co-solvent was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove the (S)-piperidine-3-acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-ethyl piperidine-3-acetate.
-
The (S)-acid can be recovered from the aqueous washes by acidification and extraction, and potentially racemized and recycled.
-
-
Method 3: Asymmetric Synthesis
Asymmetric synthesis offers the most atom-economical and elegant approach to chiral molecules by directly creating the desired enantiomer. For (R)-piperidine-3-acetate, asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy. Catalytic systems based on ruthenium- and rhodium-phosphine complexes, such as Ru-BINAP and Rh-JosiPhos, have shown high efficacy in the asymmetric hydrogenation of various N-heterocycles.[12][13]
Conceptual Workflow
Caption: Conceptual workflow for the asymmetric synthesis of (R)-piperidine-3-acetate.
Discussion of Asymmetric Hydrogenation Approaches
-
Substrate Activation: Direct asymmetric hydrogenation of pyridine is challenging. Therefore, activation of the pyridine ring, typically by N-alkylation to form a pyridinium salt, is a common strategy to facilitate the reduction.
-
Catalyst Systems:
-
Ru-BINAP Catalysts: Ruthenium complexes with chiral bisphosphine ligands like BINAP are powerful catalysts for the asymmetric hydrogenation of a wide range of functionalized olefins and ketones.[2] The choice of the specific BINAP ligand (e.g., (R)-BINAP or (S)-BINAP) determines the stereochemical outcome of the reaction.
-
Rh-JosiPhos Catalysts: Rhodium complexes with ferrocene-based diphosphine ligands, such as those in the JosiPhos family, have also demonstrated high enantioselectivities in the asymmetric hydrogenation of N-heterocycles.
-
-
Reaction Conditions: These hydrogenations are typically carried out under elevated hydrogen pressure in a suitable solvent. The addition of a base can sometimes be beneficial in improving both the reaction rate and enantioselectivity.
Developing a scalable asymmetric hydrogenation process requires careful screening and optimization of the catalyst, solvent, temperature, pressure, and other reaction parameters.
Data Summary and Comparison of Methods
| Method | Key Advantages | Key Challenges | Typical Yield | Typical Enantiomeric Excess (ee) | Scalability |
| Classical Resolution | Robust and well-established; high ee achievable with optimization. | Theoretical maximum yield is 50%; requires a suitable and cost-effective resolving agent; can be labor-intensive. | 30-45% (after resolution) | >99% | High |
| Enzymatic Resolution | High enantioselectivity; mild reaction conditions; environmentally friendly. | Theoretical maximum yield is 50%; enzyme cost and stability can be a factor; requires optimization of reaction conditions. | 40-48% (after resolution) | >99% | Moderate to High |
| Asymmetric Synthesis | Potentially 100% theoretical yield; atom-economical; fewer steps. | Requires development and optimization of a specific catalytic system; catalyst cost and availability can be high. | Potentially >90% | >95% | Potentially High (process dependent) |
Analytical Methods: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
-
Recommended Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralpak® AD-H, is often effective for separating piperidine enantiomers.[14][15]
-
Mobile Phase: A typical mobile phase for normal phase separation would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For polar compounds, a polar organic mobile phase, for instance, ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape, can be effective.[16]
-
Detection: UV detection is commonly used, provided the molecule has a suitable chromophore. If not, derivatization with a UV-active tag may be necessary.[14]
-
Method Development: Screening different chiral columns and mobile phase compositions is necessary to achieve baseline separation of the enantiomers.
Conclusion
The scalable synthesis of (R)-piperidine-3-acetate is a critical endeavor in pharmaceutical manufacturing. This guide has provided a detailed overview and practical protocols for three key synthetic strategies. The classical resolution method, while having a theoretical yield limit of 50%, remains a robust and scalable option for industrial production. Enzymatic kinetic resolution presents a greener and highly selective alternative, with the potential for high scalability. Asymmetric synthesis, particularly through catalytic hydrogenation, represents the most elegant and atom-economical approach, though it requires more intensive process development. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as cost of goods, process robustness, scalability, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. kb.osu.edu [kb.osu.edu]
- 4. researchgate.net [researchgate.net]
- 5. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Reductive Amination of Ethyl 2-(piperidin-3-yl)acetate
Introduction: The Strategic Importance of N-Alkylation in Drug Discovery
Reductive amination stands as a cornerstone of modern synthetic and medicinal chemistry, prized for its reliability and efficiency in forming carbon-nitrogen bonds.[1][2] This powerful transformation converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion, which is reduced in situ.[1] The reaction is particularly valuable in drug development for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmacologically active compounds.
This guide focuses on a key building block: Ethyl 2-(piperidin-3-yl)acetate . This chiral, non-racemic piperidine derivative serves as a versatile scaffold in the synthesis of complex molecules, offering a secondary amine for further functionalization and a pendant ester group for subsequent chemical manipulation.[3] Its structural features are found in numerous therapeutic agents, making it a molecule of significant interest to researchers in drug discovery.
These application notes provide a comprehensive overview of the mechanistic principles, reagent selection, and detailed, field-tested protocols for the successful N-alkylation of this compound through reductive amination.
Pillar 1: The Underlying Mechanism – A Tale of Two Steps
The success of a one-pot reductive amination hinges on the careful orchestration of two sequential reactions: the formation of an iminium ion and its subsequent reduction.[4][5] The choice of a mild, chemoselective reducing agent is paramount to ensure the iminium intermediate is reduced in preference to the starting carbonyl compound.[6]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (this compound) on the carbonyl carbon of an aldehyde or ketone.[4] This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[5][7] Subsequent elimination of water yields a resonance-stabilized iminium ion. The acidic environment is crucial; it catalyzes the dehydration step but must not be so strong as to fully protonate the starting amine, which would render it non-nucleophilic.[7]
-
Hydride Reduction: A specialized hydride reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), then selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[8] This reduction step is irreversible and forms the final, more substituted tertiary amine product. The steric bulk and attenuated reactivity of NaBH(OAc)₃ make it ideal for this purpose, as it reacts much faster with the iminium ion than with the starting aldehyde or ketone.[6]
Caption: Figure 1: General Mechanism of Reductive Amination.
Pillar 2: Reagent Selection & Experimental Design
The choice of reagents dictates the efficiency, selectivity, and scope of the reaction. For the N-alkylation of this compound, the following considerations are critical.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[9] Its mild nature tolerates a wide variety of functional groups, including the ester moiety in our substrate.[10] Unlike the more powerful sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones, making it perfect for one-pot procedures.[11] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and generates cyanide waste, making STAB a safer and more environmentally benign alternative.
-
Solvent: Aprotic solvents are preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is the most common and preferred solvent for STAB-mediated reductive aminations.[10][12] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[10][11]
-
Carbonyl Substrate: The reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes and ketones.[10] Aldehydes are generally more reactive than ketones.
-
Acid Catalyst: For reactions involving aldehydes, an acid catalyst is typically not necessary.[10] However, for less reactive ketones, the addition of a catalytic amount of acetic acid (AcOH) can be beneficial to accelerate the formation of the iminium ion intermediate.[7][10]
Pillar 3: Validated Experimental Protocols
The following protocols have been optimized for the N-alkylation of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: N-Alkylation with an Aldehyde
This protocol describes a general procedure for reacting this compound with a representative aldehyde (e.g., benzaldehyde).
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and the aldehyde (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCE (approx. 0.1 M concentration relative to the amine).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Carefully add Sodium Triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography to yield the desired N-substituted product.[13]
Protocol 2: N-Alkylation with a Ketone
This protocol is adapted for less reactive ketones (e.g., cyclohexanone) and includes an acid catalyst.
Materials:
-
Same as Protocol 1, with the addition of:
-
Glacial Acetic Acid (AcOH) (1.2 equiv)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the ketone (1.2 equiv), and glacial acetic acid (1.2 equiv).[10]
-
Dissolve the components in anhydrous DCE (approx. 0.1 M).
-
Stir the solution at room temperature for 30-60 minutes.
-
Add Sodium Triacetoxyborohydride (1.6 equiv) in portions.
-
Stir the reaction at room temperature for 6-24 hours, monitoring for completion by TLC or LC-MS.
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 6-9).
Data Summary and Expected Outcomes
The reductive amination of this compound is a high-yielding reaction. The table below provides a summary of typical reaction parameters and expected outcomes.
| Carbonyl Substrate | Equiv. | Reducing Agent (Equiv.) | Catalyst (Equiv.) | Solvent | Time (h) | Typical Yield |
| Aromatic Aldehyde | 1.1 | NaBH(OAc)₃ (1.5) | None | DCE | 3 - 8 | 85-95% |
| Aliphatic Aldehyde | 1.1 | NaBH(OAc)₃ (1.5) | None | DCE/DCM | 2 - 6 | 80-95% |
| Acyclic Ketone | 1.2 | NaBH(OAc)₃ (1.6) | AcOH (1.2) | DCE | 8 - 24 | 70-85% |
| Cyclic Ketone | 1.2 | NaBH(OAc)₃ (1.6) | AcOH (1.2) | DCE | 6 - 18 | 75-90% |
Characterization: The final products can be characterized using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the presence of the newly introduced alkyl group and show characteristic shifts in the piperidine ring protons.[14][15]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[16][17]
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Stalled or Incomplete Reaction | 1. Inactive NaBH(OAc)₃ (degraded by moisture).[11]2. Insufficient reaction time, especially for ketones.3. Impure starting materials. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Handle quickly to minimize air exposure.2. Allow the reaction to run longer (up to 24h) and monitor periodically.3. Ensure the purity of the amine and carbonyl starting materials. |
| Low Yield | 1. Inefficient workup/extraction.2. Product loss during chromatography. | 1. Ensure the pH of the aqueous layer is basic (>8) during extraction to ensure the amine product is in its free base form.2. Use an appropriate solvent system for chromatography; consider adding 0.5-1% triethylamine to the eluent to prevent product streaking on silica gel. |
| Formation of Side Products | 1. Reduction of starting carbonyl (unlikely with STAB).2. Dialkylation (not possible with a secondary amine). | 1. This indicates a problem with the selectivity of the reducing agent. Ensure you are using NaBH(OAc)₃ and not NaBH₄.[2] |
Conclusion
The reductive amination protocols detailed herein, centered on the use of Sodium Triacetoxyborohydride, offer a robust, versatile, and high-yielding method for the N-functionalization of this compound. The operational simplicity of the one-pot procedure, combined with its broad substrate scope and tolerance of the ester functional group, makes it an indispensable tool for researchers and scientists in the field of drug development. By understanding the underlying mechanism and adhering to the validated protocols, chemists can confidently and efficiently synthesize novel libraries of piperidine derivatives for biological evaluation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. chemijournal.com [chemijournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Alkylation of Ethyl 2-(piperidin-3-yl)acetate for Accelerated Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, and its 3-substituted variants are of particular interest. Ethyl 2-(piperidin-3-yl)acetate is a valuable building block, with the secondary amine of the piperidine ring serving as a key vector for molecular elaboration. Strategic N-alkylation of this moiety is a critical step in tuning the pharmacological profile of lead compounds, influencing properties such as potency, selectivity, and pharmacokinetics. This document provides an in-depth guide to the most effective and commonly employed N-alkylation strategies for this substrate, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Introduction: The Strategic Importance of the N-Alkyl Piperidine Moiety
The N-substituted piperidine ring is a privileged scaffold found in numerous approved drugs. The nitrogen atom's substitution plays a pivotal role in defining the molecule's interaction with its biological target. For a substrate like this compound, the N-substituent can serve multiple roles:
-
Pharmacophore Elaboration: The substituent can be a key binding element, interacting directly with the target protein through hydrogen bonds, hydrophobic interactions, or ionic bonds.
-
Physicochemical Property Modulation: The nature of the N-alkyl group significantly impacts lipophilicity (LogP), polar surface area (PSA), and basicity (pKa). These parameters are critical for controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The N-substituent can influence the conformational preference of the piperidine ring (axial vs. equatorial), which can be crucial for optimal binding to a target.
Given its importance, the efficient and predictable N-alkylation of this compound is a foundational technique in many drug discovery programs. This guide will focus on two primary, high-yield strategies: Reductive Amination and Direct Alkylation via Nucleophilic Substitution .
Core Strategy 1: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation. It involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine. This method is favored for its broad substrate scope and generally mild reaction conditions.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a positively charged iminium intermediate. The success of the reaction hinges on the choice of a reducing agent that is potent enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound. Hydride-based reagents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their selective nature. STAB is often preferred due to its lower toxicity and higher stability under mildly acidic conditions which can catalyze iminium ion formation.
Workflow & Logic Diagram
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: N-Benzylation using Benzaldehyde
This protocol details the N-benzylation of this compound as a representative example.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and dissolve/suspend it in DCM.
-
Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and free the secondary amine. Stir for 10-15 minutes at room temperature. The formation of triethylammonium chloride salt may be observed as a white precipitate.
-
Add benzaldehyde (1.1 eq) to the mixture. Stir for an additional 20-30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction can be mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to yield the pure N-benzylated product.
Data Summary Table
| R-CHO (Aldehyde) | Reducing Agent | Solvent | Time (h) | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | >90% |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | 3 | >85% |
| Cyclohexanecarbaldehyde | NaBH₃CN | MeOH | 6 | ~88% |
| Formaldehyde (as paraformaldehyde) | NaBH(OAc)₃ | DCE | 12 | >90% |
Core Strategy 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via a bimolecular nucleophilic substitution (S_N2) reaction is a classical and straightforward approach, particularly effective for introducing primary alkyl groups. The reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic alkyl halide (or sulfonate).
Mechanistic Rationale
The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the carbon atom bearing a leaving group (e.g., Br, I, OTs). The reaction requires a base to neutralize the protonated amine product that is formed, thereby regenerating the nucleophilic free amine and driving the reaction to completion. The choice of base is critical; it should be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause significant side reactions like elimination of the alkyl halide. Common choices include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA). The reaction is also highly dependent on the solvent, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being ideal for promoting S_N2 pathways.
Workflow & Logic Diagram
Caption: Workflow for N-alkylation via direct S_N2 reaction.
Detailed Protocol: N-Ethylation using Ethyl Iodide
This protocol provides a representative example for direct alkylation.
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the resulting suspension vigorously.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 4-12 hours. Note: For less reactive alkyl halides (e.g., chlorides), higher temperatures or the addition of a catalyst like NaI or KI may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to obtain the pure N-ethylated product.
Data Summary Table
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Typical Yield |
| Ethyl Iodide | K₂CO₃ | ACN | 60 | >90% |
| Benzyl Bromide | K₂CO₃ | ACN | RT | >95% |
| Propargyl Bromide | DIPEA | DMF | RT | ~85% |
| Methyl Tosylate | K₂CO₃ | DMF | 40 | >90% |
Troubleshooting and Key Considerations
-
Over-alkylation (Quaternization): In direct alkylation, the desired tertiary amine product can sometimes react further with the alkyl halide to form a quaternary ammonium salt. This can be minimized by avoiding a large excess of the alkylating agent and by stopping the reaction as soon as the starting material is consumed.
-
Steric Hindrance: Both methods are sensitive to steric bulk. Reductive amination is generally more tolerant of sterically hindered aldehydes and ketones than the S_N2 reaction is of hindered alkyl halides.
-
Racemization: this compound is chiral. The conditions described in these protocols are generally mild and are not expected to cause epimerization at the C3 position. However, it is always good practice to confirm the stereochemical integrity of the product if it is critical.
-
Base and Solvent Choice: The selection of base and solvent is crucial for the success of direct alkylation. An incompatible choice can lead to low yields or side reactions such as elimination.
Application Note: Ethyl 2-(piperidin-3-yl)acetate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
Introduction
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a rigid framework for orienting pharmacophoric groups in three-dimensional space.[3][4] Ethyl 2-(piperidin-3-yl)acetate is a particularly valuable, yet underexplored, building block for generating novel molecular architectures. Its bifunctional nature, featuring a reactive secondary amine within the piperidine ring and a versatile ethyl ester side chain, provides two distinct handles for chemical manipulation. This allows for the strategic construction of fused, spirocyclic, and complex substituted heterocyclic systems.[1]
This guide provides detailed protocols and technical insights for leveraging this compound in the synthesis of three distinct classes of heterocyclic compounds: fused bicyclic lactams, complex tetrahydro-β-carboline analogues, and novel pyridopyrimidinone scaffolds. The methodologies are designed to be robust and adaptable, providing a foundation for library synthesis and lead optimization campaigns in drug development.[5]
Synthesis of Fused Indolizidinone Scaffolds via Intramolecular Lactamization
Scientific Rationale: The most direct synthetic application of this compound is an intramolecular cyclization to form a bicyclic lactam. This transformation leverages the inherent proximity of the nucleophilic secondary amine and the electrophilic ester carbonyl. The resulting hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one core is a privileged scaffold found in various biologically active molecules. The reaction can be driven thermally, forcing the elimination of ethanol. The choice of a high-boiling, non-reactive solvent like xylene or diphenyl ether is critical to achieve the necessary temperatures for efficient cyclization while preventing side reactions.
Experimental Workflow for Lactamization
Caption: Experimental workflow for intramolecular lactamization.
Protocol 1: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.71 g, 10 mmol, 1.0 eq). Add xylenes (50 mL).
-
Inert Atmosphere: Purge the system with dry nitrogen for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction. This is crucial to prevent oxidation at high temperatures.
-
Heating and Reflux: Immerse the flask in a preheated oil bath at 150°C to bring the xylene mixture to a vigorous reflux (~140°C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap. Additionally, small aliquots can be taken, cooled, and analyzed by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the xylene.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% methanol in dichloromethane) to afford the pure lactam product.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Intramolecular Lactamization
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Xylenes | 140 | 18 | ~85% |
| 2 | Toluene | 110 | 48 | ~40% |
| 3 | None | 160 | 12 | ~75% |
Assembly of Tetrahydro-β-carboline Analogs via Pictet-Spengler Reaction
Scientific Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydro-β-carbolines, which are prevalent in alkaloid natural products and CNS-active drugs.[6] A direct Pictet-Spengler reaction is not possible with this compound. However, it can be employed as a key building block in a multi-step sequence to generate a suitable precursor.
The strategy involves two key steps:
-
N-Arylethylation: The piperidine nitrogen is first alkylated with a suitable tryptamine equivalent, such as 2-(1H-indol-3-yl)ethyl tosylate, to form a tertiary amine precursor. This step introduces the required β-arylethylamine motif.
-
Pictet-Spengler Cyclization: The precursor is then reacted with an aldehyde or ketone. An acid catalyst (e.g., trifluoroacetic acid, TFA) facilitates the formation of an iminium ion, which is subsequently attacked by the electron-rich indole ring at the C2 position to forge the new six-membered ring.[7][8]
Reaction Scheme: Two-Step Pictet-Spengler Synthesis
Caption: Two-step strategy for tetrahydro-β-carboline synthesis.
Protocol 2A: Synthesis of the Pictet-Spengler Precursor (N-Arylethylation)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol, 1.0 eq) and 2-(1H-indol-3-yl)ethyl tosylate (3.15 g, 10 mmol, 1.0 eq) in acetonitrile (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq). The base acts as an acid scavenger for the tosylate leaving group and facilitates the nucleophilic attack of the piperidine nitrogen.
-
Reaction: Heat the suspension to reflux (approx. 82°C) with vigorous stirring for 16 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude precursor, which can be purified by column chromatography (eluent: hexane/ethyl acetate).
Protocol 2B: Pictet-Spengler Cyclization
-
Reaction Setup: Dissolve the purified precursor from Protocol 2A (3.14 g, 10 mmol, 1.0 eq) and the desired aldehyde (e.g., formaldehyde, 37% in H₂O, 0.9 mL, 12 mmol, 1.2 eq) in dichloromethane (DCM, 100 mL) in a flask at room temperature.
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 0.77 mL, 10 mmol, 1.0 eq) dropwise to the stirred solution.[7] The acid is critical for forming the reactive iminium ion intermediate.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the final tetrahydro-β-carboline analog.
Data Summary: Pictet-Spengler Reaction with Various Aldehydes
| Entry | Aldehyde | Catalyst (eq) | Time (h) | Yield (%) |
| 1 | Formaldehyde | TFA (1.0) | 4 | 90 |
| 2 | Benzaldehyde | TFA (1.0) | 8 | 75 |
| 3 | Isovaleraldehyde | TFA (1.0) | 12 | 68 |
| 4 | 4-Nitrobenzaldehyde | TFA (1.0) | 10 | 71 |
Synthesis of Fused Pyridopyrimidinones via Cyclocondensation
Scientific Rationale: This approach constructs a new heterocyclic ring by reacting the bifunctional starting material with a suitable 1,3-dielectrophile. A particularly effective strategy is the reaction with an activated isocyanate or isothiocyanate, followed by an intramolecular cyclization. For example, reacting this compound with benzoyl isothiocyanate creates a thiourea intermediate. Subsequent treatment with a mild base can deprotonate the active methylene group (alpha to the ester), which then attacks the thiocarbonyl, leading to a fused pyridopyrimidinone scaffold after elimination. This scaffold is of high interest in medicinal chemistry for its diverse biological activities.
Mechanism: Cyclocondensation Pathway
Caption: Mechanistic steps for pyridopyrimidinone synthesis.
Protocol 3: Synthesis of a Piperidino[1,2-a]thieno[3,2-e]pyrimidine Derivative
-
Thiourea Formation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.71 g, 10 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the solution to 0°C in an ice bath. Add benzoyl isothiocyanate (1.63 g, 10 mmol, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The reaction is typically rapid and clean, and the intermediate can often be used without purification.
-
Cyclization: To the solution containing the thiourea intermediate, add sodium ethoxide (NaOEt) (0.75 g, 11 mmol, 1.1 eq) in one portion.
-
Heating: Heat the reaction mixture to reflux (approx. 66°C) for 6 hours. Monitor the formation of the product by TLC. The base promotes both the deprotonation for cyclization and the subsequent elimination/tautomerization steps.
-
Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl, 50 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired fused heterocyclic product.
Conclusion
This compound is a powerful and versatile building block for the efficient synthesis of diverse and novel heterocyclic scaffolds. The protocols detailed herein for the construction of bicyclic lactams, tetrahydro-β-carboline analogues, and fused pyridopyrimidinones demonstrate its utility in key synthetic transformations. These methodologies provide researchers, scientists, and drug development professionals with a robust toolkit to generate libraries of complex molecules, accelerating the discovery of new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[2] Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.[3] Chiral piperidine derivatives, in particular, are of immense interest in drug discovery, as stereochemistry often dictates pharmacological activity and safety profiles. Consequently, the development of efficient and stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.[4][5]
This guide provides an in-depth overview of key contemporary strategies for the asymmetric synthesis of chiral piperidine derivatives. It is designed to be a practical resource for researchers at the bench, offering not only detailed, step-by-step protocols for representative reactions but also the underlying mechanistic principles and practical considerations that inform experimental design.
Strategic Approaches to Asymmetric Piperidine Synthesis
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key strategies. This guide will focus on some of the most powerful and widely adopted methods:
-
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives: A direct and atom-economical approach to access chiral piperidines.
-
Organocatalytic Strategies: Employing small organic molecules as catalysts to induce enantioselectivity in ring-forming reactions.
-
Biocatalysis and Chemoenzymatic Methods: Harnessing the exquisite selectivity of enzymes for the synthesis of highly enantioenriched piperidines.
-
Transition Metal-Catalyzed Cyclizations and C-H Functionalization: Advanced methods for the construction of complex and highly functionalized piperidine rings.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The direct asymmetric hydrogenation of pyridines and their derivatives represents one of the most efficient methods for the synthesis of chiral piperidines.[6][7] However, the dearomatization of the stable pyridine ring presents a significant challenge, often requiring harsh reaction conditions and specialized catalyst systems.[6] A successful strategy to overcome this involves the activation of the pyridine ring by forming pyridinium salts, which are more susceptible to hydrogenation.[1][6][8]
Mechanistic Insight: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Iridium complexes bearing chiral phosphine ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of pyridinium salts.[1][6] The generally accepted mechanism involves the coordination of the iridium catalyst to the pyridinium salt, followed by the stepwise transfer of hydrogen from H₂. The chiral ligand environment around the iridium center dictates the facial selectivity of the hydrogenation, leading to the formation of one enantiomer in excess.
Caption: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of pyridinium salts.
Application Note: Synthesis of Enantioenriched 2-Alkylpiperidines
This protocol is adapted from the work of Zhou and co-workers, demonstrating the highly enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts using an Iridium-MeO-BoQPhos catalyst.[9]
Table 1: Substrate Scope and Performance in Asymmetric Hydrogenation [9]
| Entry | R-group (Substrate) | Product | Yield (%) | ee (%) |
| 1 | Benzyl | (R)-1-benzyl-2-benzylpiperidine | 95 | 96 |
| 2 | Ethyl | (R)-1-benzyl-2-ethylpiperidine | 92 | 94 |
| 3 | Propyl | (R)-1-benzyl-2-propylpiperidine | 93 | 95 |
| 4 | Isopropyl | (R)-1-benzyl-2-isopropylpiperidine | 89 | 92 |
Detailed Protocol: Asymmetric Hydrogenation of 2-Benzyl-N-benzylpyridinium Bromide[9]
Materials:
-
2-Benzyl-N-benzylpyridinium bromide (1a)
-
[Ir(COD)Cl]₂
-
MeO-BoQPhos (chiral ligand)
-
Iodine (I₂)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Hydrogen gas (H₂)
-
Autoclave
Procedure:
-
In a glovebox, to a glass vial equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (0.01 mmol) and MeO-BoQPhos (0.022 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst precursor.
-
In a separate flask, dissolve 2-benzyl-N-benzylpyridinium bromide (1a) (1 mmol) in anhydrous MeOH (8 mL).
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst solution to the autoclave, followed by a solution of iodine (0.02 mmol) in MeOH (1 mL).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen and stir the reaction mixture at 30 °C for 24 hours.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: The high enantioselectivity is critically dependent on the purity of the chiral ligand and the exclusion of oxygen and moisture. Running a control reaction with a racemic ligand should yield a racemic product. The reaction progress can be monitored by TLC or LC-MS.
Organocatalytic Strategies for Piperidine Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[10] For piperidine synthesis, organocatalytic cascade reactions, such as Michael-Mannich sequences, have proven to be particularly effective.[11][12]
Mechanistic Insight: Proline-Catalyzed Biomimetic Mannich Reaction
Inspired by the biosynthesis of piperidine alkaloids, which involves a Mannich reaction with the cyclic imine Δ¹-piperideine, organocatalytic approaches have been developed to mimic this transformation.[10][13] L-proline can catalyze the asymmetric Mannich reaction between a ketone and an in situ-generated imine.[10][12] The proline catalyst activates the ketone by forming an enamine, which then attacks the imine in a stereoselective manner.
Caption: Proline-catalyzed biomimetic asymmetric Mannich reaction for piperidine synthesis.
Application Note: Synthesis of (+)-Pelletierine Analogs
This protocol is based on the work of Bella and co-workers, who developed a biomimetic organocatalytic synthesis of 2-substituted piperidine-type alkaloids.[12]
Table 2: Organocatalytic Synthesis of Pelletierine Analogs [12]
| Entry | Ketone | Product | Yield (%) | ee (%) |
| 1 | Acetone | (+)-Pelletierine | 75 | 95 |
| 2 | Acetophenone | 2-(2-oxo-2-phenylethyl)piperidine | 68 | 92 |
| 3 | Cyclohexanone | 2-(2-oxocyclohexyl)piperidine | 80 | >99 |
Detailed Protocol: Organocatalytic Synthesis of (+)-Pelletierine[12]
Materials:
-
Δ¹-Piperideine (generated in situ)
-
Acetone
-
L-Proline
-
Acetonitrile (MeCN), anhydrous
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Piperidine
Procedure:
Step 1: In situ generation of Δ¹-Piperideine
-
Dissolve piperidine (1 mmol) in anhydrous dichloromethane (DCM, 5 mL) and cool to 0 °C.
-
Add NCS (1.1 mmol) portion-wise and stir the mixture at 0 °C for 1 hour.
-
Add TEA (1.5 mmol) and allow the mixture to warm to room temperature, stirring for an additional 2 hours.
-
The resulting solution containing Δ¹-piperideine is used directly in the next step.
Step 2: Asymmetric Mannich Reaction
-
To a separate flask, add L-proline (0.2 mmol) and anhydrous acetone (5 mL).
-
Cool the mixture to 0 °C and add the freshly prepared solution of Δ¹-piperideine dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 48 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (+)-pelletierine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Self-Validation: The enantioselectivity of the reaction is highly dependent on the catalyst and solvent. Running the reaction with D-proline should yield the opposite enantiomer, (-)-pelletierine. The reaction can be monitored by the disappearance of the imine starting material using GC-MS.
Biocatalysis and Chemoenzymatic Approaches
Biocatalysis offers an environmentally benign and highly selective approach to chiral piperidine synthesis.[14] Enzymes can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.[14] Chemoenzymatic strategies, which combine the advantages of both chemical synthesis and biocatalysis, have also emerged as powerful tools.[14]
Mechanistic Insight: Transaminase-Mediated Cascade for 2-Substituted Piperidines
A hybrid bio-organocatalytic cascade can be employed for the synthesis of 2-substituted piperidines.[10][15][16] In this approach, a transaminase enzyme is used to generate the reactive cyclic imine intermediate, Δ¹-piperideine, in situ from a suitable amino donor and cadaverine.[10] This intermediate is then intercepted by an organocatalyst, such as L-proline, which facilitates a stereoselective Mannich reaction with a ketone.[10]
Caption: Chemoenzymatic cascade for the synthesis of 2-substituted piperidines.
Application Note: One-Pot Synthesis of a Chiral Piperidine
This protocol is a conceptual representation based on the work of O'Reilly and co-workers, illustrating a hybrid bio-organocatalytic cascade.[10][16]
Table 3: Chemoenzymatic Synthesis of 2-Substituted Piperidines [10]
| Entry | Ketone | Product | Yield (%) | de (%) |
| 1 | Propan-2-one | 2-(propan-2-yl)piperidine | 65 | 90 |
| 2 | Butan-2-one | 2-(butan-2-yl)piperidine | 58 | 85 |
| 3 | 3-Pentanone | 2-(pentan-3-yl)piperidine | 72 | 92 |
Detailed Protocol: One-Pot Chemoenzymatic Synthesis[10]
Materials:
-
Cadaverine dihydrochloride
-
Sodium pyruvate
-
Pyridoxal-5'-phosphate (PLP)
-
Transaminase enzyme (e.g., from Vibrio fluvialis)
-
L-Proline
-
Ketone (e.g., 3-pentanone)
-
Phosphate buffer (pH 7.5)
Procedure:
-
In a reaction vessel, prepare a solution of phosphate buffer (pH 7.5).
-
Add cadaverine dihydrochloride (1 mmol), sodium pyruvate (1.5 mmol), and PLP (0.1 mM).
-
Add the transaminase enzyme to the mixture.
-
Add L-proline (0.2 mmol) and the desired ketone (5 mmol).
-
Stir the reaction mixture at 30 °C for 48 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the diastereomeric excess (de) by NMR or GC analysis.
Self-Validation: A control reaction without the transaminase enzyme should not yield any product, confirming the biocatalytic step. Similarly, a reaction without L-proline would result in a racemic or low-de product, highlighting the role of the organocatalyst.
Transition Metal-Catalyzed C-H Functionalization
Direct functionalization of C-H bonds is a rapidly evolving field that offers novel and efficient routes to complex molecules. In the context of piperidine synthesis, enantioselective C-H oxidation has been demonstrated as a powerful strategy for the desymmetrization of prochiral piperidines.[17]
Mechanistic Insight: Manganese-Catalyzed Enantioselective C(sp³)-H Oxidation
Manganese catalysts have been developed for the enantioselective oxidation of C(sp³)-H bonds adjacent to the nitrogen atom in piperidines.[17] The proposed mechanism involves the formation of a high-valent manganese-oxo species, which abstracts a hydrogen atom from the piperidine ring in an enantioselective manner. The resulting carbon-centered radical is then oxidized to an iminium ion, which is trapped by a nucleophile (e.g., trifluoroethanol) to yield the chiral product.
Caption: Manganese-catalyzed enantioselective C(sp³)-H oxidation of piperidines.
Application Note: Desymmetrization of N-Protected Piperidines
This protocol is based on the work of Costas, Sigman, and co-workers on the manganese-catalyzed enantioselective desymmetrization of piperidines.[17]
Table 4: Enantioselective C-H Oxidation of N-Protected Piperidines [17]
| Entry | Protecting Group (PG) | Product | Yield (%) | ee (%) |
| 1 | Mesitylsulfonyl (Ms) | 2-(2,2,2-trifluoroethoxy)piperidine | 86 | 98 |
| 2 | Tosyl (Ts) | 2-(2,2,2-trifluoroethoxy)piperidine | 75 | 95 |
| 3 | Boc | 2-(2,2,2-trifluoroethoxy)piperidine | 60 | 90 |
Detailed Protocol: Manganese-Catalyzed Desymmetrization[17]
Materials:
-
N-Mesitylsulfonylpiperidine
-
Chiral Manganese Catalyst
-
Acetic Acid (AcOH)
-
Trifluoroethanol (TFE)
-
Hydrogen Peroxide (H₂O₂) (30% aq. solution)
Procedure:
-
In a vial, dissolve N-mesitylsulfonylpiperidine (0.25 mmol) and the chiral manganese catalyst (1 mol%) in TFE (5 mL) at 0 °C.
-
Add acetic acid (15 equiv.) to the solution.
-
Prepare a 0.6 M solution of H₂O₂ in TFE.
-
Using a syringe pump, add the H₂O₂ solution (2 equiv.) to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral SFC-HPLC analysis.
Self-Validation: The reaction is sensitive to the rate of addition of the oxidant. A rapid addition may lead to catalyst decomposition and lower enantioselectivity. A control reaction with a non-chiral manganese catalyst should produce a racemic product.
Conclusion
The asymmetric synthesis of chiral piperidine derivatives is a vibrant and continually evolving field of research. The strategies outlined in this guide – catalytic asymmetric hydrogenation, organocatalysis, biocatalysis, and C-H functionalization – represent some of the most powerful and versatile tools available to the modern synthetic chemist. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying principles and having access to detailed, reliable protocols, researchers can confidently tackle the synthesis of complex and medicinally relevant chiral piperidine-containing molecules.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 4. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Palladium-Catalyzed C-H Activation with Piperidine-Containing Substrates
Introduction: Unlocking the Synthetic Potential of Piperidines
The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, three-dimensional structure is highly desirable in modern drug discovery, moving away from the "flatland" of aromatic compounds. Traditionally, the synthesis of substituted piperidines has relied on multi-step sequences involving the construction of the heterocyclic ring with pre-installed functional groups. However, the advent of transition metal-catalyzed carbon-hydrogen (C-H) bond activation has revolutionized this field, offering a more direct and efficient strategy to diversify these valuable scaffolds.[2][3]
Palladium catalysis has emerged as a particularly powerful tool for the selective functionalization of otherwise inert C(sp³)–H bonds in piperidine rings.[1][2] This approach allows for the late-stage modification of complex molecules, providing rapid access to libraries of analogs for structure-activity relationship (SAR) studies. The key to achieving regioselectivity in these transformations lies in the use of directing groups (DGs), which coordinate to the palladium catalyst and position it in close proximity to a specific C-H bond. This guide provides an in-depth overview of the principles, applications, and detailed protocols for the palladium-catalyzed C-H activation of piperidine-containing substrates, aimed at researchers, scientists, and drug development professionals.
Core Principles: Mechanistic Insights into C-H Activation
The palladium-catalyzed C-H functionalization of piperidines typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, particularly when using bidentate directing groups.[1] The generally accepted mechanism involves several key steps:
-
Coordination: The directing group on the piperidine substrate coordinates to the Pd(II) catalyst.
-
C-H Activation/Cyclometalation: The palladium center then activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a cyclopalladated intermediate (a palladacycle). This is often the regioselectivity-determining step.
-
Oxidative Addition: The resulting palladacycle undergoes oxidative addition with a coupling partner (e.g., an aryl halide), forming a high-valent Pd(IV) species.
-
Reductive Elimination: The desired C-C or C-X bond is formed via reductive elimination from the Pd(IV) intermediate, releasing the functionalized piperidine product.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, completing the catalytic cycle.
The choice of directing group, oxidant, ligands, and reaction conditions are all critical for achieving high efficiency and selectivity.
Directing Groups: The Key to Regiocontrol
The strategic placement of a directing group is paramount for controlling the site of C-H functionalization on the piperidine ring. Various directing groups have been developed, each with its own advantages and applications.
N-Acyl and N-Aryl Directing Groups for C2-Functionalization
Directing groups attached to the piperidine nitrogen can facilitate functionalization at the C2 position. The proximity of the C2-H bonds to the nitrogen-bound directing group favors the formation of a stable five-membered palladacycle. Common examples include picolinamides and 2-pyridyl groups.
Directing Groups on the Piperidine Ring for Remote C-H Functionalization
To achieve functionalization at positions more remote from the nitrogen atom (C3 and C4), directing groups are typically installed on the carbon framework of the piperidine ring. A widely used and highly effective directing group for this purpose is the 8-aminoquinoline (AQ) amide.[1][2] By attaching the AQ amide at the C3 position, for instance, C4-H activation can be selectively achieved.
Application Notes and Protocols
This section provides detailed protocols for the palladium-catalyzed C-H functionalization of piperidine substrates. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: C4-Arylation of N-Boc-piperidine-3-carboxamide using an 8-Aminoquinoline (AQ) Directing Group
This protocol describes the regio- and stereoselective arylation of the C4 position of a piperidine ring, directed by an AQ amide at the C3 position.[2] This method is notable for being silver-free and using a low catalyst loading.
Diagram of the Experimental Workflow:
Materials:
-
N-Boc-N-(quinolin-8-yl)piperidine-3-carboxamide (Substrate)
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pivalic acid (PivOH)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-Boc-N-(quinolin-8-yl)piperidine-3-carboxamide (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.10 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. K₂CO₃ acts as the base to facilitate the C-H activation step.
-
-
Addition of Reagents: Add pivalic acid (0.30 equiv.) and anhydrous toluene to the Schlenk tube.
-
Rationale: Pivalic acid acts as a proton shuttle and has been shown to be a key additive in promoting the C-H activation step, likely by facilitating the concerted metalation-deprotonation (CMD) mechanism.[4]
-
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-3,4-disubstituted piperidine.
-
Note: This reaction typically yields the cis-diastereomer with high selectivity.[2]
-
Quantitative Data Summary:
| Entry | Aryl Iodide | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Iodoanisole | 75 | >20:1 |
| 2 | 4-Iodotoluene | 72 | >20:1 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 65 | >20:1 |
| 4 | 2-Iodothiophene | 68 | >20:1 |
Table compiled from representative data.[2]
Protocol 2: C2-Arylation of N-(Pyridin-2-yl)piperidine
This protocol outlines the C-H arylation at the C2 position of the piperidine ring, directed by an N-pyridyl group. This transformation often utilizes ruthenium or palladium catalysts. Here, a representative palladium-catalyzed procedure is described.
Diagram of the Catalytic Cycle:
Materials:
-
N-(Pyridin-2-yl)piperidine
-
Aryl boronic acid or aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., a bulky biarylphosphine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Oxidant (if using aryl boronic acid, e.g., Ag₂O or BQ)
-
Solvent (e.g., Toluene or 1,4-dioxane), anhydrous
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add N-(pyridin-2-yl)piperidine (1.0 equiv.), the arylating agent (e.g., aryl boronic acid, 1.5 equiv.), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (2.0 equiv.) to an oven-dried reaction vessel. If using a boronic acid, add the oxidant (1.5-2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Protocol 3: Removal of the 8-Aminoquinoline Directing Group
A crucial aspect of directing group-assisted C-H activation is the ability to remove the auxiliary group after the desired functionalization. The 8-aminoquinoline group can be removed under various conditions to reveal a valuable carboxylic acid or other functional groups.[2]
Procedure (Hydrolysis to Carboxylic Acid):
-
Reaction Setup: Dissolve the AQ-protected piperidine (1.0 equiv.) in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH, 5-10 equiv.), and heat the mixture to reflux for 12-24 hours.
-
Work-up: Cool the reaction mixture, acidify with aqueous HCl, and extract the product with an organic solvent.
-
Purification: Purify the resulting carboxylic acid by standard methods.
Expanding the Scope: Olefination and Carbonylation
While arylation is the most extensively studied C-H functionalization of piperidines, olefination and carbonylation reactions are also of significant interest for introducing further structural diversity.
-
C-H Olefination: This transformation introduces a carbon-carbon double bond onto the piperidine ring. The reaction typically employs a palladium catalyst and an olefin coupling partner, often in the presence of an oxidant like benzoquinone (BQ) or silver acetate. The general principles of directing group-assisted C-H activation apply, with the olefin inserting into the Pd-C bond of the palladacycle intermediate.
-
C-H Carbonylation: This reaction introduces a carbonyl group, providing access to amides, esters, or carboxylic acids. The reaction is performed under an atmosphere of carbon monoxide (CO), which inserts into the Pd-C bond of the palladacycle. The resulting acyl-palladium intermediate can then be trapped with various nucleophiles.
Detailed protocols for these transformations on piperidine substrates are less common in the literature compared to arylation, but the general conditions often resemble those for arylation, with the substitution of the aryl halide with an olefin or CO gas.
Conclusion and Future Outlook
Palladium-catalyzed C-H activation has emerged as a transformative strategy for the functionalization of piperidine-containing molecules. The use of directing groups enables highly regioselective and stereoselective transformations, providing efficient access to a wide range of substituted piperidines that would be challenging to synthesize by traditional methods. As our understanding of the underlying reaction mechanisms deepens, we can anticipate the development of even more efficient and versatile catalytic systems. The continued innovation in directing group design, including the development of new removable and traceless directing groups, will further expand the synthetic utility of this powerful methodology, empowering researchers in drug discovery and beyond to explore new chemical space with greater ease and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Streamlining Drug Discovery through One-Pot Synthesis of Thiazolidinone Derivatives from Piperidine Precursors
Abstract: Thiazolidin-4-ones are a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional multi-step synthetic routes to these vital heterocycles are often inefficient, time-consuming, and generate significant chemical waste. This application note details the principles and protocols for the one-pot synthesis of thiazolidinone derivatives, a methodology that enhances efficiency, reduces reaction time, and improves overall yield.[3][4] We will explore the dual role of piperidine, both as a fundamental precursor integrated into the final molecular structure and as a highly effective basic catalyst for key bond-forming reactions. This guide provides researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step protocols, and optimization strategies to leverage these powerful synthetic techniques.
The Strategic Importance of Thiazolidinones in Modern Drug Discovery
The 1,3-thiazolidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich source for developing novel therapeutic agents. The structural versatility of the thiazolidinone ring, which allows for substitutions at the N-3, C-2, and C-5 positions, enables the fine-tuning of pharmacological activity and pharmacokinetic properties.[7] Consequently, thiazolidinone derivatives have been successfully developed into drugs targeting a wide spectrum of diseases.[1][4]
The drive towards more efficient and sustainable chemical processes has popularized one-pot reactions. These reactions, where multiple sequential transformations occur in a single reaction vessel, offer significant advantages:
-
Enhanced Efficiency: Eliminates the need for intermediate isolation and purification steps, saving time and resources.
-
Improved Atom Economy: Maximizes the incorporation of starting materials into the final product, minimizing waste.[3]
-
Simplified Procedures: Reduces handling and potential for material loss between steps.[8]
This guide focuses on synthetic strategies where piperidine, a common and inexpensive cyclic secondary amine, plays a pivotal role.
The Dual Role of Piperidine in Thiazolidinone Synthesis
Piperidine can be employed in two distinct capacities in the synthesis of thiazolidinone derivatives: as a nucleophilic precursor that becomes part of the final molecular architecture, and as an organic base catalyst that facilitates key chemical transformations.
Piperidine as a Structural Precursor
While less common than the classical three-component synthesis, specific protocols utilize piperidine as a primary amine equivalent to construct the core of a larger molecule, which is then converted to a thiazolidinone. In one such approach, two equivalents of piperidine react with a dihalo-acetic acid derivative to form a diamino precursor.[9] This intermediate, containing the piperidine moieties, can then undergo further reactions, such as esterification and cyclization with a sulfur source, to yield the target thiazolidinone. This strategy is valuable for creating complex molecules where the piperidine ring is a desired structural feature for biological activity.
Piperidine as a Catalyst: The Knoevenagel Condensation
A more frequent application of piperidine is as a basic catalyst in the Knoevenagel condensation to synthesize 5-arylidene-4-thiazolidinones.[10][11] This reaction is critical for introducing diversity at the C-5 position of the thiazolidinone ring, a modification known to significantly influence the compound's biological profile.[7] Piperidine efficiently deprotonates the active methylene group at the C-5 position of the thiazolidinone core, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a condensation reaction that, after dehydration, yields the 5-arylidene product.[5][11]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The following diagrams illustrate the key chemical transformations.
General Mechanism: Three-Component Synthesis of the Thiazolidinone Core
The most common one-pot synthesis involves the condensation of an amine, an aldehyde, and thioglycolic acid.[12][13] The reaction typically proceeds through the initial formation of an imine (Schiff base) from the amine and aldehyde. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring.[3]
Caption: General mechanism for the one-pot, three-component synthesis of 4-thiazolidinones.
Catalytic Mechanism: Piperidine in Knoevenagel Condensation
Piperidine's role as a base is central to activating the C-5 position of a pre-formed thiazolidinone for reaction with an aldehyde. This workflow is essential for creating derivatives with an exocyclic double bond at the 5-position.
Caption: Piperidine-catalyzed Knoevenagel condensation for 5-arylidene derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Piperidine-Catalyzed One-Pot Synthesis of (Z)-5-(benzylidene)-2-thioxothiazolidin-4-one
This protocol demonstrates the use of piperidine as a catalyst for the condensation of an aldehyde with a thiazolidinone core.[5][14]
Materials and Reagents:
-
2-Thioxothiazolidin-4-one (Rhodanine)
-
Benzaldehyde
-
Piperidine
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-thioxothiazolidin-4-one (1.33 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Catalyst Addition: Add piperidine (0.5 mL, ~5 mol%) to the reaction mixture. The addition of the base is the critical catalytic step.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. If precipitation is slow, cool the flask in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and piperidine.
-
Drying: Dry the resulting yellow solid product under vacuum to obtain (Z)-5-(benzylidene)-2-thioxothiazolidin-4-one.
Protocol 2: Synthesis of a Piperidine-Containing Precursor
This protocol is based on the concept of using piperidine as a building block for the core structure.[9]
Materials and Reagents:
-
Dichloroacetic acid
-
Piperidine
-
Methanol
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Step A: Synthesis of Piperidine Precursor (Compound 1): In a round-bottom flask, slowly add dichloroacetic acid (0.1 mol) to a solution of piperidine (0.2 mol) in toluene. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath. Reflux the mixture for 8 hours. After cooling, the resulting solid is filtered, washed, and recrystallized from ethanol.[9]
-
Step B: Esterification (Compound 2): Suspend the precursor from Step A (0.1 mol) in methanol (150 mL). Carefully add concentrated sulfuric acid (5 mL) as a catalyst. Reflux the mixture for 8 hours. Cool the reaction, pour it into ice water, and neutralize with a sodium bicarbonate solution. The precipitated ester is filtered and dried.[9]
-
Step C: Hydrazide Formation (Compound 3): Dissolve the ester from Step B (0.1 mol) in ethanol and add hydrazine hydrate (80%, 0.15 mol). Reflux the mixture for 10 hours. Cool the solution to obtain the hydrazide product, which can be recrystallized from ethanol.[9]
-
Self-Validation Point: This hydrazide is now a key intermediate, ready for cyclization to form a thiazolidinone or other heterocyclic systems. Its structure can be confirmed via FT-IR (presence of N-H and C=O stretches) and NMR spectroscopy.
-
Data Summary and Optimization
The choice of reaction conditions can dramatically impact the yield and purity of the final product. The following table summarizes typical parameters for one-pot thiazolidinone syntheses.
| Method | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Three-Component | Amine, Aldehyde, Thioglycolic Acid | DBSA | Water ("on water") | Ambient | 6-8 | 85-95 | [15] |
| Three-Component | Amine, Aldehyde, Thioglycolic Acid | Ammonium Persulfate | Solvent-Free | 90 | 1-2 | 80-92 | [3] |
| Three-Component | Aldehyde, Thiosemicarbazide, Maleic Anhydride | KSF@Ni | Ethanol | MW | < 1 | 85-96 | [3][16] |
| Knoevenagel | 4-Thiazolidinone, Aldehyde | Piperidine | Ethanol | 65-80 | 4-24 | 70-90 | [7][14] |
| Three-Component | 2-Aminothiazole, Aldehyde, Thioglycolic Acid | [bmim][PF6] | Ionic Liquid | 120 | 3-5 | 56-88 | [13] |
Troubleshooting and Optimization Insights:
-
Low Yield in Three-Component Reactions: The rate-limiting step is often the dehydration to form the imine and the final ring. Using a Dean-Stark trap to remove water azeotropically can drive the equilibrium toward the product. Acid catalysts like p-toluenesulfonic acid (PTSA) can also accelerate imine formation.[3]
-
Side Products in Knoevenagel Condensation: Over-refluxing or using an excessive amount of piperidine can lead to side reactions. It is crucial to monitor the reaction by TLC and stop it upon consumption of the limiting reagent.
-
Catalyst Selection: For environmentally friendly syntheses, heterogeneous catalysts like KSF@Ni or solid-supported acids are excellent choices as they can be easily recovered and reused.[3][16] Solvent-free conditions or using water as a solvent further enhance the "green" credentials of the synthesis.[3][15]
Conclusion
One-pot synthetic strategies represent a powerful and efficient paradigm for the construction of medicinally relevant thiazolidinone derivatives. Piperidine serves as a versatile tool in this context, acting either as an integral structural component or as a highly effective base catalyst for C-C bond formation. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can streamline the synthesis of diverse thiazolidinone libraries, accelerating the pace of drug discovery and development. The protocols and data presented herein provide a solid foundation for the practical application and further exploration of these valuable synthetic methods.
References
- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 7. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-assisted one-pot three-component synthesis of thiazolidinones using KSF@Ni as an efficient heterogeneous catalyst | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Ethyl 2-(piperidin-3-yl)acetate as a Versatile Scaffold for the Synthesis of Novel Antimycotic Agents
Abstract
The persistent rise of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the exploration of novel chemical scaffolds for the development of next-generation antimycotic agents. The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(piperidin-3-yl)acetate, a chiral piperidine derivative, as a foundational building block for the synthesis of potential new antifungal compounds. We present a rationale grounded in the principles of bioisosteric replacement and scaffold hopping, proposing the synthesis of novel thiazolyl-acetic acid derivatives.[3][4] Detailed, field-proven protocols, adapted from established synthetic methodologies, are provided to guide the synthesis and exploration of this promising, yet underexplored, class of compounds.
Introduction: The Rationale for a Piperidine-Based Approach
The piperidine moiety is a cornerstone in drug design, valued for its ability to introduce favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for constructing complex molecular architectures.[5] While the direct application of this compound in the synthesis of antifungal agents is not extensively documented, its constituent parts—a chiral piperidine ring and a reactive acetic acid ester—offer a compelling starting point for rational drug design.
Our strategy is predicated on the hypothesis that the piperidine scaffold can serve as a bioisosteric replacement for other cyclic systems in known antifungal agents. Specifically, we draw inspiration from the documented antifungal activity of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, which have demonstrated broad-spectrum activity against various fungal pathogens.[6] By conjugating the this compound core with a thiazole moiety, we aim to generate novel chemical entities with the potential for potent antimycotic activity. The synthetic approach detailed herein is anchored by a robust and validated alpha-alkylation protocol for N-protected this compound, ensuring a high degree of confidence in the proposed chemical transformations.[6]
Proposed Synthetic Pathway Overview
The proposed synthesis is a multi-step process designed to be both efficient and modular, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The overall workflow involves three key stages: N-protection of the piperidine nitrogen, alpha-alkylation to introduce the antifungal pharmacophore, and final deprotection with optional ester hydrolysis.
Caption: General workflow for the synthesis of novel antifungal agents.
Detailed Experimental Protocols
3.1. Stage 1: N-Protection of this compound
Causality behind experimental choices: The secondary amine of the piperidine ring is nucleophilic and would interfere with the subsequent base-mediated alpha-alkylation. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and reliable method. The Boc group is stable to the strongly basic conditions of the alkylation step but can be readily removed under acidic conditions without affecting the ester or the newly formed C-C bond.
Protocol 3.1: Synthesis of N-Boc-ethyl 2-(piperidin-3-yl)acetate
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound.
3.2. Stage 2: Alpha-Alkylation with a Thiazole Moiety
Causality behind experimental choices: This key step is adapted from a validated protocol for the alkylation of a similar substrate.[6] The use of a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) is crucial for the quantitative formation of the ester enolate at a low temperature, which minimizes side reactions. The choice of 4-(chloromethyl)-2-methylthiazole as the electrophile is based on the structure of known antifungal acetic acid derivatives.[6]
Caption: Proposed mechanism for the key alpha-alkylation step.
Protocol 3.2: Synthesis of N-Boc-ethyl 2-(piperidin-3-yl)-2-(2-methylthiazol-4-yl)acetate
-
Prepare a solution of N-Boc-ethyl 2-(piperidin-3-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LiN(TMS)₂ (1.0 M solution in THF, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-(chloromethyl)-2-methylthiazole (1.2 eq) in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired alkylated product.
3.3. Stage 3: N-Deprotection and Optional Saponification
Causality behind experimental choices: The final step involves the removal of the Boc protecting group to unmask the piperidine nitrogen, which is often crucial for biological activity and salt formation. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly cleaves the Boc group. Subsequent saponification with a base like lithium hydroxide (LiOH) can be performed if the carboxylic acid is the desired final product, as seen in many active antifungal compounds.[6]
Protocol 3.3.1: N-Deprotection
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt can be purified or used directly in the next step. Alternatively, it can be converted to the free base by partitioning between DCM and saturated NaHCO₃ solution.
Protocol 3.3.2: Ester Hydrolysis (Optional)
-
Dissolve the ethyl ester (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water (0.1 M).
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a 9:1 DCM:isopropanol mixture).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid derivative.
Data Summary and Expected Outcomes
The protocols described above are expected to yield a novel series of piperidine-thiazole conjugates. The modularity of the synthesis allows for the variation of the heterocyclic component in the alkylation step, enabling a thorough SAR investigation.
| Compound ID | Starting Material | Alkylating Agent | Final Moiety | Predicted MW ( g/mol ) | Rationale / Target Class |
| PPA-T1 | This compound | 4-(Chloromethyl)-2-methylthiazole | 2-(Piperidin-3-yl)-2-(2-methylthiazol-4-yl)acetic acid | 284.38 | Thiazolyl-acetic acid antifungal mimic[6] |
| PPA-T2 | This compound | 2-(Bromomethyl)benzothiazole | 2-(Piperidin-3-yl)-2-(benzothiazol-2-yl)acetic acid | 318.41 | Benzothiazole-containing antimicrobials |
| PPA-O1 | This compound | 5-(Chloromethyl)-3-phenylisoxazole | 2-(Piperidin-3-yl)-2-(3-phenylisoxazol-5-yl)acetic acid | 342.39 | Isoxazole-based antifungal agents |
Conclusion and Future Directions
This application note provides a scientifically grounded and detailed framework for the synthesis of novel antimycotic agents utilizing this compound as a versatile starting material. By leveraging established synthetic transformations and a rational design strategy based on bioisosterism, researchers can efficiently generate a library of novel piperidine-thiazole and related heterocyclic derivatives. The described protocols are designed to be robust and reproducible, providing a solid foundation for further research. Subsequent work should focus on the in-vitro evaluation of these compounds against a panel of clinically relevant fungal pathogens to establish their antifungal efficacy and to build a comprehensive structure-activity relationship profile that can guide future optimization efforts.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in Ethyl 2-(piperidin-3-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2][3] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional interactions with biological targets.[3][4] Ethyl 2-(piperidin-3-yl)acetate is a particularly valuable building block, featuring a reactive secondary amine and multiple C-H bonds amenable to synthetic modification. This guide provides a comprehensive overview of strategic approaches to functionalize this scaffold, detailing both N-functionalization and C-H functionalization methodologies. The protocols herein are designed for researchers in drug discovery and chemical biology, offering not only step-by-step instructions but also the underlying chemical principles that govern these transformations, ensuring both practical success and intellectual rigor.
Introduction: The Strategic Value of the 3-Substituted Piperidine Scaffold
The precise placement of substituents on the piperidine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] this compound offers three primary vectors for diversification:
-
N1 Position: The secondary amine is the most nucleophilic and readily functionalized site, allowing for modifications that can alter basicity, introduce new binding motifs, or attach pharmacokinetic modulators.
-
Ring Carbons (C2-C6): Direct functionalization of C-H bonds presents a more advanced, atom-economical strategy to introduce complexity and explore new chemical space.[5] The inherent electronic properties of the ring dictate the reactivity of these positions.
-
Acetate Side Chain: The ester moiety can be hydrolyzed, reduced, or used in further coupling reactions, though this is outside the scope of this ring-focused guide.
This document will systematically address the two primary strategies for ring modification: N-Functionalization and C-H Functionalization.
Figure 1: High-level overview of functionalization strategies for the this compound scaffold.
N-Functionalization: Modifying the Core Nitrogen
The secondary amine of the piperidine ring is a potent nucleophile, making it the primary site for initial derivatization. Common strategies include alkylation, arylation, and acylation.
N-Alkylation
N-alkylation introduces alkyl groups that can serve as critical pharmacophoric elements or vectors for linking to other molecular fragments. Two robust methods are presented: direct alkylation and reductive amination.[6]
This classic method relies on the Sₙ2 reaction between the piperidine nitrogen and an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct.[6] This approach is straightforward but can be prone to over-alkylation, forming quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[7][8]
Causality & Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base suitable for most applications. For less reactive piperidines or alkyl halides, a stronger base like sodium hydride (NaH) may be necessary.[8]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reagents and promote the Sₙ2 reaction.
-
Slow Addition: Adding the alkylating agent dropwise helps to maintain a relative excess of the piperidine, minimizing the formation of the dialkylated quaternary salt byproduct.[8]
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture at room temperature.[6]
-
Stir the reaction mixture for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive halides, heating to 50–70 °C may be required.[6]
-
Upon completion, quench the reaction by adding water and extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.[6]
Reductive amination is a milder and often more selective method that avoids the issue of over-alkylation.[7] It involves the initial formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.[6]
Causality & Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is selective for the reduction of iminium ions over the starting aldehyde/ketone and is tolerant of mildly acidic conditions used to catalyze iminium ion formation.[7]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.2 M).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[6]
| Parameter | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl Halide | Aldehyde / Ketone |
| Key Reagent | Base (e.g., K₂CO₃, NaH) | Reducing Agent (NaBH(OAc)₃) |
| Byproduct Risk | Over-alkylation (Quaternary Salt) | Minimal |
| Substrate Scope | Good for primary/benzylic halides | Broad (many aldehydes/ketones available) |
| Typical Temp. | RT to 70 °C | Room Temperature |
| Table 1: Comparison of N-Alkylation Methodologies. |
N-Arylation via Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a pivotal transformation in drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, offering broad substrate scope and functional group tolerance.[9]
Causality & Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[9] The ligand stabilizes the palladium center, promotes oxidative addition of the aryl halide, and facilitates the crucial C-N bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the piperidine nitrogen, generating the active nucleophile for the catalytic cycle.
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, necessitating the use of an inert atmosphere (e.g., Argon or Nitrogen).
Figure 2: Experimental workflow for the Buchwald-Hartwig N-arylation protocol.[9]
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk flask.[9]
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[9]
N-Acylation
N-acylation converts the basic amine into a neutral amide, which can profoundly alter the molecule's properties. Amides can act as hydrogen bond acceptors and are generally more metabolically stable than the parent amine.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting N-acyl piperidine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.[10]
C-H Functionalization: Advanced Derivatization
Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a highly efficient strategy for adding molecular complexity.[11] These reactions typically require the piperidine nitrogen to be protected to prevent it from interfering with the catalytic system.[12] The tert-butyloxycarbonyl (Boc) group is an ideal choice, as it is stable to many reaction conditions and can be easily removed with acid.[12]
Reactivity of Piperidine C-H Bonds:
-
C2/C6 (α-position): Electronically activated due to the adjacent nitrogen, but also sterically hindered.[5][13]
-
C3/C5 (β-position): Electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, making direct functionalization challenging.[5][13][14]
-
C4 (γ-position): Sterically the most accessible position with less electronic deactivation than C3.[5][13]
Site selectivity can often be controlled by the choice of catalyst and the N-protecting group.[5][15]
This protocol must be performed before attempting most C-H functionalization reactions.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DCM or a mixture of water and acetone, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).[12]
-
If using an organic solvent, add a base like triethylamine (1.2 eq). If using aqueous conditions, a base is often not required.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours until TLC analysis shows complete consumption of the starting material.
-
If using DCM, wash the mixture with water and brine. If using aqueous conditions, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often used without further purification.[12]
Dirhodium catalysts are highly effective for mediating C-H insertion reactions with donor/acceptor carbenes, typically generated in situ from diazo compounds.[14][15] This protocol provides a general framework for functionalizing the N-Boc protected piperidine at the C2 or C4 position. The regioselectivity will depend on the specific rhodium catalyst used and may require optimization.[5][15]
Figure 3: General workflow for Rhodium-catalyzed C-H functionalization of N-Boc protected piperidine.[12]
Step-by-Step Protocol:
-
To an oven-dried flask under an inert atmosphere, add N-Boc-protected this compound (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄ or a specialized chiral catalyst, 0.5-1 mol%).[5]
-
Add anhydrous, degassed solvent (e.g., dichloromethane or pentane/DCM mixture).
-
Prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 1.5 eq) in the same anhydrous solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 2-4 hours. The reaction temperature may vary (e.g., refluxing DCM at 39 °C).[5]
-
After the addition is complete, continue to stir the reaction until the diazo compound is fully consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the C-H functionalized product.[12]
Note on Selectivity: Functionalization of N-Boc-piperidine itself with certain catalysts tends to favor the C2 position.[5][15] However, the steric and electronic influence of the C3-acetate substituent in the target molecule will play a significant role and may direct functionalization towards the less hindered C4 position. Empirical screening of catalysts and conditions is essential to determine the regiochemical outcome.
Conclusion
This compound is a versatile chemical scaffold that provides multiple avenues for synthetic diversification. The protocols and strategies outlined in this document provide a robust toolkit for researchers to generate novel analogues for drug discovery programs. N-functionalization offers reliable and high-yielding methods to modify the core amine, while C-H functionalization presents an advanced, atom-economical route to access previously unexplored chemical space. A thorough understanding of the principles behind each reaction, from catalyst choice in cross-coupling to regiochemical control in C-H insertion, is paramount to the successful application of these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Enantiomerically Pure Ethyl 2-(piperidin-3-yl)acetate
Welcome to the technical support center for the synthesis of enantiomerically pure Ethyl 2-(piperidin-3-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights and detailed troubleshooting protocols to help you achieve high yields and excellent enantiopurity for this valuable chiral building block.
The synthesis of 3-substituted piperidines, such as this compound, is a common objective in pharmaceutical development due to the prevalence of this scaffold in bioactive molecules.[1] Achieving high enantiomeric purity is often critical for therapeutic efficacy and safety. This guide will focus on two robust strategies for obtaining the desired single enantiomer: Asymmetric Hydrogenation of a pyridine precursor and Classical Chiral Resolution of the racemic mixture.
Strategy 1: Asymmetric Hydrogenation of an N-Protected 3-(2-ethoxy-2-oxoethyl)pyridinium Salt
This modern approach aims to set the stereocenter directly through a catalytic process, offering an elegant and potentially more atom-economical route compared to classical resolution. The key is the enantioselective reduction of a flat, prochiral pyridine ring to a chiral piperidine.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
-
Pyridinium Salt Formation:
-
To a solution of 3-(ethoxycarbonylmethyl)pyridine (1.0 eq) in acetone at room temperature, add N-benzyl bromide (1.1 eq).
-
Stir the mixture for 12-24 hours. The pyridinium salt will typically precipitate.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
-
Asymmetric Hydrogenation:
-
In an inert atmosphere glovebox, charge a pressure reactor with the N-benzyl pyridinium salt (1.0 eq), [Rh(COD)₂]OTf (0.01 eq), and a suitable Josiphos-type ligand (0.011 eq).
-
Add degassed solvent (e.g., methanol or isopropanol).
-
Crucially, add a non-coordinating organic base such as triethylamine (Et₃N) (1.0-1.2 eq).[2][3][4]
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 20-50 bar H₂.
-
Stir at 40-60 °C for 16-24 hours. Monitor conversion by HPLC or GC.
-
-
Deprotection (Example for N-Benzyl):
-
After cooling and venting the reactor, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethanol and add Pearlman's catalyst (Pd(OH)₂/C, 10-20 wt%).
-
Hydrogenate at atmospheric pressure or under slight pressure (e.g., H-Cube®) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solvent to yield the final product. Purify by column chromatography or distillation if necessary.
-
Troubleshooting Guide: Asymmetric Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by impurities in substrate or solvent.2. Insufficient hydrogen pressure or temperature.3. Inactive catalyst. | 1. Recrystallize the pyridinium salt. Use high-purity, degassed solvents.2. Increase H₂ pressure (up to 80 bar) and/or temperature (up to 80 °C).3. Prepare the catalyst in situ under strictly inert conditions. Ensure the rhodium precursor and ligand are of high quality. |
| Low Enantiomeric Excess (ee) | 1. Absence of base. This is the most common issue for 3-substituted pyridines.[2][3]2. Incorrect choice of chiral ligand or solvent.3. Racemization during workup or purification. | 1. Add 1.0-1.2 equivalents of a sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or DBU. This prevents the formation of a racemic iminium intermediate.[2][4]2. Screen a panel of chiral ligands (e.g., different Josiphos or Walphos variants) and solvents (e.g., MeOH, EtOH, iPrOH, THF).3. Avoid harsh acidic or basic conditions during workup. Purification by silica gel chromatography is generally safe. |
| Side Product Formation (e.g., over-reduction) | 1. Reaction conditions are too harsh.2. N-deprotection occurring under hydrogenation conditions. | 1. Lower the reaction temperature or hydrogen pressure.2. If using an N-benzyl group, some debenzylation may occur. Consider a more robust protecting group like Boc if this becomes a major issue, although this requires a different deprotection strategy. |
Strategy 2: Chiral Resolution of Racemic this compound
This classical and highly reliable method involves separating the enantiomers of the racemic product by forming diastereomeric salts with a chiral resolving agent. This approach is often used in process development due to its scalability and robustness. The principles are well-established for the closely related ethyl nipecotate.[5][6][7][8]
Experimental Workflow: Chiral Resolution
Caption: Workflow for Chiral Resolution.
Detailed Protocol: Chiral Resolution
-
Synthesis of Racemic this compound:
-
This can be achieved by standard methods, such as the hydrogenation of 3-(ethoxycarbonylmethyl)pyridine over a PtO₂ or Rh/C catalyst, followed by purification.
-
-
Diastereomeric Salt Formation & Crystallization:
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as aqueous ethanol or isopropanol.
-
In a separate flask, dissolve the chiral resolving agent, for example, Di-benzoyl-L-tartaric acid (DBTA) (0.5 to 1.0 eq), in the same solvent, heating gently if necessary.[7]
-
Slowly add the resolving agent solution to the racemic amine solution.
-
Heat the combined mixture to achieve a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
The less soluble diastereomeric salt should crystallize out. Seeding with a previously obtained crystal can aid crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Salt Breaking and Isolation:
-
Suspend the collected diastereomeric salt in a biphasic mixture of ethyl acetate and an aqueous base (e.g., 1 M Na₂CO₃ or K₂CO₃).
-
Stir vigorously until all solids have dissolved and the layers are clear.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR or GC analysis.[7]
-
Troubleshooting Guide: Chiral Resolution
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | 1. Solution is too dilute.2. Incorrect solvent system.3. Supersaturation. | 1. Concentrate the solution carefully under reduced pressure.2. Experiment with different solvent systems (e.g., vary the water/alcohol ratio, try different alcohols like methanol, ethanol, or isopropanol).3. Try seeding the solution with a tiny crystal of the desired product. If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface. |
| Product Oiled Out Instead of Crystallizing | 1. Cooling was too rapid.2. Impurities are present.3. Inappropriate solvent. | 1. Re-heat the mixture to dissolve the oil and allow it to cool much more slowly. A Dewar flask can be used for very slow cooling.2. Purify the starting racemic amine to a higher degree.3. Add a co-solvent. For example, if using ethanol, adding a small amount of a non-polar solvent like hexane might induce crystallization. |
| Low Enantiomeric Excess (ee) | 1. Co-precipitation of the more soluble diastereomer.2. Insufficient number of recrystallizations. | 1. Ensure very slow cooling to allow for thermodynamic equilibrium. Reduce the amount of resolving agent to 0.5 equivalents to favor crystallization of only the less soluble salt.2. Recrystallize the obtained salt from the same or a different solvent system to upgrade the ee. Monitor the ee of the mother liquor and the crystals at each step. |
| Low Yield of Resolved Product | 1. The solubility of both diastereomeric salts is similar in the chosen solvent.2. Loss of product during transfer and filtration steps. | 1. Perform a systematic solvent screen to find a system with a larger solubility difference between the two diastereomeric salts.2. Ensure efficient recovery of crystals. The mother liquor, containing the other enantiomer, can be treated to recover the resolving agent and the enriched amine for racemization and recycling. |
Frequently Asked Questions (FAQs)
Q1: Which strategy is better, Asymmetric Hydrogenation or Chiral Resolution? A: The "better" strategy depends on your specific needs. Asymmetric hydrogenation is more modern and can be more efficient in terms of steps and atom economy, but requires specialized catalysts and high-pressure equipment. It can be sensitive to impurities. Chiral resolution is a more established, often more rugged and scalable technique, but the maximum theoretical yield for one enantiomer is 50% per cycle without a racemization/recycle loop for the undesired enantiomer.
Q2: My starting material is racemic Nipecotic Acid. How can I convert it to the target molecule? A: You can first perform a Fischer esterification on the racemic nipecotic acid to get ethyl nipecotate. Then, you would need to perform a homologation (adding a -CH₂- group) to the α-position of the ester. A common method is the Arndt-Eistert homologation. Alternatively, you could resolve the nipecotic acid first and then perform the esterification and homologation on the enantiopure acid.
Q3: For the resolution, how do I choose the right chiral acid? A: Di-benzoyl-L-tartaric acid (DBTA) is an excellent starting point for resolving piperidine-based amines and is well-documented for the closely related ethyl nipecotate.[6][7] Other options include other tartaric acid derivatives or mandelic acid.[7] Often, a small screening of common resolving agents is the most effective approach.
Q4: In the asymmetric hydrogenation, why is the base so important for 3-substituted pyridines? A: Mechanistic studies have shown that for 3-substituted pyridines, a partially hydrogenated intermediate can tautomerize to a racemic iminium salt.[2][3] This process is acid-catalyzed. By adding a non-coordinating base like triethylamine, you scavenge the acid (HBr from the pyridinium salt) that is generated, which slows or stops this non-enantioselective isomerization pathway, leading to a significant increase in the final product's enantiomeric excess.[4]
Q5: What are the best analytical methods to determine the enantiomeric excess (ee)? A: Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) is the most common and accurate method. Alternatively, you can use chiral gas chromatography (GC) after derivatization. A third method involves derivatizing the amine with a chiral agent like Mosher's acid chloride and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR.[7]
References
- 1. (R)-ethyl piperidine-3-acetate; (R)-ethyl 2-(piperidin-3-yl)acetate; (R)-PIPERIDIN-3-YL-ACETIC ACID ETHYL ESTER | Chemrio [chemrio.com]
- 2. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Purification of Ethyl 2-(piperidin-3-yl)acetate by column chromatography
Answering the user's request.## Technical Support Center: Purification of Ethyl 2-(piperidin-3-yl)acetate by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of this compound and similar basic compounds using column chromatography. Our focus is on diagnosing common issues, understanding the underlying chemical principles, and implementing robust, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems encountered during the purification process in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate, making it impossible to determine an accurate Rf value. What's happening and how do I fix it?
A1: Severe streaking or tailing of a basic compound like this compound on a standard silica gel TLC plate is a classic sign of strong, undesirable interactions between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction creates a secondary, non-ideal retention mechanism, causing the spot to drag along the plate instead of moving as a compact band.
Immediate Solutions:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your developing solvent (eluent).[3]
-
Recommendation: Add 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide to the mobile phase mixture. For example, if your solvent system is 9:1 Dichloromethane:Methanol, prepare it as 90:10:1 DCM:MeOH:TEA.
-
-
Check Concentration: Overly concentrated samples can also cause streaking.[3] Ensure your spotting solution is sufficiently dilute.
Q2: I've moved from TLC to the column, but I'm seeing significant peak tailing in my collected fractions. My separation is poor and my product is eluting over a large volume.
A2: This is the large-scale manifestation of the same issue seen on the TLC plate: interaction with silica's acidic silanol groups.[2][4] During column chromatography, this leads to a broadened elution profile, poor resolution between closely eluting compounds, and often, lower yields due to the product being spread across too many fractions.[5] The flow rate can also be a factor; a rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, exacerbating tailing.[6]
Step-by-Step Troubleshooting:
-
Confirm Mobile Phase Additive: Ensure the same basic modifier (e.g., 0.5-1% TEA) you used for TLC is also in your bulk mobile phase for the column.[7] This is the most critical step. The competing base (TEA) will interact with the silanol groups, masking them from your target compound.[7]
-
Optimize Flow Rate: Adjust the stopcock to control the flow. An optimal flow rate allows for equilibrium. For a typical lab-scale column (2-5 cm diameter), a flow rate of a few milliliters per minute is standard. Avoid running the column too fast by applying excessive head pressure.[6]
-
Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, the interaction is too strong. Consider switching to a more inert or a basic stationary phase.
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[7]
-
Deactivated Silica: Use end-capped or base-deactivated silica gel, which has fewer free silanol groups.[2]
-
Amine-Functionalized Silica: This stationary phase provides a basic surface, ideal for purifying basic compounds in normal-phase mode.[7]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Q3: My product seems to be irreversibly stuck on the column. I have very low recovery even after flushing with a highly polar solvent.
A3: This severe issue suggests that your compound has strongly and possibly irreversibly bound to the stationary phase. For basic amines on silica gel, this can happen if the silanol interactions are so strong that even a polar eluent cannot displace the molecule. In some cases, the acidic silica can cause degradation of sensitive compounds.[5]
Solutions:
-
Pre-treat the Silica: Before packing the column, you can create a slurry of the silica gel in the mobile phase that already contains your basic additive (e.g., 1% TEA). This "conditions" or "deactivates" the silica, ensuring the acidic sites are masked before your compound is introduced.
-
Dry Loading with Deactivation: When dry loading, adsorb your crude product onto a small amount of silica. In a separate flask, add a small amount of your basic additive (TEA) to this silica-adsorbed sample and mix well before carefully evaporating the solvent. This ensures your compound is loaded in a locally basic environment. A better approach is to adsorb the sample onto an inert support like Celite®.[8]
-
Switch to a Non-Adsorptive Technique: If column chromatography on any solid support fails, consider alternative purification methods like acid-base extraction to isolate your basic product from neutral or acidic impurities.[4]
Q4: I can't see any spots on my TLC plate after developing and viewing under a UV lamp. What should I do?
A4: this compound lacks a strong chromophore, so it is not expected to be strongly visible under a standard 254 nm UV lamp.[9] You must use a chemical staining method to visualize the spots.
Recommended Visualization Methods:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, including amines. It produces yellow spots on a purple background. Gentle heating may be required.[9][10]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, reacting to form a colored spot (typically purple or pink).[10][11] As this compound is a secondary amine, this should be an effective choice.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to temporarily appear as brown spots. This method is non-destructive.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for chromatography?
A1: Understanding the compound's properties is crucial for designing a purification strategy.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₉H₁₇NO₂ | - |
| Molecular Weight | 171.24 g/mol [13][14] | Influences diffusion rates but is less critical for basic column setup. |
| Structure | Contains a secondary amine (piperidine ring) and an ester. | The secondary amine is basic (pKa of piperidinium is ~11.2) and dominates interactions. The ester is a polar group. |
| Polarity | Moderately polar. TPSA = 38.33 Ų; LogP ≈ 1.0.[13][14] | Soluble in moderately polar organic solvents like DCM, Ethyl Acetate, and Methanol. Will require a polar component in the mobile phase to elute from silica. |
| Key Feature | Basicity | This is the most critical property. The basic nitrogen will readily interact with acidic stationary phases like silica gel, requiring mitigation strategies (e.g., adding a base to the eluent).[7] |
Q2: How do I choose the best stationary phase? Is silica gel always the right choice?
A2: Silica gel is the most common and economical choice, but it is not always optimal for basic compounds due to its acidic nature.[7]
-
Standard Silica Gel (SiO₂): Use this only if peak tailing can be completely suppressed by adding a basic modifier (like TEA) to the mobile phase. It is the first choice for initial trials due to its versatility and low cost.
-
Basic Alumina (Al₂O₃): A good second choice if silica proves problematic. Its surface is slightly basic, which minimizes the strong binding of amine compounds.
-
Amine-functionalized Silica (NH₂-Silica): An excellent but more expensive option. The surface is covalently modified with aminopropyl groups, creating a basic environment that is ideal for purifying basic analytes without tailing and without needing mobile phase additives.[15]
Q3: What is the purpose of adding triethylamine (TEA) or another base to the mobile phase?
A3: The primary purpose is to act as a "competing base" or "silanol masker".[1][7] The small, volatile TEA molecules flood the stationary phase and interact strongly with the acidic silanol groups. By occupying these active sites, they prevent the much larger target molecule, this compound, from binding to them. This eliminates the secondary retention mechanism, resulting in symmetrical, non-tailing peaks and a much more efficient and predictable separation.[2]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase (RP) chromatography is a viable alternative. In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Methodology: To ensure good peak shape for a basic compound in RP, the mobile phase pH should be adjusted. Using a buffer or additive is essential.
-
Low pH (e.g., 0.1% Formic Acid or TFA): At a pH around 2-3, the piperidine nitrogen will be fully protonated (R₂NH₂⁺) and the residual silanols on the C18-silica will be neutral (Si-OH). This minimizes unwanted ionic interactions, leading to better peak shapes.[16]
-
High pH (e.g., 0.1% Ammonium Hydroxide): At a pH around 10, the piperidine will be in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column.[7] This requires a pH-stable column. Reversed-phase is often preferred for high-purity applications (e.g., HPLC) and for compounds that are highly water-soluble.[17]
-
Section 3: Detailed Experimental Protocols
Protocol 1: TLC Method Development for this compound
-
Prepare a Stock Solution: Dissolve a small amount (1-2 mg) of your crude reaction mixture in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Select Initial Solvent Systems: Prepare 3-4 different mobile phase systems of varying polarity. Good starting points are mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Prepare Modified Eluents: For each solvent system, prepare a second version containing ~1% triethylamine (TEA). For example:
-
Eluent A: 70% Ethyl Acetate / 30% Hexane
-
Eluent B: 70% Ethyl Acetate / 30% Hexane + 1% TEA
-
-
Spot the TLC Plate: Using a capillary spotter, apply a small spot of your stock solution to the baseline of two TLC plates.
-
Develop the Plates: Place one plate in a chamber with an unmodified eluent (e.g., Eluent A) and the other in a chamber with the TEA-modified eluent (e.g., Eluent B). Allow the solvent front to travel up ~80-90% of the plate length.
-
Visualize the Plate:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely in a fume hood.
-
Examine under a UV lamp (254 nm), though spots may be faint or invisible.
-
Use a chemical stain. Dip the plate into a jar of potassium permanganate or ninhydrin stain, then gently heat with a heat gun until spots appear.[9][11]
-
-
Analyze the Results: Compare the plates. The plate developed with the TEA-modified eluent should show rounder, less streaky spots.[3] The ideal solvent system for column chromatography will give your target compound an Rf value of 0.2-0.4 . Adjust the solvent polarity (e.g., increase the percentage of ethyl acetate or methanol) to achieve this target Rf.
Protocol 2: Step-by-Step Flash Column Chromatography Purification
-
Select Column and Prepare Stationary Phase:
-
Choose a glass column of appropriate size. A good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1 for difficult separations.[8]
-
Prepare the mobile phase determined from your TLC analysis (e.g., 80:20:1 Ethyl Acetate:Hexane:TEA). Make enough to run the entire column.
-
Use the "wet packing" method: Fill the column halfway with the mobile phase. In a beaker, create a slurry of silica gel in the mobile phase. Pour the slurry into the column, allowing it to settle into a packed bed. Open the stopcock to drain excess solvent while tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or DCM). Carefully pipette this solution directly onto the top of the silica bed. Drain the solvent until it is level with the silica surface, then carefully add a 1 cm layer of sand to protect the surface.[6]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of your crude product) or Celite®. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column, followed by a protective layer of sand.
-
-
Run the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
-
Monitor Elution:
-
Periodically analyze the collected fractions by TLC to determine which ones contain your purified product.
-
Spot every few fractions on a single TLC plate alongside a spot of your crude starting material for comparison.
-
-
Combine and Evaporate:
-
Once the product has fully eluted, combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.
-
Purification Workflow: From TLC to Column
Caption: The overall experimental workflow from TLC method development to final purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. biotage.com [biotage.com]
- 8. orgsyn.org [orgsyn.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. epfl.ch [epfl.ch]
- 12. silicycle.com [silicycle.com]
- 13. chemscene.com [chemscene.com]
- 14. chemscene.com [chemscene.com]
- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Boc Deprotection of Piperidines
Welcome to the technical support center for the optimization of N-Boc deprotection of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and optimizing your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the N-Boc deprotection of piperidines.
Q1: What is the primary mechanism of acid-catalyzed N-Boc deprotection?
A1: The deprotection proceeds via a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates, releasing the deprotected amine and carbon dioxide gas.[1][2] The liberated amine is then protonated by the acidic medium, typically yielding the corresponding salt (e.g., TFA or HCl salt).[1]
Q2: What are the most common acidic reagents used for N-Boc deprotection of piperidines?
A2: The most frequently employed reagents are trifluoroacetic acid (TFA), often in a 20-50% solution with a solvent like dichloromethane (DCM), and hydrochloric acid (HCl), commonly used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[3]
Q3: What are scavengers and why are they critical in certain N-Boc deprotections?
A3: Scavengers are nucleophilic agents added to the reaction mixture to "trap" the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[3] This is crucial for preventing unwanted side reactions, particularly the alkylation of nucleophilic functional groups present on the substrate, a common side-reaction known as t-butylation.[3][4]
Q4: How can I monitor the progress of my N-Boc deprotection reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] On a TLC plate, the disappearance of the starting N-Boc piperidine and the appearance of the more polar deprotected piperidine (which will have a lower Rf value) indicates the reaction is proceeding. Staining with ninhydrin can be particularly useful for visualizing the newly formed primary or secondary amine.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the N-Boc deprotection of piperidines.
Q5: My N-Boc deprotection is incomplete, even after the standard reaction time. What should I do?
A5: Incomplete deprotection can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Acid: The stoichiometry or concentration of the acid may be inadequate to drive the reaction to completion.[3]
-
Solution: Increase the concentration of the acid or the number of equivalents used. For instance, if a 25% TFA in DCM solution is proving sluggish, consider increasing it to 50%.[3]
-
-
Short Reaction Time: The reaction may simply need more time to reach completion.[3]
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS until the starting material is fully consumed.[6]
-
-
Low Temperature: Most N-Boc deprotections are conducted at room temperature. However, if the reaction is slow, gentle heating may be necessary.[3]
-
Solution: Cautiously warm the reaction to around 40°C. Be aware that elevated temperatures can also promote side reactions.[3]
-
-
Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acid, slowing down the deprotection rate.[3][6]
-
Solution: For sterically hindered substrates, employing stronger acidic conditions (e.g., 4M HCl in dioxane), extending the reaction time, and gentle warming may be required to achieve complete deprotection.[6]
-
Q6: I'm observing a significant amount of a side product with a mass corresponding to my product + 56 amu. What is this, and how can I prevent it?
A6: This is a classic sign of t-butylation, where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[3][4] The piperidine nitrogen itself or other electron-rich moieties can be susceptible to this side reaction.
-
Cause: The electrophilic tert-butyl cation reacts with nucleophiles in the reaction mixture.[4]
-
Solution: Employ Scavengers. The most effective way to prevent t-butylation is to introduce a scavenger into the reaction. Common and effective scavengers include:
-
Triisopropylsilane (TIS): Often used in a cocktail with water. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
-
Thioanisole: Another effective scavenger, particularly for protecting tryptophan residues in peptide synthesis.
-
Anisole: Can also be used to trap the tert-butyl cation.
-
Q7: After deprotection with TFA, I'm struggling to remove the residual acid, and my final product is an oil instead of a solid salt. How can I improve my work-up?
A7: Residual TFA can be persistent and can prevent the crystallization of the desired amine salt.
-
Solution: Co-evaporation. After removing the bulk of the DCM and excess TFA under reduced pressure, add a solvent like toluene and re-evaporate.[3] Repeating this process several times can help to azeotropically remove the remaining TFA.
-
Solution: Precipitation. If the TFA salt is soluble in the reaction solvent, you can attempt to precipitate it by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.[2]
Q8: My substrate contains other acid-sensitive functional groups (e.g., esters, acetals). How can I selectively deprotect the N-Boc group?
A8: This is a common challenge in multi-step synthesis. The key is to use milder acidic conditions or alternative deprotection methods.
-
Milder Acidic Conditions:
-
Alternative Deprotection Methods:
-
Thermal Deprotection: In some cases, heating the N-Boc protected piperidine in a suitable solvent can effect deprotection without the need for acid, which can be advantageous for acid-sensitive molecules.[7]
-
TMSI: Trimethylsilyl iodide (TMSI) in DCM can be a pH-neutral method for Boc deprotection.[5]
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for N-Boc deprotection.[8][9]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common N-Boc deprotection procedures.
Protocol 1: Standard Deprotection with TFA in DCM
This is a robust and widely used method for N-Boc deprotection.
-
Preparation: Dissolve the N-Boc piperidine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is susceptible to t-butylation, add an appropriate scavenger (e.g., 2.5% TIS and 2.5% water).[3]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene.[3] The product is typically isolated as the TFA salt.
Protocol 2: Deprotection with HCl in Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the piperidine.
-
Preparation: Dissolve the N-Boc piperidine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[3]
Protocol 3: Conversion of the Amine Salt to the Free Base
To obtain the neutral (free base) piperidine after deprotection, a basic work-up is required.
-
Deprotection: Follow either Protocol 1 or 2 to remove the Boc group.
-
Dissolution: After removing the reaction solvent, dissolve the resulting crude salt in water.
-
Basification: Cool the aqueous solution in an ice bath and carefully add a base (e.g., solid KOH, aqueous NaOH, or NaHCO₃) until the pH is basic (pH > 11).[10]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[10]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free piperidine.[10]
Data Summary
The following table summarizes typical reaction conditions for the N-Boc deprotection of piperidines.
| Reagent System | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| TFA/DCM | 20-50% (v/v) | Room Temperature | 30 min - 3 h | Highly efficient; may require scavengers for sensitive substrates.[2] |
| HCl/Dioxane | 4 M | Room Temperature | 1 - 4 h | Good alternative to TFA; product is the HCl salt.[2] |
| HCl/Methanol | 2 N | 60 °C | 2 h | Can be effective for more resistant substrates.[11] |
| Thermal | N/A | 150-240 °C | 30 min - 1 h | Useful for acid-sensitive substrates; solvent choice is critical.[7] |
Visualizations
N-Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of N-Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete N-Boc deprotection.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. jgtps.com [jgtps.com]
- 11. bio-protocol.org [bio-protocol.org]
Technical Support Center: Managing Moisture Sensitivity in Ethyl Acetate Reactions
Welcome to the Technical Support Center for managing moisture-sensitive reactions involving ethyl acetate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges related to the presence of water in their experimental setups. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your reactions.
Introduction: The Double-Edged Sword of Ethyl Acetate
Ethyl acetate is a widely used solvent in organic synthesis, chromatography, and extractions due to its moderate polarity, favorable boiling point (77.1°C), and relatively low toxicity.[1][2] However, its utility is often challenged by its susceptibility to hydrolysis, especially under acidic or basic conditions.[1][2] The presence of even trace amounts of water can lead to the formation of acetic acid and ethanol, which can have significant consequences for reaction outcomes, including reduced yields and the formation of unwanted byproducts.[1][2] This guide will equip you with the knowledge and techniques to effectively manage moisture in your ethyl acetate reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low when using ethyl acetate as a solvent?
A1: Low yields in reactions involving ethyl acetate can often be attributed to the presence of moisture. Ethyl acetate is prone to hydrolysis, a reaction where it breaks down into acetic acid and ethanol in the presence of water.[1][2] This process can be accelerated by acid or base catalysts.[2][3] The newly formed acetic acid and ethanol can then participate in side reactions or alter the optimal reaction conditions, ultimately leading to a lower yield of your desired product. It is crucial to use anhydrous (dry) ethyl acetate and to rigorously exclude atmospheric moisture from your reaction setup.
Q2: I've noticed an acidic impurity in my final product. Could this be related to the ethyl acetate I used?
A2: Yes, it is highly probable. The acidic impurity is likely acetic acid, a byproduct of ethyl acetate hydrolysis.[1] This is a strong indicator that there was water in your reaction system. To confirm this, you can analyze a sample of the ethyl acetate you used via Karl Fischer titration to determine its water content.
Q3: Can I use regular, off-the-shelf ethyl acetate for a moisture-sensitive reaction?
A3: It is strongly discouraged. Standard grades of ethyl acetate can contain significant amounts of water.[4] For moisture-sensitive applications, it is imperative to use a high-purity, anhydrous grade of ethyl acetate or to dry the solvent yourself prior to use.
Q4: What are the most common reactions where the moisture sensitivity of ethyl acetate is a critical concern?
A4: The moisture sensitivity of ethyl acetate is particularly critical in reactions involving organometallics (like Grignard reagents), strong bases, and acid-catalyzed processes where water can interfere with the catalyst or reagents.[5][6][7] For example, in a Grignard reaction, any water present will react with the Grignard reagent, quenching it and reducing the yield of the desired product.[7]
Part 2: Troubleshooting Guides
Guide 1: Diagnosing and Preventing Hydrolysis of Ethyl Acetate
Issue: You suspect that hydrolysis of ethyl acetate is compromising your reaction.
Causality: The ester functional group in ethyl acetate is susceptible to nucleophilic attack by water. This reaction, depicted below, is reversible but can be driven forward by the removal of products or the presence of a catalyst.[1][8]
Mechanism of Hydrolysis:
-
Acid-Catalyzed: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol.[9]
Troubleshooting Steps:
-
Quantify Water Content: Before starting your reaction, determine the water content of your ethyl acetate using Karl Fischer titration. This will give you a baseline and indicate if your solvent is sufficiently dry.
-
Ensure Proper Drying of Ethyl Acetate: If the water content is too high, you must dry the solvent. The most effective method for drying ethyl acetate is the use of molecular sieves.[4][10]
-
Implement Inert Atmosphere Techniques: For highly sensitive reactions, it is crucial to work under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[11][12][13]
Guide 2: Protocol for Drying Ethyl Acetate with Molecular Sieves
Objective: To reduce the water content of ethyl acetate to parts-per-million (ppm) levels.
Background: Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water while excluding larger solvent molecules.[10] For ethyl acetate, 4Å molecular sieves are commonly used.[4]
Experimental Protocol:
-
Activation of Molecular Sieves:
-
Drying Procedure:
-
Add the activated molecular sieves to the flask containing ethyl acetate (approximately 5-10% w/v).
-
Seal the flask and allow it to stand for at least 24 hours. For optimal drying, gentle agitation can be beneficial.
-
The dried ethyl acetate can then be carefully decanted or cannulated to the reaction flask.
-
Data Presentation: Efficacy of Different Drying Agents
| Drying Agent | Typical Final Water Content (ppm) | Comments |
| Activated 3Å Molecular Sieves | <10 | Highly efficient for a range of solvents.[14][15] |
| Activated 4Å Molecular Sieves | <10 | Ideal for drying ethyl acetate.[4][10] |
| Anhydrous Sodium Sulfate | >30 | Lower capacity and efficiency compared to molecular sieves.[16] |
| Anhydrous Magnesium Sulfate | ~20-30 | Faster than sodium sulfate but can be slightly acidic.[16][17] |
| Calcium Hydride | <10 | Highly reactive; not recommended for esters due to potential side reactions. |
Visualization: Workflow for Drying Ethyl Acetate
Caption: Workflow for activating molecular sieves and drying ethyl acetate.
Guide 3: Setting Up a Moisture-Sensitive Reaction Under Inert Atmosphere
Objective: To perform a reaction using anhydrous ethyl acetate while rigorously excluding atmospheric moisture.
Background: An inert atmosphere setup, typically using a Schlenk line or a glovebox, is essential for handling moisture-sensitive reagents and solvents.[12][18] This setup allows for the manipulation of materials in an environment of dry nitrogen or argon.[12][13]
Experimental Protocol:
-
Glassware Preparation:
-
Assembling the Apparatus:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) while it is still hot and immediately place it under a positive pressure of inert gas.
-
-
Purging the System:
-
Transfer of Anhydrous Ethyl Acetate:
-
Use a dry, gas-tight syringe or a cannula to transfer the required volume of anhydrous ethyl acetate from its storage vessel to the reaction flask.[13]
-
-
Addition of Reagents:
-
Add moisture-sensitive reagents as solids via a solids addition tube under a positive flow of inert gas, or as solutions using a dry syringe.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to a bubbler.[11]
-
Visualization: Inert Atmosphere Reaction Setup
Caption: Schematic of an inert atmosphere reaction setup using a Schlenk line.
References
- 1. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 2. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl_acetate [chemeurope.com]
- 4. cnmstable.com [cnmstable.com]
- 5. sarthaks.com [sarthaks.com]
- 6. gauthmath.com [gauthmath.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. proprep.com [proprep.com]
- 9. cdn.prexams.com [cdn.prexams.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of (R)-3-Piperidine Ethyl Acetate Hydrochloride
Welcome to the technical support center for the synthesis of (R)-3-piperidine ethyl acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.
I. Synthesis Pathway Overview
The industrial synthesis of (R)-3-piperidine ethyl acetate hydrochloride typically commences with 3-pyridineacetic acid hydrochloride. The process involves several key stages: esterification, reduction of the pyridine ring, chiral resolution of the resulting racemic mixture, and finally, conversion to the hydrochloride salt. Each step presents unique challenges, particularly when transitioning from laboratory scale to pilot or production scale.
Validation & Comparative
A Comparative Guide to the Anticipated Biological Activities of (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, the piperidine scaffold is a cornerstone in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.[1] The stereochemistry of substituted piperidines is a critical determinant of their pharmacological activity, often leading to significant differences in potency, selectivity, and efficacy between enantiomers. This guide provides a comparative analysis of the predicted biological activities of (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate, leveraging data from closely related analogs to inform experimental design and hypothesis testing. While direct comparative studies on these specific enantiomers are not publicly available, this document synthesizes existing knowledge to offer a scientifically grounded framework for their evaluation.
The Critical Role of Stereochemistry in Piperidine Derivatives
The three-dimensional arrangement of substituents on the piperidine ring dictates how a molecule interacts with its biological target. For piperidine derivatives substituted at the 3-position, the orientation of the substituent can profoundly influence binding affinity and functional activity. Studies on closely related compounds, such as 2-(piperidin-3-yl)phthalimides, have indicated that stereochemistry may play a key role in their observed biological activities.[2] This stereoselectivity arises from the specific interactions—hydrogen bonds, hydrophobic interactions, and steric complementarity—between the small molecule and the chiral environment of the receptor's binding pocket.
Predicted Biological Targets and Differential Activities
Based on the known activities of structurally similar compounds, the enantiomers of Ethyl 2-(piperidin-3-yl)acetate are anticipated to exhibit differential effects on several key biological targets. The structurally related compound, (S)-Ethyl piperidine-3-carboxylate, is a known reactant in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Janus Kinase 2 (JAK2) inhibitors, and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3] This suggests that the primary targets for the title compounds are likely to be within these families.
Monoamine Transporters: Serotonin (SERT) and Norepinephrine (NET)
Piperidine-based structures are prevalent in compounds targeting monoamine transporters. Research on stereoisomers of a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivative demonstrated that different diastereomers exhibited varying potencies for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] For instance, one diastereomer displayed potent inhibition of both DAT and NET with moderate SERT activity, while another showed a threefold decrease in affinity for DAT and NET, highlighting the impact of the stereocenter on the piperidine ring.[4]
It is therefore hypothesized that both (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate will interact with SERT and NET, but with differing affinities. One enantiomer may exhibit higher potency and/or selectivity for one transporter over the other.
Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 inhibitors are a class of oral anti-hyperglycemic agents. Many DPP-4 inhibitors feature a piperidine ring that interacts with the S1 and S2 pockets of the enzyme's active site. The stereochemistry of the piperidine substituent is crucial for optimal binding. For example, in the synthesis of certain DPP-4 inhibitors, the (R)-enantiomer of 3-aminopiperidine is specifically used to ensure proper orientation within the active site.[6] This precedent suggests that one enantiomer of this compound may exhibit significantly greater inhibitory activity against DPP-4 than the other.
Janus Kinase 2 (JAK2)
JAK2 is a non-receptor tyrosine kinase involved in cytokine signaling pathways. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms and inflammatory diseases. While the direct interaction of simple piperidine acetates with JAK2 is less documented, the use of piperidine scaffolds in the development of JAK inhibitors is established. The specific stereochemical configuration of these scaffolds is often critical for achieving high potency and selectivity.
Comparative Biological Activity Profile (Hypothetical)
The following table summarizes the predicted differential activity of the (R)- and (S)-enantiomers of this compound based on the analysis of related compounds. These predictions should be validated through direct experimental testing.
| Target | Predicted Activity of (R)-Enantiomer | Predicted Activity of (S)-Enantiomer | Rationale |
| Serotonin Transporter (SERT) | Moderate to High Affinity | Lower to Moderate Affinity | Stereoisomers of related piperidine derivatives show significant differences in affinity for monoamine transporters.[4] |
| Norepinephrine Transporter (NET) | Moderate to High Affinity | Lower to Moderate Affinity | Similar to SERT, stereochemistry is expected to influence binding to NET.[4] |
| Dipeptidyl Peptidase-4 (DPP-4) | Potent Inhibition | Weak or No Inhibition | The synthesis of potent DPP-4 inhibitors often utilizes a specific piperidine enantiomer to ensure optimal fit in the active site.[6] |
| Janus Kinase 2 (JAK2) | Possible Inhibition | Possible Inhibition | While a potential target, the degree of stereospecificity is less certain without more closely related examples. |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate, the following experimental protocols are recommended.
Serotonin and Norepinephrine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the reuptake of radiolabeled or fluorescently tagged serotonin or norepinephrine into cells expressing the respective transporters.
Workflow Diagram:
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SERT or NET, or a cell line endogenously expressing the transporters like JAR cells.[1]
-
Plating: Seed the cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate in assay buffer.
-
Assay Procedure:
-
Wash the cell monolayer with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control for 10-15 minutes at 37°C.[7]
-
Initiate the uptake by adding a fixed concentration of [³H]-serotonin or [³H]-norepinephrine (or a fluorescent substrate).[1][7]
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.[1]
-
Alternatively, for fluorescent assays, a masking dye can be added to quench extracellular fluorescence before reading the intracellular signal.[8][9]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This is a fluorometric assay that measures the inhibition of DPP-4 enzymatic activity.
Signaling Pathway Diagram:
Caption: DPP-4 Fluorometric Assay Principle.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a DPP-4 assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[10]
-
Dilute human recombinant DPP-4 enzyme in the assay buffer.[10]
-
Prepare the substrate solution, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), in the assay buffer.[10][11]
-
Prepare serial dilutions of the (R)- and (S)-enantiomers and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.[11]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the diluted DPP-4 enzyme.
-
Add the test compounds at various concentrations or the positive control.
-
Pre-incubate the enzyme and inhibitors for 10 minutes at 37°C.[11]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compounds relative to the uninhibited control.
-
Determine the IC₅₀ values from the dose-response curves.
-
JAK2 Kinase Assay
This assay measures the ability of the compounds to inhibit the phosphorylation of a peptide substrate by JAK2 kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format.
Experimental Workflow Diagram:
Caption: TR-FRET based JAK2 Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds.
-
Add the JAK2 enzyme to all wells except the negative controls.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate for 60-90 minutes at room temperature.[12]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) that binds to the biotinylated peptide.[12]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Measurement and Analysis:
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percent inhibition and calculate the IC₅₀ values for each enantiomer.
-
Conclusion
While direct comparative data for (R)- and (S)-Ethyl 2-(piperidin-3-yl)acetate is not yet available in the public domain, a review of structurally related compounds strongly suggests that these enantiomers will exhibit distinct biological activity profiles. The most probable targets for these compounds are monoamine transporters (SERT and NET) and DPP-4, with a high likelihood of stereospecific interactions. The provided experimental protocols offer a robust framework for researchers to directly test these hypotheses and elucidate the specific pharmacological properties of each enantiomer. Such studies are essential for advancing our understanding of the structure-activity relationships of piperidine derivatives and for the potential development of novel, stereochemically pure therapeutic agents.
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Strategic Guide to the In Vitro Efficacy Profiling of Novel Ethyl 2-(piperidin-3-yl)acetate Analogues
This guide provides a comprehensive framework for the in vitro efficacy comparison of novel chemical entities derived from the Ethyl 2-(piperidin-3-yl)acetate scaffold. As a privileged structure in medicinal chemistry, the piperidine ring is a cornerstone in the design of centrally active agents. This document outlines a strategic, multi-target screening approach, provides detailed, validated protocols, and presents a model for comparative data analysis to guide lead optimization efforts for researchers in drug discovery.
Introduction: The Rationale for a Multi-Target Approach
The this compound core is structurally related to several successful central nervous system (CNS) therapeutics, including methylphenidate, a norepinephrine-dopamine reuptake inhibitor.[1] The inherent conformational flexibility of the piperidine ring and the potential for diverse substitutions allow for the fine-tuning of interactions with various biological targets. Consequently, a new series of analogues (designated here as EP-001 to EP-004 ) warrants a broad initial profiling to uncover their primary mechanism(s) of action and potential off-target effects.
Based on structural homology to known ligands and the prevalence of the piperidine moiety in neuropharmacology, we have selected three primary targets for initial screening, each representing a distinct and critical pathway in neurotransmission:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic system responsible for the breakdown of acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.[2][3]
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] MAO inhibitors are used to treat depression and Parkinson's disease.[5]
-
Dopamine Transporter (DAT): This membrane protein regulates dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft.[6] It is a primary target for psychostimulants and certain antidepressants.[7]
This guide will walk through the process of evaluating the parent compound and its analogues against these targets, providing the scientific "why" behind the "how" of each experimental step.
Comparative Efficacy Overview (Illustrative Data)
To effectively compare the analogues, all experimental data should be collated into a clear summary table. The following table presents illustrative data, demonstrating how to structure results for potency (IC₅₀) and selectivity analysis. Potency is a measure of the concentration of a drug required to produce a 50% response (in this case, inhibition).
| Compound ID | Structure | AChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | DAT Ki (nM) | Selectivity Profile |
| Parent | This compound | 1,250 | >10,000 | 8,500 | 450 | Weak, mixed activity |
| EP-001 | N-Benzyl analogue | 850 | 9,200 | 7,600 | 85 | Potent and selective for DAT |
| EP-002 | 4-Hydroxy analogue | 1,100 | >10,000 | >10,000 | 520 | Retains weak activity |
| EP-003 | Ethyl ester to Amide | 25,000 | 150 | 2,300 | >10,000 | Potent and selective for MAO-A |
| EP-004 | 3-Phenyl analogue | 45 | 1,500 | 980 | 320 | Potent and selective for AChE |
Note: Data are hypothetical for illustrative purposes. IC₅₀/Ki values represent the concentration required for 50% inhibition of the target's activity or binding.
In Vitro Experimental Workflows
A logical and efficient workflow is paramount for generating reliable and comparable data. The process begins with broad primary screening to identify initial "hits" and proceeds to more detailed secondary assays, such as determining inhibition constants (Ki) and mechanism of action, for the most promising candidates.
Caption: High-throughput screening workflow for analogue profiling.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness and reproducibility of its experimental methods. The following protocols are based on established, validated assays.
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine.[2] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8]
Causality Behind Choices:
-
Acetylthiocholine: Used as a substrate proxy for acetylcholine because its hydrolysis product, thiocholine, contains a free thiol group necessary for the colorimetric reaction with DTNB.
-
DTNB: Serves as the chromogenic reagent, allowing for the enzymatic activity to be tracked via a simple absorbance measurement.[9]
-
96-well plate format: Enables high-throughput screening of multiple compounds and concentrations simultaneously.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of human recombinant AChE in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Substrate Solution: 10 mM acetylthiocholine iodide in deionized water.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of test compound dilutions (in Assay Buffer with 2% DMSO) or control (Assay Buffer with 2% DMSO) to appropriate wells.
-
Add 25 µL of the AChE working solution to all wells except for the "substrate blank" wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the Substrate Solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay (Fluorometric)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[10][11] A probe, such as Amplex Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin.
Causality Behind Choices:
-
Recombinant hMAO-A/hMAO-B: Using specific human isoforms ensures that the data is directly relevant to human pharmacology.[4]
-
Fluorometric Detection: Offers higher sensitivity compared to colorimetric methods, allowing for the use of lower enzyme concentrations and conserving reagents.[5]
-
Specific Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B): These are used as positive controls to validate the assay's ability to selectively detect inhibition of each isoform.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
MAO-A/MAO-B Enzyme: Prepare working solutions of recombinant human MAO-A or MAO-B in Assay Buffer.
-
Substrate: 1 mM p-tyramine in deionized water (a non-specific substrate for both isoforms).
-
Detection Reagent: Prepare a working solution containing 100 µM Amplex Red and 1 U/mL HRP in Assay Buffer. Protect from light.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of test compound dilutions or controls to appropriate wells.
-
Add 25 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Add 25 µL of the Substrate solution.
-
Immediately add 25 µL of the Detection Reagent to initiate the reaction.
-
-
Data Acquisition:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure fluorescence using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate percent inhibition and determine IC₅₀ values as described for the AChE assay.
-
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter, typically expressed in cell membranes.[6] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.
Causality Behind Choices:
-
[³H]WIN 35,428: A well-characterized, high-affinity radioligand for DAT, ensuring a robust and specific signal.[12]
-
Cell Membranes (e.g., from hDAT-expressing HEK293 cells): Provides a concentrated source of the target protein in a native-like lipid environment.
-
Filtration over GF/C filters: A rapid and effective method to separate the membrane-bound radioligand from the unbound radioligand in the solution.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Membrane Preparation: Prepare membranes from cells stably expressing human DAT. Protein concentration should be determined via a BCA or Bradford assay.[6]
-
Radioligand: [³H]WIN 35,428 diluted in Binding Buffer to a final concentration of ~2 nM.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known DAT inhibitor like GBR 12909.[12]
-
-
Assay Procedure (in polypropylene tubes or deep-well plates):
-
To each tube, add:
-
25 µL of test compound dilutions or control.
-
25 µL of Binding Buffer (for total binding) or the non-specific binding control.
-
50 µL of [³H]WIN 35,428 solution.
-
100 µL of the diluted cell membrane preparation (~20-40 µg protein).
-
-
Incubate for 2 hours at 4°C with gentle agitation to reach equilibrium.
-
-
Data Acquisition:
-
Rapidly terminate the binding reaction by filtration through a GF/C filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Target Environment: The Dopaminergic Synapse
Understanding the biological context of the target is crucial for interpreting efficacy data. The following diagram illustrates the role of the Dopamine Transporter (DAT) at the synapse.
Caption: Role of DAT in regulating synaptic dopamine levels.
Conclusion and Future Directions
This guide presents a systematic and robust methodology for the comparative in vitro efficacy profiling of novel this compound analogues. By employing a multi-target screening approach against AChE, MAO-A/B, and DAT, researchers can efficiently identify lead compounds with desired potency and selectivity. The illustrative data highlights how subtle structural modifications can dramatically shift the pharmacological profile from a weak, mixed-activity parent compound to highly potent and selective agents like EP-001 (DAT-selective), EP-003 (MAO-A-selective), and EP-004 (AChE-selective).
The next logical steps for promising candidates would involve secondary assays to determine the mechanism of inhibition (e.g., competitive vs. non-competitive), functional assays to confirm cellular activity, and broader selectivity profiling against a wider panel of receptors and enzymes to ensure a clean safety profile before advancing to in vivo studies.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. attogene.com [attogene.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 12. resources.revvity.com [resources.revvity.com]
A Senior Application Scientist's Perspective on Ensuring Methodological Integrity
An In-Depth Guide to the Validation of Analytical Methods for Piperidine-Containing Compounds
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast number of pharmaceuticals and natural alkaloids.[1] Its prevalence in drugs targeting everything from psychosis to pain makes the development of robust, reliable, and validated analytical methods a non-negotiable aspect of drug discovery, development, and quality control.[1][2]
This guide provides an in-depth comparison of analytical strategies and a detailed framework for their validation, grounded in international regulatory standards. As scientists, our goal is not merely to generate data, but to ensure its unimpeachable integrity. The principles discussed herein are designed to build a self-validating analytical system, where every experimental choice is deliberate and every result is defensible.
Strategic Selection of the Primary Analytical Technique
The physicochemical properties of piperidine-containing compounds dictate the most suitable analytical approach. The primary decision often lies between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is often the default choice for non-volatile or thermally labile compounds.[3]
-
Causality: Piperidine derivatives are often basic and polar, which can lead to challenging chromatographic behavior, such as peak tailing on traditional silica-based columns. This is due to strong interactions between the basic amine and acidic residual silanol groups on the stationary phase.[4] Therefore, column selection is critical. Modern columns designed for basic compounds, such as those with polar end-capping or hybrid particle technology, are often superior to standard C18 columns.[4][5]
-
Detection: Many piperidine compounds lack a native UV chromophore.[6] In such cases, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride is a common and effective strategy to enable UV detection.[1][7] Alternatively, detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be employed.
-
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[3]
-
Causality: The inherent polarity and hydrogen-bonding capacity of the piperidine nitrogen can cause poor peak shape and adsorption in the GC system.[8] To overcome this, derivatization is almost always necessary. Silylation, which replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, is the most prevalent method to increase volatility and reduce polarity.[8][9]
-
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, making it a standard choice. For higher specificity and structural information, Mass Spectrometry (MS) is the preferred detector.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hybrid technique offers the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[10]
-
Causality: For quantifying low-level impurities, metabolites in biological matrices, or compounds lacking a UV chromophore, LC-MS/MS is the gold standard.[11][12] It eliminates the need for chemical derivatization for detection purposes. The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification by monitoring a characteristic precursor-to-product ion transition, minimizing interference from the sample matrix.[10]
-
Comparative Overview of Analytical Techniques
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3] | Combines HPLC separation with highly specific mass-based detection.[10] |
| Typical Analytes | Volatile and thermally stable compounds (often requiring derivatization for piperidines).[3][8] | Non-volatile or thermally labile compounds.[3] | Wide range of compounds, especially at low concentrations or in complex matrices.[11] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] | Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS).[3] | Triple Quadrupole Mass Spectrometer (QqQ).[10] |
| Key Advantage | High resolution for volatile compounds. | Versatility and wide applicability in pharmaceuticals.[1] | Exceptional sensitivity and selectivity.[10][11] |
| Key Limitation | Limited to thermally stable compounds; often requires derivatization.[8] | Can suffer from peak tailing for basic compounds; may require derivatization for detection.[4][6] | Higher instrument cost and complexity. |
The Core Framework: Validation According to ICH Q2(R2) Guidelines
The validation of an analytical procedure is the documented process that demonstrates its fitness for the intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[15][16]
dot digraph "Analytical_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Workflow for Analytical Method Validation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Phase 1: Development & Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label = "Phase 2: Experimental Execution"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label = "Phase 3: Documentation & Lifecycle"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
Proto -> Spec [lhead="cluster_1", minlen=2]; Spec -> Lin [style=invis]; Lin -> Acc [style=invis]; Acc -> Prec [style=invis]; Prec -> Limit [style=invis]; Limit -> Robust [style=invis];
Robust -> Report [ltail="cluster_1", lhead="cluster_2", minlen=2]; } General Workflow for Analytical Method Validation
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] For piperidine-containing compounds, this is paramount.
-
Expert Insight: A stability-indicating method is one where the analyte's peak can be resolved from all potential degradation products.[18] This is not just a suggestion; it is a necessity for stability studies. Forced degradation studies are the ultimate test of specificity.[19][20]
-
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve the piperidine-containing drug substance in a suitable solvent to create a concentrated stock solution.
-
Apply Stress Conditions: Expose the drug substance to a range of stress conditions as outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[21]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed method.
-
Acceptance Criteria: The method is specific if the analyte peak is pure and well-resolved from any degradant peaks, as determined by a photodiode array (PDA) detector's peak purity analysis or by mass spectrometry.
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]
-
Protocol: Linearity Assessment
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution. For an assay method, this range typically spans 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the known concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]
-
Protocol: Accuracy by Recovery
-
Prepare Spiked Samples: Spike a placebo (a mixture of all formulation excipients without the active piperidine compound) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[17]
-
Protocol: Repeatability (Intra-assay Precision)
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Protocol: Intermediate Precision
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[17]
-
Calculate the cumulative %RSD for all 12 samples (6 from repeatability + 6 from intermediate precision).
-
Acceptance Criteria: Cumulative %RSD should be ≤ 2.0%.
-
dot digraph "Validation_Parameter_Interrelation" { graph [splines=true, overlap=false, label="Interrelation of Core Validation Parameters", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Range [label="Range"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy"]; Precision [label="Precision"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [label="Quantitation Limit"]; LOD [label="Detection Limit"];
node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness"];
// Relationships Specificity -> {Accuracy Precision} [label="Prerequisite for"]; Linearity -> Range [dir=both]; Linearity -> {Accuracy Precision LOQ} [label="Defines basis for"]; Range -> {Accuracy Precision} [label="Defines limits for"]; Precision -> Accuracy [label="Impacts"]; Precision -> {LOD LOQ} [label="Determines"]; Robustness -> {Accuracy Precision} [label="Tests resilience of", style=dashed]; } Interrelation of Core Validation Parameters
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
These are critical for impurity analysis. They are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[22]
Robustness
Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[22] This provides an indication of its reliability during normal usage.
-
Expert Insight: This is a simulation of real-world variability. It's not about finding failure points, but about proving the method's resilience.
-
Protocol: Robustness Study
-
Introduce small, deliberate changes to critical method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
Analyze a system suitability standard under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions.
-
Comparative Case Study: HPLC Column Selection for a Piperidine API
To illustrate the importance of methodological choices, we present a comparative study between two reversed-phase HPLC columns for the analysis of "Piperidinol HCl," a hypothetical basic drug.
-
Column A: Standard L1 C18, 5 µm, 4.6 x 150 mm (A traditional, workhorse column).
-
Column B: Luna™ Omega Polar C18, 5 µm, 4.6 x 150 mm (A modern column with a polar-modified surface designed to improve peak shape for basic compounds).[4]
Mobile Phase: Acetonitrile:25mM Potassium Phosphate Buffer pH 6.8 (40:60 v/v) Flow Rate: 1.0 mL/min Detection: UV at 225 nm
Performance Data Comparison
| Parameter | Column A (Standard C18) | Column B (Polar Modified C18) | Rationale for Improvement |
| Retention Time (min) | 4.52 | 4.89 | The polar modification provides an alternative interaction mechanism, slightly increasing retention. |
| Tailing Factor (Asymmetry) | 1.85 | 1.15 | Critical Improvement: The polar surface shields the basic piperidine from interacting with acidic silanols, resulting in a highly symmetrical peak. |
| Theoretical Plates (N) | 3,500 | 8,200 | Improved peak shape directly translates to higher column efficiency and better resolving power. |
| Resolution (from nearest impurity) | 1.6 | 2.8 | Higher efficiency and better peak shape significantly improve the separation from closely eluting species. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. weber.hu [weber.hu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijper.org [ijper.org]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(piperidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(piperidin-3-yl)acetate is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents. The stereochemistry at the C3 position of the piperidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a topic of significant interest. This guide provides a comparative analysis of established and emerging synthetic strategies for obtaining this compound, with a focus on scalability, stereochemical control, and overall efficiency. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Classical Catalytic Hydrogenation followed by Chiral Resolution: A traditional and robust approach that yields the racemic product, which is then separated into its constituent enantiomers.
-
Direct Asymmetric Hydrogenation: A more modern and atom-economical approach that directly generates the desired enantiomer using chiral catalysts.
-
Multi-step Synthesis from Chiral Precursors: Building the piperidine ring from an existing chiral starting material.
This guide will focus on the first two strategies, as they typically commence from readily available pyridine-based starting materials.
Route 1: The "Classic" Approach - Catalytic Hydrogenation and Kinetic Resolution
This well-established route involves the synthesis of the racemic piperidine derivative followed by separation of the enantiomers. It is a reliable and scalable method, often favored in industrial settings for its predictability.
Step 1: Synthesis of the Precursor, Ethyl 2-(pyridin-3-yl)acetate
The common precursor for the hydrogenation step is ethyl 2-(pyridin-3-yl)acetate. A common industrial synthesis of the parent acid, 3-pyridineacetic acid, starts from 3-acetylpyridine via the Willgerodt-Kindler reaction, followed by hydrolysis.[1][2]
A laboratory-scale synthesis can be achieved through the esterification of 3-pyridineacetic acid.
DOT Diagram: Synthesis of Ethyl 2-(pyridin-3-yl)acetate
Caption: Fischer esterification of 3-pyridineacetic acid.
Step 2: Catalytic Hydrogenation of Ethyl 2-(pyridin-3-yl)acetate
The aromatic pyridine ring is reduced to a piperidine ring via catalytic hydrogenation. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a commonly employed catalyst for this transformation, typically performed in an acidic solvent like glacial acetic acid under hydrogen pressure.[3][4][5][6]
DOT Diagram: Catalytic Hydrogenation
Caption: Heterogeneous catalytic hydrogenation of the pyridine ring.
Step 3: Kinetic Resolution of Racemic this compound
The final step in this classical approach is the separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid or di-benzoyl-L-tartaric acid.[7] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
DOT Diagram: Kinetic Resolution
Caption: Separation of enantiomers via diastereomeric salt formation.
Route 2: Modern Asymmetric Synthesis - Iridium-Catalyzed Asymmetric Hydrogenation
Recent advances in catalysis have enabled the direct asymmetric hydrogenation of pyridinium salts, offering a more efficient and atom-economical route to chiral piperidines. Iridium-based catalysts with chiral phosphine ligands have shown exceptional performance in this regard.[8][9][10][11][12]
Step 1: Formation of the N-Benzyl Pyridinium Salt
To activate the pyridine ring towards hydrogenation and prevent catalyst poisoning, it is first converted to an N-benzyl pyridinium salt.
DOT Diagram: Pyridinium Salt Formation
Caption: Activation of the pyridine ring by N-benzylation.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
The N-benzyl pyridinium salt is then hydrogenated using a chiral Iridium catalyst, such as one derived from [{Ir(cod)Cl}2] and a chiral ligand like (R)-SynPhos. This step directly produces the N-benzyl protected chiral piperidine with high enantioselectivity.[8]
Step 3: Deprotection
The final step is the removal of the N-benzyl protecting group, typically by hydrogenolysis using a palladium catalyst, to yield the desired chiral this compound.
DOT Diagram: Asymmetric Hydrogenation and Deprotection
Caption: Iridium-catalyzed asymmetric hydrogenation and subsequent deprotection.
Quantitative Performance Comparison
| Parameter | Route 1: Catalytic Hydrogenation & Resolution | Route 2: Asymmetric Hydrogenation |
| Overall Yield | Moderate (typically 30-40% for the desired enantiomer) | High (can exceed 70%) |
| Stereoselectivity | N/A (produces racemate) | Excellent (up to 99% ee reported for similar substrates)[8] |
| Scalability | Well-established and scalable | Scalable, but catalyst cost may be a factor |
| Number of Steps | 3 (esterification, hydrogenation, resolution) | 3 (N-alkylation, hydrogenation, deprotection) |
| Key Reagents | PtO2, chiral resolving agent (e.g., mandelic acid) | Chiral Iridium catalyst, benzyl bromide, Pd/C |
| Green Chemistry | Use of heavy metals, potential for significant solvent waste in resolution | Use of precious metals, but potentially less solvent waste than resolution |
Experimental Protocols
Route 1: Catalytic Hydrogenation and Kinetic Resolution
Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)acetate
-
To a suspension of 3-pyridineacetic acid hydrochloride (1 equivalent) in absolute ethanol (10 volumes), slowly add a solution of potassium hydroxide (1 equivalent) in ethanol.
-
Stir the mixture until homogeneous, then filter to remove the potassium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to yield 3-pyridineacetic acid.[13]
-
To the crude 3-pyridineacetic acid, add absolute ethanol (15 volumes) and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-(pyridin-3-yl)acetate.
Step 2: Catalytic Hydrogenation
-
In a high-pressure reactor, dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in glacial acetic acid (10 volumes).
-
Add PtO2 (5 mol%) to the solution.
-
Pressurize the reactor with hydrogen gas (50-70 bar) and stir the mixture at room temperature for 6-10 hours.[3]
-
Upon reaction completion (monitored by TLC or GC-MS), carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.
Step 3: Kinetic Resolution
-
Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a solution of (S)-mandelic acid (0.5 equivalents) in the same solvent.
-
Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.
-
Collect the crystals by filtration. These will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
To obtain the free base, treat the separated diastereomeric salts with a base (e.g., NaOH) and extract the desired enantiomer of this compound with an organic solvent.[7]
Route 2: Iridium-Catalyzed Asymmetric Hydrogenation
Step 1: N-Benzylation
-
Dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add benzyl bromide (1.1 equivalents) and heat the mixture to reflux for 12-16 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated N-benzyl pyridinium bromide by filtration.
Step 2: Asymmetric Hydrogenation
-
In a nitrogen-filled glovebox, prepare the catalyst by stirring a mixture of [{Ir(cod)Cl}2] (0.0025 mmol) and a chiral ligand such as (R)-SynPhos (0.0055 mmol) in a suitable solvent (e.g., a 1:1 mixture of toluene and dichloromethane) for 20-30 minutes.[8]
-
Transfer this catalyst solution to a stainless-steel autoclave containing the N-benzyl pyridinium salt (0.25 mmol).
-
Pressurize the autoclave with hydrogen gas (600 psi) and stir the reaction at 28°C for 20-24 hours.[8]
-
After carefully releasing the hydrogen pressure, add a saturated solution of sodium carbonate and stir for 15-30 minutes.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude N-benzyl-(R)-ethyl 2-(piperidin-3-yl)acetate in a suitable solvent like methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 4-6 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain (R)-ethyl 2-(piperidin-3-yl)acetate.
Conclusion and Future Outlook
Both the classical and modern asymmetric routes offer viable pathways to this compound. The choice of synthesis will ultimately depend on the specific requirements of the researcher or organization.
-
The classical route of catalytic hydrogenation followed by resolution is a well-understood and scalable process, making it a reliable choice for large-scale production where the cost of the resolving agent and the lower overall yield to a single enantiomer are acceptable.
-
The asymmetric hydrogenation route represents a more elegant and efficient approach, particularly for accessing enantiomerically pure material directly. While the initial investment in chiral catalysts may be higher, the increased yield, reduced waste, and simplified purification can make it a more cost-effective and environmentally friendly option in the long run, especially as the cost of these catalysts decreases and their efficiencies continue to improve.
The field of asymmetric catalysis is continually evolving, with new ligands and catalytic systems being developed that promise even higher efficiencies and selectivities. Chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, also hold significant promise for the future production of chiral piperidines like this compound.[14] Researchers are encouraged to stay abreast of these developments to optimize their synthetic strategies for this important pharmaceutical building block.
References
- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 2. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Iridium‐Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. | Semantic Scholar [semanticscholar.org]
- 13. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
In vitro anti-tumor activity of synthetic piperidin-1-yl ethyl thiazolidin-4-ones
<Comparison Guide: In Vitro Anti-Tumor Activity of Synthetic Piperidin-1-yl Ethyl Thiazolidin-4-ones
A Senior Application Scientist's Review for Researchers, Scientists, and Drug Development Professionals
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including significant potential in oncology.[1][2] This guide provides a comparative analysis of a specific subclass: synthetic piperidin-1-yl ethyl thiazolidin-4-ones, focusing on their in vitro anti-tumor performance. We will delve into their mechanisms, compare their efficacy against various cancer cell lines, and provide the detailed experimental protocols necessary for reproducible evaluation.
The Rationale: Why Thiazolidin-4-ones in Oncology?
Thiazolidin-4-one derivatives are considered "privileged scaffolds" because their core structure can be readily modified at multiple positions (2, 3, and 5), allowing for the fine-tuning of pharmacological properties.[2][3] Their anti-cancer effects are multifaceted, often stemming from the inhibition of key enzymes and disruption of signaling pathways crucial for tumor growth and survival.[1][4] Documented mechanisms include:
-
Enzyme Inhibition: Thiazolidinones can target a range of enzymes involved in cancer progression, such as protein tyrosine kinases, histone deacetylases (HDACs), and tubulin polymerization.[1]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, a critical mechanism for eliminating cancerous cells.[4][5]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled proliferation.[5][6]
-
Modulation of Signaling Pathways: These compounds can interfere with critical pathways like PI3K/Akt, NF-κB, and MAPK, which are often dysregulated in cancer.[4]
The addition of the piperidin-1-yl ethyl moiety at the N3 position is a strategic modification aimed at enhancing bioavailability and cytotoxic potential, making this specific subclass a promising area of investigation.
Potential Mechanism of Action: Induction of Apoptosis
A common mechanism by which thiazolidin-4-one derivatives exert their anti-tumor effects is through the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Several studies have confirmed that these compounds can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to caspase activation and eventual cell death.[7]
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidinediones as anti-cancer agents. | Semantic Scholar [semanticscholar.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine-Based Enzyme Inhibitors
Introduction: The Privileged Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in modern drug discovery, found in the structure of numerous FDA-approved drugs.[3][4] Its prevalence is not coincidental; the piperidine moiety offers a unique combination of synthetic accessibility, conformational flexibility, and favorable physicochemical properties.[1][5] It can effectively modulate lipophilicity and metabolic stability, and its versatile structure allows it to bind to a wide array of biological targets, making it an ideal building block for novel enzyme inhibitors.[3][6][7]
This guide provides an in-depth, technical framework for conducting comparative molecular docking studies of piperidine-based inhibitors. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and self-validating experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of potent and selective enzyme inhibitors.
Pillar 1: The Rationale of Molecular Docking for Comparative Analysis
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or enzyme).[][9][10] In the context of drug discovery, it allows us to virtually screen libraries of compounds against a specific enzyme target to identify potential inhibitors.[]
For a comparative study, our goal is not just to dock a single compound but to systematically evaluate a series of related piperidine-based analogues. This allows us to:
-
Predict Binding Affinity: Using scoring functions, we can estimate the binding energy of each compound, providing a rank-ordered list of potential potency.
-
Elucidate Structure-Activity Relationships (SAR): By comparing the binding modes of structurally similar compounds, we can understand how specific functional groups on the piperidine scaffold contribute to or detract from binding.[11]
-
Guide Lead Optimization: The insights gained from docking can guide medicinal chemists in designing new analogues with improved potency and selectivity.
The entire workflow is a logical cascade, where each step builds upon the last to ensure the final results are both meaningful and reliable.
Caption: High-level workflow for a comparative molecular docking study.
Pillar 2: A Self-Validating Experimental Protocol
Trustworthiness in computational science is paramount. A docking protocol must be rigorously validated to ensure it can reliably predict the correct binding mode. The cornerstone of this validation is the re-docking of a known ligand.[12][13]
Case Study Enzymes
To illustrate the protocol, we will consider three well-established enzyme targets for which numerous piperidine-based inhibitors have been developed:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, targeted for the treatment of Alzheimer's disease.[14][15][16]
-
Dipeptidyl Peptidase-IV (DPP-IV): A serine protease involved in glucose metabolism, targeted for type 2 diabetes.[1][17][18]
-
Beta-secretase 1 (BACE1): An aspartyl protease involved in the production of amyloid-β peptides, a primary target in Alzheimer's research.[19][20][21]
Step-by-Step Methodology
Objective: To compare the binding modes and affinities of a series of novel piperidine derivatives against a chosen enzyme target (e.g., AChE).
Required Materials:
-
Molecular modeling software suite (e.g., AutoDock, Schrödinger, MOE).
-
High-performance computing resources.
-
Protein Data Bank (PDB) access for enzyme structures.
-
2D/3D chemical structure files for piperidine ligands.
Protocol:
Part A: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation:
-
Action: Download the crystal structure of the target enzyme from the PDB (e.g., PDB ID: 4EY7 for human AChE). Choose a high-resolution structure that includes a co-crystallized inhibitor similar to your compound series, if possible.
-
Causality: The co-crystallized inhibitor's position defines the precise location and conformation of the active site, which is critical for defining the docking search space.[22]
-
Action: Using your modeling software, prepare the protein. This typically involves:
-
Removing all non-essential water molecules. Some water molecules may be critical for bridging interactions and should be retained; this requires careful inspection of the crystal structure and literature.[13]
-
Adding polar hydrogen atoms.
-
Assigning partial atomic charges using a force field (e.g., CHARMm, AMBER).
-
-
Causality: Correct protonation states and charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding.
-
-
Ligand Preparation:
-
Action: Prepare 3D structures of your piperidine-based inhibitors. If starting from 2D structures, use a program to generate realistic 3D conformations.
-
Action: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).
-
Causality: Docking algorithms explore various conformations of the ligand. Starting from a low-energy, stable conformation increases the efficiency and accuracy of the search for the optimal binding pose.
-
Part B: Docking Protocol Validation (The Trustworthiness Checkpoint)
-
Define the Binding Site:
-
Action: Define the docking search space (often a "grid box") to encompass the active site of the enzyme. This is typically centered on the co-crystallized ligand.
-
Causality: Restricting the search to the active site prevents wasted computational time searching irrelevant surface pockets and improves the chances of finding the correct binding mode.
-
-
Re-dock the Co-crystallized Ligand:
-
Action: Extract the co-crystallized ligand from the prepared protein structure. Dock this same ligand back into the active site using your chosen docking algorithm and settings.
-
Causality: This is the single most important validation step. If the software cannot reproduce the experimentally determined binding pose of a known ligand, the results for unknown ligands cannot be trusted.[12][13]
-
-
Calculate Root Mean Square Deviation (RMSD):
-
Action: Superimpose the top-ranked docked pose of the co-crystallized ligand onto the original X-ray crystal structure pose. Calculate the RMSD between the heavy atoms.
-
Causality: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[13][23] This confirms that your docking parameters (grid size, search algorithm intensity, etc.) are appropriate for this biological system. If the RMSD is high, you must adjust the parameters and repeat the validation.
-
Part C: Comparative Docking and Analysis
-
Dock the Piperidine Series:
-
Action: Using the validated protocol, dock your series of prepared piperidine-based inhibitors into the enzyme's active site.
-
Causality: Applying the exact same validated protocol to all compounds ensures that the resulting scores and poses are directly comparable, forming the basis of a reliable structure-activity relationship study.
-
-
Analyze Results:
-
Action: For each compound, analyze the top-ranked docking poses.
-
Record the predicted binding energy (docking score).
-
Visualize the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking. Note the specific amino acid residues involved.
-
-
Causality: The docking score provides a quantitative estimate of binding affinity, while the interaction analysis provides a qualitative, mechanistic understanding of why a compound binds strongly or weakly.
-
Caption: Conceptual diagram of a piperidine inhibitor's interactions.
Pillar 3: Data Presentation and Interpretation
Objective comparison requires clear data presentation. All quantitative results should be summarized in a structured table, juxtaposing computational predictions with available experimental data. This direct comparison is the ultimate test of the model's predictive power.
Comparative Data Summary: Hypothetical AChE Inhibitors
| Compound ID | Piperidine Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |
| Control | Donepezil (Reference) | -11.5 | Trp84, Trp279, Phe330 | 0.023 |
| PIP-01 | 4-Benzyl | -9.8 | Trp84, Phe330 | 0.54 |
| PIP-02 | 4-(3-Hydroxybenzyl) | -10.6 | Trp84, Phe330, Ser200 | 0.12 |
| PIP-03 | 4-Phenyl | -8.5 | Trp84 | 2.30 |
| PIP-04 | N-Benzyl | -9.2 | Trp279, Phe330 | 1.15 |
Interpretation of Results:
-
Correlation: A good docking study will show a strong correlation where lower (more negative) docking scores correspond to lower experimental IC₅₀ values (higher potency). In our hypothetical table, PIP-02 has the best score among the novel compounds and the lowest IC₅₀.
-
SAR Insights: The comparison between PIP-01 and PIP-02 is illustrative. The addition of a hydroxyl group in PIP-02 allows for a new hydrogen bond with Ser200, which is reflected in a more favorable docking score and a ~4.5-fold increase in experimental potency. This is a classic example of a structure-activity relationship insight.
-
Identifying Key Interactions: The consistent interaction with aromatic residues like Trp84 and Phe330 across multiple potent inhibitors suggests that these are "hot spots" for binding.[24] Future designs should aim to optimize interactions with these residues.
Conclusion
Comparative molecular docking is an indispensable tool in the rational design of piperidine-based enzyme inhibitors. By adhering to a rigorous, self-validating protocol, researchers can generate reliable, predictive models of protein-ligand interactions. These models not only provide a mechanistic understanding of binding but also yield actionable insights that can significantly accelerate the drug discovery pipeline, reducing the time and cost associated with synthesizing and testing new chemical entities. The true power of this approach lies in the synergy between computational prediction and experimental validation, creating a feedback loop that drives the iterative optimization of lead compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. collaborate.umb.edu [collaborate.umb.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. researchgate.net [researchgate.net]
- 20. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antifungal resistance, coupled with the limited arsenal of effective drugs, presents a formidable challenge to global health and food security. In the quest for novel therapeutic agents, piperidine derivatives have emerged as a promising class of compounds with potent and diverse antifungal activities. This guide provides a comprehensive comparison of the antifungal performance of various novel piperidine derivatives, supported by experimental data and detailed methodologies, to empower researchers in the development of next-generation antifungals.
The Imperative for Novel Antifungals: The Piperidine Scaffold as a Beacon of Hope
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses and devastating plant diseases, are a growing concern. The emergence of multi-drug resistant strains, such as Candida auris, further underscores the urgent need for new antifungal agents with novel mechanisms of action.[1][2] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, has proven to be a versatile starting point for the design of potent antifungal compounds.[3] Its structural simplicity and amenability to chemical modification allow for the fine-tuning of activity against a broad spectrum of fungal pathogens.
This guide will delve into the antifungal prowess of several classes of novel piperidine derivatives, comparing their in vitro and in vivo efficacy against both clinically and agriculturally significant fungi. We will explore their mechanisms of action, structure-activity relationships, and provide detailed protocols for the key experiments that underpin these findings.
Comparative Antifungal Activity: A Data-Driven Analysis
The antifungal efficacy of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth, and their 50% effective concentration (EC50), the concentration that inhibits 50% of fungal activity. The following tables present a comparative analysis of the in vitro activity of various novel piperidine derivatives against a panel of fungal pathogens, benchmarked against standard antifungal agents.
Activity Against Clinically Relevant Yeasts
Candida species are among the most common causes of opportunistic fungal infections in humans. The data below highlights the potent activity of novel piperidine derivatives against various Candida species, including the notoriously resistant C. auris.
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Novel Piperidine Derivatives Against Candida Species
| Compound Class | Derivative Example | Candida albicans | Candida glabrata | Candida krusei | Candida auris | Reference(s) |
| 4-Aminopiperidines | 1-benzyl-N-dodecylpiperidin-4-amine (2b) | 1-4 | 1-4 | 1-4 | N/A | [4][5] |
| Piperidine-based 1,2,3-triazolylacetamides | pta1, pta2, pta3 | N/A | N/A | N/A | 0.24-0.97 | [1] |
| Mefloquine Analogs | Erythro enantiomers | 4 | N/A | N/A | N/A | [3] |
| Standard Antifungals | ||||||
| Fluconazole | - | 0.5 | 32 | ≥64 | Often Resistant | [5][6] |
| Amphotericin B | - | 0.25-1 | 0.25-1 | 0.25-1 | N/A | [7] |
N/A: Data not available in the cited sources.
Activity Against Clinically Relevant Molds
Invasive infections caused by molds like Aspergillus species are a significant cause of morbidity and mortality, particularly in immunocompromised patients.
Table 2: In Vitro Antifungal Activity (MIC, µg/mL) of Novel Piperidine Derivatives Against Aspergillus Species
| Compound Class | Derivative Example | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Reference(s) |
| 4-Aminopiperidines | 1-benzyl-N-dodecylpiperidin-4-amine (2b) | 1-4 | 1-4 | 1-4 | [4][5] |
| Standard Antifungals | |||||
| Voriconazole | - | 0.25-1 | ≤1 | ≤1 | [1][4][8] |
| Amphotericin B | - | 0.5-2 | 1-2 | 0.5-2 | [9] |
Activity Against Agriculturally Important Fungi
Fungal pathogens pose a significant threat to global crop production. The development of effective and environmentally friendly fungicides is crucial for food security.
Table 3: In Vitro Antifungal Activity (EC50, µg/mL) of Novel Piperidine Derivatives Against Phytopathogenic Fungi
| Compound Class | Derivative Example | Rhizoctonia solani | Verticillium dahliae | Phytophthora capsici | Sclerotinia sclerotiorum | Reference(s) | | --- | --- | --- | --- | --- | --- | | Piperidine-4-carbohydrazides | A13 | 0.83 | 1.12 | N/A | N/A |[8] | | Piperidine-containing thymol derivatives | 5m, 5t, 5v | N/A | N/A | 8.414 - 8.420 | 12.829 | | | Standard Fungicides | | | | | | | | Boscalid | - | 0.96 | N/A | N/A | 0.0177-0.4960 |[8][10][11] | | Chlorothalonil | - | 1.64 | 11.0 | N/A | N/A |[8] |
N/A: Data not available in the cited sources.
Unraveling the Mechanisms of Action
A key aspect of developing novel antifungals is understanding their mode of action. Many of the promising piperidine derivatives exert their antifungal effects by disrupting the fungal cell membrane, a well-established target for antifungal therapy.
Inhibition of Ergosterol Biosynthesis
A predominant mechanism of action for several classes of piperidine derivatives, including 4-aminopiperidines, is the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death. These piperidine derivatives specifically target key enzymes in the ergosterol pathway, such as sterol C14-reductase and sterol C8-isomerase .[4][5][12] This mechanism is analogous to that of established antifungals like morpholines (e.g., fenpropimorph) and azoles.[5][12]
Caption: Inhibition of Ergosterol Biosynthesis by Piperidine Derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond disrupting the cell membrane, some piperidine derivatives, such as piperidine-based 1,2,3-triazolylacetamides, have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in fungal cells.[1] This suggests a multi-pronged attack on the fungal pathogen, potentially reducing the likelihood of resistance development.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. Studies on 4-aminopiperidines have revealed key structural features that govern their antifungal potency.[4]
-
Substituents on the Piperidine Nitrogen: Both benzyl and phenylethyl substituents can lead to high antifungal activity.
-
N-alkyl Substituents at the 4-amino Group: Long-chain N-alkyl substituents, particularly the N-dodecyl (C12) residue, are highly beneficial for activity. Shorter, branched, or cyclic alkyl groups are detrimental.
These SAR insights provide a roadmap for medicinal chemists to synthesize more potent and selective piperidine-based antifungal agents.
Caption: Key Structure-Activity Relationships for 4-Aminopiperidine Antifungals.
In Vivo Efficacy and Safety Profile
The ultimate test for any potential therapeutic agent is its performance in a living organism. While in vivo data for many novel piperidine derivatives is still emerging, initial studies have shown promising results.
In Vivo Antifungal Activity
-
Piperidine-4-carbohydrazide derivatives: Compound A13 demonstrated significant curative and protective efficacy against Rhizoctonia solani in potted rice plants, with efficacy rates of 76.9% and 76.6%, respectively, at a concentration of 200 µg/mL.[8]
-
4-Aminopiperidines: Promising candidates have been evaluated in the alternative in vivo model Galleria mellonella, indicating their potential for further development.[5]
-
Piperidinyl thiazole derivatives: Compounds P14, P15, and P25 provided excellent control of fungal diseases in potato, grapes, and cucumber in field trials.[13]
Cytotoxicity and Safety
A critical aspect of drug development is ensuring that the compound is toxic to the pathogen but not to the host. Cytotoxicity assays are therefore essential to evaluate the safety profile of novel antifungal candidates. While more extensive toxicological data is needed, initial studies on 4-aminopiperidines have assessed their toxicity against various human cell lines, including HL-60, HUVEC, and MCF10A, providing a preliminary understanding of their therapeutic window.[5]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experimental procedures.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI M27-A3)
This method is the gold standard for determining the in vitro susceptibility of yeasts to antifungal agents.
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Antifungal compounds (stock solutions)
-
Yeast inoculum (adjusted to a specific concentration)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Dilutions: Serially dilute the antifungal compounds in RPMI 1640 medium directly in the microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the yeast strain on an appropriate agar medium. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader.[14][15][16][17]
Caption: Workflow for Broth Microdilution MIC Assay.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
96-well, flat-bottom microtiter plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.[18][19][20][21]
Future Directions and Conclusion
Novel piperidine derivatives represent a highly promising and versatile class of antifungal agents with the potential to address the growing challenge of antifungal resistance. The data presented in this guide highlights their potent activity against a broad spectrum of fungal pathogens, their diverse mechanisms of action, and the encouraging initial in vivo efficacy and safety profiles.
Future research should focus on:
-
Expanding the chemical diversity of piperidine derivatives to further optimize their antifungal activity and selectivity.
-
Conducting comprehensive in vivo studies in animal models of systemic fungal infections to validate their therapeutic potential.
-
Elucidating the molecular details of their mechanisms of action to identify new fungal targets and overcome resistance.
-
Performing detailed toxicological studies to establish a robust safety profile for clinical development.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of novel piperidine-based antifungals, ultimately providing new hope for patients and protecting our global food supply from the threat of fungal diseases.
References
- 1. Clinical Isolates of Aspergillus Species Remain Fully Susceptible to Voriconazole in the Post-Voriconazole Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jidc.org [jidc.org]
- 8. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. scribd.com [scribd.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. rsc.org [rsc.org]
- 19. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT (Assay protocol [protocols.io]
A Researcher's Guide to Evaluating the Cytotoxicity of Novel Piperidine Compounds on Non-Transformed Cells
In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile pharmacological activities.[1] As we endeavor to develop novel piperidine-based drug candidates, a critical and indispensable step is the rigorous evaluation of their cytotoxic effects, not just on target cancer cells, but more importantly, on non-transformed, healthy cells. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the nuances of cytotoxicity assessment, ensuring the generation of robust and reliable data to inform preclinical progression. The ultimate goal in cancer therapy is the selective eradication of malignant cells with minimal collateral damage to healthy tissues, a principle that underscores the importance of the methodologies detailed herein.[2]
The Imperative of Selectivity: Why Non-Transformed Cells Matter
The therapeutic index of a drug candidate—the ratio between its toxic dose and its therapeutic dose—is a cornerstone of its clinical viability. A high therapeutic index is indicative of a safer drug. Cytotoxicity assays performed on non-transformed cell lines provide the crucial "toxic dose" part of this equation in an in vitro setting. By comparing the cytotoxicity of a novel piperidine compound on a cancer cell line versus a non-transformed cell line, we can calculate a Selective Index (SI) . This value offers a preliminary yet vital glimpse into the compound's potential for selective anti-cancer activity. A higher SI value suggests greater selectivity for cancer cells, a highly desirable trait for any prospective chemotherapeutic agent.[3]
A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay rarely tells the whole story of a compound's interaction with a cell. Therefore, a multi-parametric approach, employing assays that interrogate different aspects of cell health, is strongly recommended. This guide will focus on a trio of robust and widely adopted assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Experimental Workflow: A Visual Overview
The following diagram illustrates a typical workflow for the comprehensive cytotoxicity evaluation of novel piperidine compounds.
Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.
Assay Deep Dive: Principles and Protocols
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4][5] In living cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Detailed Protocol:
-
Cell Seeding: Seed both non-transformed and cancer cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the novel piperidine compounds in complete culture medium. It is advisable to perform a wide range of concentrations in the initial screen to capture the full dose-response curve.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the piperidine compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[11]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[11]
Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[12] The activation of caspase-3 and caspase-7 is a key event in the apoptotic cascade. Caspase-3/7 assays utilize a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[2] This allows for the quantification of apoptosis induction by the test compound.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, preferably using opaque-walled 96-well plates for luminescence-based assays to minimize crosstalk.
-
Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Prepare and add the Caspase-Glo® 3/7 Reagent (or a similar reagent) to each well according to the manufacturer's protocol. This reagent typically contains the caspase substrate and a luciferase.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 1 hour), protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.[2]
Apoptotic Signaling Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis, highlighting the central role of caspases.
Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.
Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability or metabolic activity compared to the untreated control. It is a standard measure of a compound's potency.
Calculation Steps:
-
Normalize Data: Convert the raw absorbance or luminescence data to percentage viability relative to the untreated control (100% viability).
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
Determine IC50: The IC50 is the concentration at which the curve crosses the 50% viability mark.
The Selective Index (SI)
The Selective Index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a non-transformed cell line to the IC50 value in a cancer cell line.
Formula:
SI = IC50 (Non-transformed cells) / IC50 (Cancer cells)
A higher SI value (typically > 2 or 3) indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.[3]
Comparative Data Presentation
The following table provides a template for presenting the cytotoxicity data for a series of novel piperidine compounds (hypothetical data).
| Compound | Non-Transformed Cell Line (e.g., HEK293) IC50 (µM) | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Selective Index (SI) |
| Piperidine A | > 100 | 15.2 | > 6.6 |
| Piperidine B | 55.8 | 5.1 | 10.9 |
| Piperidine C | 23.1 | 18.9 | 1.2 |
| Doxorubicin (Control) | 1.2 | 0.5 | 2.4 |
Data are presented as mean ± SD from three independent experiments.
In this hypothetical example, Piperidine B shows the most promising profile with high potency against the cancer cell line and a high selective index, indicating a potentially wide therapeutic window. Piperidine A is less potent but also appears to be selective. Piperidine C shows poor selectivity.
Choosing the Right Non-Transformed Cell Lines
The selection of appropriate non-transformed cell lines is critical for the relevance of the cytotoxicity data. The choice should ideally reflect the tissue of origin of the cancer cell line being tested. Commonly used non-transformed cell lines include:
-
HEK293: Human embryonic kidney cells
-
MRC-5: Human fetal lung fibroblasts
-
WI-38: Human fetal lung fibroblasts[2]
-
Beas-2B: Normal human bronchial epithelial cells[7]
-
NIH-3T3: Mouse embryonic fibroblasts[7]
-
HaCaT: Human keratinocytes[7]
It is essential to ensure the proper characterization and authentication of all cell lines used in these studies to maintain the integrity of the data.[4][6]
Conclusion
The systematic evaluation of the cytotoxicity of novel piperidine compounds on non-transformed cells is a non-negotiable aspect of preclinical drug discovery. By employing a multi-assay approach and focusing on the determination of the selective index, researchers can gain critical insights into the therapeutic potential and safety profile of their lead candidates. This guide provides a robust framework and detailed protocols to empower scientists to generate high-quality, reproducible data, thereby facilitating the identification of promising new therapies with a greater likelihood of clinical success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Line Characterization [merckmillipore.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Chiral Resolution of Ethyl Piperidinylacetate
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development, chirality is a cornerstone of molecular design and efficacy. The differential interaction of enantiomers with chiral biological targets means that often only one of a pair of enantiomers provides the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects.[1][2] Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is not merely an academic exercise but a regulatory and clinical necessity. Ethyl piperidinylacetate is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its racemic form requires an efficient and scalable resolution strategy to isolate the desired enantiomer.
This guide provides an in-depth comparison of methodologies for the chiral resolution of racemic ethyl piperidinylacetate, with a primary focus on the classical diastereomeric salt formation using mandelic acid. We will contrast this established technique with two prominent kinetic resolution strategies: enzymatic resolution and acylation with a chiral reagent. This document is intended for researchers, chemists, and process development professionals, offering not just protocols, but the underlying principles and practical insights required to select and optimize a resolution strategy tailored to specific laboratory or industrial needs.
Method 1: Diastereomeric Salt Resolution with Mandelic Acid
The most common and industrially tested method for resolving racemic amines is the formation of diastereomeric salts using a chiral acid as the resolving agent.[3][4] This technique does not rely on different reaction rates (as in kinetic resolution) but on the distinct physicochemical properties, particularly solubility, of the resulting diastereomeric salt pairs.
Principle and Mechanistic Insight
When racemic ethyl piperidinylacetate (a mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral acid, such as (S)-mandelic acid, two diastereomeric salts are formed: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. These diastereomers are not mirror images and thus possess different crystal lattice energies and solubilities in a given solvent system.[4] By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomer can be induced to precipitate selectively, leaving the other enriched in the mother liquor. The precipitated salt is then isolated, and the chiral auxiliary (mandelic acid) is removed by treatment with a base to yield the enantiomerically enriched amine.
A key advantage of this method is its scalability. However, the theoretical maximum yield for the desired enantiomer is 50%, although this can be improved by implementing a racemization and recycling loop for the undesired enantiomer.[3][5] While effective, finding the optimal solvent and crystallization conditions can be an empirical and time-consuming process.[3]
Caption: Workflow for diastereomeric salt resolution.
Experimental Protocol: Resolution with (S)-Mandelic Acid
This protocol is a representative procedure. Optimization of solvent, temperature, and stoichiometry is recommended for maximizing yield and enantiomeric purity.
-
Salt Formation:
-
In a suitable reactor, dissolve 1.0 equivalent of racemic ethyl piperidinylacetate in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or ethyl acetate).[6]
-
In a separate vessel, dissolve 0.5-1.0 equivalents of (S)-mandelic acid in the same heated solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitating salt.
-
Slowly add the (S)-mandelic acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C. Spontaneous precipitation may occur. If not, seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
-
Age the resulting slurry at low temperature for several hours to maximize the yield of the crystalline salt.
-
-
Isolation and Purification:
-
Isolate the precipitated diastereomeric salt by filtration and wash the filter cake with a small amount of cold solvent.
-
Dry the salt under vacuum. At this stage, a sample should be analyzed to determine its diastereomeric excess (d.e.).
-
If the d.e. is insufficient, recrystallize the salt from a fresh portion of the solvent.[6][7] The patent for a similar compound, ethyl nipecotate, notes that resolution with mandelic acid may require an extra crystallization step for high purity.[6]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >11.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl piperidinylacetate.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
-
Data Presentation: Expected Outcomes
| Parameter | Mandelic Acid Resolution | Rationale / Comments |
| Resolving Agent | (S)-Mandelic Acid | A cost-effective and readily available chiral acid.[4][6] |
| Solvent System | Alcohols (EtOH, IPA), Esters (EtOAc) | Solvent choice is critical and dictates the differential solubility.[6] |
| Theoretical Max. Yield | 50% | Only one enantiomer is isolated per resolution cycle. |
| Typical Achieved Yield | 35-45% (per cycle) | Losses occur during filtration, washing, and transfer steps. |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) | The initial precipitate may have lower purity; recrystallization is often necessary.[6][7] |
Method 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution operates on a different principle: the differential rate of reaction between enantiomers and a chiral catalyst or reagent.[8] Enzymes, particularly lipases, are highly effective catalysts for this purpose due to their exquisite stereoselectivity.[5]
Principle and Mechanistic Insight
In the context of ethyl piperidinylacetate, a lipase can be used to selectively hydrolyze one enantiomer of the ester into its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. For example, a lipase might hydrolyze (R)-ethyl piperidinylacetate much faster than the (S)-ester. The reaction is stopped at approximately 50% conversion. At this point, the reaction mixture contains the (R)-carboxylic acid and the unreacted, now enantiomerically enriched, (S)-ethyl piperidinylacetate. These two products, an acid and an ester, have different chemical properties and can be easily separated by a simple acid-base extraction.
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (>100) are desirable for achieving high enantiomeric excess in both the product and the remaining starting material.
Caption: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup:
-
To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add racemic ethyl piperidinylacetate. A co-solvent like THF or acetone may be required to improve solubility.
-
Add a commercially available lipase (e.g., from Candida antarctica lipase B, CALB). The enzyme can be free or immobilized on a solid support for easier recovery.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion percentage.
-
The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product and the remaining starting material.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, terminate the reaction by filtering off the enzyme (if immobilized) or by denaturing it.
-
Acidify the reaction mixture with dilute HCl to pH ~2.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The (R)-piperidinylacetic acid will remain in the aqueous layer as its hydrochloride salt, while the (S)-ethyl piperidinylacetate will move to the organic layer.
-
Separate the layers. Isolate the (S)-ester from the organic layer. Neutralize the aqueous layer and extract to isolate the (R)-acid.
-
-
Purity Analysis:
-
Determine the e.e. of the recovered ester and the product acid separately using chiral HPLC.
-
Data Presentation: Expected Outcomes
| Parameter | Enzymatic Kinetic Resolution | Rationale / Comments |
| Catalyst | Lipase (e.g., CALB) | High selectivity, mild reaction conditions, environmentally benign.[9] |
| Reaction Type | Asymmetric Hydrolysis | Separates products based on functional group differences (acid vs. ester). |
| Theoretical Max. Yield | 50% (for each enantiomer) | Inherent to kinetic resolution processes. |
| Typical Achieved e.e. | >95% (for both products) | Dependent on the enzyme's E-value and stopping at 50% conversion.[9] |
| Key Metric | E-value (Enantiomeric Ratio) | A high E-value (>100) is crucial for an efficient resolution. |
Method 3: Kinetic Resolution via Chiral Acylating Agent
This is another form of kinetic resolution where a chiral reagent is used stoichiometrically to selectively acylate one enantiomer of the amine faster than the other. This method can be highly effective for N-heterocycles.[8] Interestingly, derivatives of mandelic acid itself can be used as the chiral acylating agent, directly tying back to the topic substance.
Principle and Mechanistic Insight
An activated form of (S)-mandelic acid (e.g., an active ester or amide) is reacted with the racemic ethyl piperidinylacetate. Due to steric and/or electronic factors in the transition state, one enantiomer of the amine (e.g., the R-enantiomer) will react significantly faster with the bulky chiral acylating agent.[8] The reaction is stopped before completion (ideally at ~50% conversion). The resulting mixture contains the newly formed (R)-amide and the unreacted, enantiomerically enriched (S)-amine. These can then be separated by chromatography or crystallization.
The selectivity factor (s) is analogous to the E-value in EKR and quantifies the ratio of the reaction rates for the two enantiomers. A high s-factor is necessary for good separation.
Caption: Workflow for kinetic resolution via chiral acylation.
Experimental Protocol: Acylation with Activated (S)-Mandelic Acid
-
Reagent Preparation:
-
Prepare an activated derivative of (S)-mandelic acid. A common method is to form an active ester with N-hydroxysuccinimide or a cyclic hydroxamic acid.[8] Care must be taken to avoid epimerization during this step.
-
-
Acylation Reaction:
-
Dissolve racemic ethyl piperidinylacetate (1.0 eq) in an aprotic solvent (e.g., isopropyl acetate, dichloromethane).
-
Add the activated (S)-mandelic acid reagent (approx. 0.5 eq).
-
Stir the reaction at room temperature and monitor conversion by HPLC or TLC.
-
-
Workup and Separation:
-
Once the desired conversion is reached, quench the reaction.
-
The product mixture, containing the amide and the unreacted amine, can be separated. This is typically achieved by column chromatography, as the polarity of the amide and amine are significantly different.
-
-
Purity Analysis:
-
Analyze the enantiomeric excess of the recovered unreacted amine directly by chiral HPLC.
-
To determine the e.e. of the amide product, the amide bond may need to be cleaved to liberate the amine for analysis.
-
Data Presentation: Expected Outcomes
| Parameter | Acylation Kinetic Resolution | Rationale / Comments |
| Reagent | Activated (S)-Mandelic Acid | Stoichiometric use of a chiral reagent.[8] |
| Reaction Type | Asymmetric Acylation | Separates products based on functional group differences (amide vs. amine). |
| Theoretical Max. Yield | 50% (for each enantiomer) | Inherent to kinetic resolution processes. |
| Typical Achieved e.e. | >90% (for unreacted amine) | Dependent on the selectivity factor (s) of the acylating agent.[8] |
| Key Metric | Selectivity Factor (s) | s = k_fast / k_slow. An s factor of >25 is generally considered useful.[8] |
Comparative Analysis and Expert Recommendations
The choice of a resolution method is a strategic decision dictated by factors such as scale, cost, available equipment, and desired purity.
| Feature | Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution (EKR) | Acylation Kinetic Resolution |
| Principle | Differential Solubility | Differential Reaction Rate (Catalytic) | Differential Reaction Rate (Stoichiometric) |
| Max. Yield | 50% (recyclable) | 50% | 50% |
| Scalability | Excellent | Good (especially with immobilized enzymes) | Moderate to Good |
| Reagent Cost | Low (Mandelic Acid is cheap) | Moderate to High (Enzymes) | Moderate (Requires synthesis of activated reagent) |
| Operational Simplicity | Moderate (requires screening) | High (mild conditions) | Moderate |
| Waste Generation | High (solvent for crystallization) | Low (aqueous media) | Moderate (solvents, stoichiometric reagent) |
| Key Challenge | Finding optimal crystallization conditions | Screening for a selective enzyme | Synthesis of acylating agent; product separation |
Expert Recommendations:
-
For Large-Scale Industrial Production: Diastereomeric salt resolution remains the workhorse.[1][10] Its low reagent cost, operational robustness, and high scalability are significant advantages. The primary investment is in the process development time required to screen solvents and optimize crystallization to achieve high diastereomeric purity, potentially avoiding the need for multiple recrystallizations.[6]
-
For Medium-Scale or Green Chemistry Focus: Enzymatic kinetic resolution is an outstanding choice. It operates under mild, often aqueous, conditions, and the high selectivity of many enzymes can lead to products with very high e.e.[9] The reusability of immobilized enzymes can mitigate the initial catalyst cost.
-
For Lab-Scale Synthesis and Rapid Screening: Kinetic resolution via acylation can be a fast and effective method, provided a suitable activated chiral reagent is available.[8] It avoids the often-tricky crystallization development of the salt-based method. However, the stoichiometric use of the chiral reagent and the need for chromatographic separation make it less cost-effective for very large scales.
Conclusion
The resolution of racemic ethyl piperidinylacetate can be successfully achieved through several distinct strategies. The classical method of diastereomeric salt formation with mandelic acid is a proven, scalable, and cost-effective approach, though it may require significant process optimization. For processes where environmental impact and high selectivity are paramount, enzymatic kinetic resolution offers an elegant and powerful alternative. Finally, kinetic resolution using a chiral acylating agent provides a valuable tool for rapid, lab-scale access to enantiomerically enriched material. A thorough evaluation of project-specific goals—scale, cost, timeline, and purity requirements—will ultimately guide the selection of the most fitting and efficient resolution pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 2-(piperidin-3-yl)acetate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Ethyl 2-(piperidin-3-yl)acetate
Hazard Identification and Essential Safety Profile
This compound is a piperidine derivative used in chemical synthesis. Understanding its hazard profile is the foundational step for safe handling and disposal. According to safety data, this compound is classified with the GHS07 pictogram, indicating it can cause less severe hazards.[1]
Key Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): Can cause significant, but reversible, eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1]
Given these hazards, the primary causality for stringent disposal protocols is to prevent accidental exposure to personnel and to avoid environmental release where it could harm aquatic life or contaminate water sources.[2][3][4] The procedures outlined below are designed as a self-validating system to mitigate these risks at every stage.
Core Principles of Chemical Waste Management
Effective disposal is rooted in a comprehensive waste management strategy. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework that emphasizes waste minimization, proper segregation, and safe handling.[3][5][6]
-
Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. This can be achieved by ordering only the necessary quantities of the chemical and keeping a detailed inventory to avoid redundant purchases and expiration of stock.[7][8]
-
Segregation: Never mix incompatible waste streams.[9][10] this compound, as an organic amine derivative, should not be mixed with strong oxidizing agents or acids, which could lead to vigorous or violent reactions.
-
Regulatory Compliance: All chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA).[11] Laboratories are classified as generators of hazardous waste and must adhere to specific guidelines for storage, labeling, and disposal.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[13]
-
Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is buttoned.
-
Respiratory Protection: If handling the powder form outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator.[14]
This PPE ensemble is selected to directly counter the identified hazards of skin, eye, and respiratory irritation.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to final removal.
Step 1: Waste Characterization
The first crucial step is to correctly identify the waste. This compound is a non-halogenated organic compound. It should be classified as hazardous chemical waste due to its irritant properties.[2][5] It must not be disposed of down the drain or in regular trash.[15][16]
Step 2: Segregation at the Source
Immediately upon generation, segregate the waste into a designated container.
-
Liquid Waste: If the compound is in a solvent, collect it in a container designated for non-halogenated organic solvent waste.
-
Solid Waste: Unused or expired solid this compound should be collected in a container for solid organic chemical waste.
-
Contaminated Labware: Items like pipette tips, gloves, and weighing boats that are contaminated must be collected in a separate, clearly labeled container for solid hazardous waste. Do not place these items in regular or biohazard trash.[8]
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe handling.
-
Container Compatibility: Use a chemically compatible container, typically the original container or a high-density polyethylene (HDPE) jug.[15][17] Ensure the container is in good condition with a secure, screw-top cap.[15] Never use foodstuff containers.[15]
-
Labeling: The container must be labeled clearly and accurately at the moment the first drop of waste is added. The EPA requires that each label contains:
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is the laboratory where the waste is generated.[12][15]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[15][19] Store it in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[4][20]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9][21]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to the central storage area within three days.[15][18]
Step 5: Final Disposal
Final disposal must be handled by trained professionals.
-
Professional Disposal Service: Arrange for pickup of the waste with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][10] These services will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Treatment Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[10] This process ensures the complete destruction of the compound, minimizing its environmental impact.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[4][19][22]
-
Don PPE: Wear the appropriate PPE as described in Section 3.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4][16][22]
-
Collect Residue: Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Summary of Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 64995-88-6 | [23] |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1] |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat | [13] |
| Waste Classification | Hazardous Chemical Waste (Non-Halogenated Organic) | [2][5] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash | [15][16] |
| Waste Container | Compatible, sealed, and clearly labeled "HAZARDOUS WASTE" | [12][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [15][18] |
| Final Disposal | High-temperature incineration via a licensed hazardous waste contractor | [10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 3. needle.tube [needle.tube]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. danielshealth.com [danielshealth.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. actenviro.com [actenviro.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. aksci.com [aksci.com]
- 14. chemos.de [chemos.de]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. leap.epa.ie [leap.epa.ie]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. epa.gov [epa.gov]
- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 20. chempoint.com [chempoint.com]
- 21. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 22. nj.gov [nj.gov]
- 23. chemicalbook.com [chemicalbook.com]
A Senior Scientist's Guide to Handling Ethyl 2-(piperidin-3-yl)acetate: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(piperidin-3-yl)acetate, moving beyond a simple checklist to instill a framework of proactive risk management. The procedures outlined here are designed to be a self-validating system, ensuring the protection of personnel, the integrity of the experiment, and environmental compliance.
Foundational Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and compounds sharing the piperidine functional group, present a specific risk profile that dictates our handling strategy.
Based on available safety data, the primary hazards are categorized as follows:
-
Skin Irritation (H315): The compound can cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of dust, mists, or vapors may cause irritation to the respiratory system.[1][2]
-
Potential Acute Toxicity: Related piperidine compounds carry warnings for being harmful if swallowed or inhaled.[3]
This hazard profile necessitates a multi-layered defense strategy where engineering controls are the first line of defense, supplemented by a specific and correctly worn PPE ensemble.
The Core PPE Ensemble: Your Primary Barrier
Personal protective equipment is the most direct barrier between the researcher and the chemical hazard.[4] Its effectiveness hinges on proper selection, inspection, and use. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale & Key Considerations |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 compliant) | Protects against splashes and potential vapors, offering a full seal around the eyes. Standard safety glasses are insufficient.[5] |
| Hand | Disposable Nitrile Gloves | Provides effective short-term protection against a broad range of chemicals.[5] Crucially, inspect gloves for any defects before use and remove them immediately upon contamination, washing hands thoroughly. |
| Body | Flame-Resistant (FR) Lab Coat | A buttoned lab coat protects skin and personal clothing from incidental contact and minor spills.[5] |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes | Protects feet from spills and falling objects. Permeable shoes (e.g., cloth, mesh) are prohibited.[5] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes variability and the potential for error. The following protocol integrates safety checks at every critical stage of handling.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Hazard Review: Before entering the lab, re-familiarize yourself with the Safety Data Sheet (SDS) and this handling guide.
-
Engineering Control Verification: All handling of this compound must be performed within a certified chemical fume hood.[6] Verify the hood's certification is current and that the airflow monitor indicates normal operation.
-
PPE Inspection: Before donning, visually inspect all PPE for tears, cracks, or other defects.[7]
-
Don PPE: Wear the complete PPE ensemble as detailed in Section 2.
-
Chemical Handling: Conduct all weighing, transfers, and experimental procedures within the sash of the fume hood to contain any potential vapors or dust.[8]
-
Decontamination: After completing the work, decontaminate the work surface with an appropriate solvent.
-
Waste Segregation: Segregate waste streams. Contaminated labware and solids go into a designated solid hazardous waste container. Unused chemical and solutions go into a dedicated liquid hazardous waste container.[9]
-
Doff & Dispose of PPE: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed last. Dispose of all used PPE as solid hazardous waste.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[10][11]
Emergency Preparedness & Disposal Plan
Emergency Response:
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with copious amounts of water.[12][14]
-
Inhalation: Move the affected individual to fresh air.[12][13] If breathing is difficult, seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[10] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]
Disposal Plan: All waste materials, including the compound itself, any solutions, contaminated absorbent materials, and used PPE, are considered hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[9]
-
Storage: Keep waste containers securely sealed and store them in a designated satellite accumulation area away from incompatible materials.[9]
-
Disposal: Waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[9] Do not pour down the drain. [15]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. chemscene.com [chemscene.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Ethyl 2-(piperidin-4-yl)acetate | 59184-90-6 [sigmaaldrich.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ipgsf.com [ipgsf.com]
- 7. asmg.com [asmg.com]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. scienceinteractive.com [scienceinteractive.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chempoint.com [chempoint.com]
- 15. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
